molecular formula C9H6Cl2N2O B11875199 2,3-Dichloro-5-methoxyquinoxaline

2,3-Dichloro-5-methoxyquinoxaline

Cat. No.: B11875199
M. Wt: 229.06 g/mol
InChI Key: IWWDZAKTAZHJNP-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methoxyquinoxaline is a high-value chemical building block for constructing diverse quinoxaline derivatives essential in medicinal chemistry and drug discovery. Its significant research utility stems from the two chlorine atoms on the quinoxaline core, which are highly amenable to nucleophilic aromatic substitution (S N Ar). This reactivity allows for selective, stepwise displacement with a wide range of nitrogen, oxygen, sulfur, and carbon nucleophiles, enabling the efficient synthesis of complex, polyfunctionalized molecules . As a key intermediate, it is instrumental in the exploration of new therapeutic agents. Quinoxaline derivatives are investigated for a broad spectrum of biological activities, including serving as ligands for 5-HT 3 receptor subtypes in neurological research and as potential antimicrobial agents . The methoxy substituent at the 5-position influences the electronic properties of the ring and can be crucial for specific biological interactions and for fine-tuning the physicochemical properties of the final compounds. This product is intended for research applications and is not for diagnostic or therapeutic use. Researchers should consult relevant Safety Data Sheets (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

2,3-dichloro-5-methoxyquinoxaline

InChI

InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)13-9(11)8(10)12-5/h2-4H,1H3

InChI Key

IWWDZAKTAZHJNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C(=N2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

2,3-Dichloro-5-methoxyquinoxaline CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Synthetic Utility in Heterocyclic Scaffolding

Executive Summary

2,3-Dichloro-5-methoxyquinoxaline (CAS 101870-68-2) represents a specialized electrophilic scaffold within the quinoxaline class.[1] Unlike its more common isomer, 2,3-dichloro-6-methoxyquinoxaline, the 5-methoxy variant introduces a unique peri-interaction and electronic asymmetry that significantly influences nucleophilic aromatic substitution (


) regioselectivity.[1] This guide details the physicochemical profile, validated synthetic routes, and the mechanistic logic required to exploit this molecule in the design of kinase inhibitors and tricyclic pharmaceutical intermediates.

Substance Identity & Physicochemical Profile[1][2][3][4][5]

PropertyDataTechnical Context
Chemical Name 2,3-Dichloro-5-methoxyquinoxalineIUPAC nomenclature
CAS Number 101870-68-2 Distinct from the 6-methoxy isomer (CAS 39267-04-4)
Molecular Formula

Molecular Weight 229.06 g/mol
Appearance Off-white to pale yellow crystalline solidColor deepens upon oxidation/light exposure
Melting Point 144.5 – 145.0 °CSharp range indicates high purity potential
Solubility DCM,

, DMSO, DMF
Poor solubility in water/aliphatic hydrocarbons
pKa (Calculated) ~0.6 (Conjugate acid)Weakly basic pyrazine nitrogens
Structural Significance

The molecule features a fused benzene-pyrazine system.[1] The chlorine atoms at positions C2 and C3 are activated leaving groups.[1] The methoxy group at C5 exerts a profound electronic effect:

  • Inductive Effect (-I): Withdraws electron density through the

    
    -bond framework.[1]
    
  • Resonance Effect (+M): Donates electron density into the ring system, specifically enriching the N4 and C8 positions.

Synthetic Production Strategy

The synthesis of 2,3-dichloro-5-methoxyquinoxaline is a convergent process starting from substituted phenylenediamines.[1] The critical step is the chlorination of the dione intermediate, which requires strict moisture control to prevent hydrolysis back to the starting material.

Validated Synthetic Pathway

SynthesisPath Start 3-Methoxy-1,2-phenylenediamine (HCl Salt) Reagent1 Oxalic Acid / Diethyl Oxalate (Cyclization) Start->Reagent1 Intermed 5-Methoxy-1,4-dihydro- quinoxaline-2,3-dione (CAS 99459-54-8) Reagent1->Intermed Reflux, 4h Reagent2 SOCl2 / POCl3 + DMF (cat.) (Vilsmeier-Haack Chlorination) Intermed->Reagent2 Product 2,3-Dichloro-5-methoxyquinoxaline (Target Scaffold) Reagent2->Product 80-100°C, 3-6h

Figure 1: Step-wise synthesis from commercially available diamines. The dione intermediate is stable, while the dichloro product is moisture-sensitive.[1]

Detailed Protocol: Chlorination of the Dione

Note: This protocol assumes the prior isolation of 5-methoxy-1,4-dihydroquinoxaline-2,3-dione.[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

    
     or Ar line).
    
  • Charging: Add 5-methoxy-1,4-dihydroquinoxaline-2,3-dione (10.0 mmol) and Thionyl Chloride (

    
    , 100 mmol, 10 eq).
    
    • Expert Tip: Use neat

      
       as both reagent and solvent to ensure complete conversion.[1]
      
  • Catalysis: Add N,N-Dimethylformamide (DMF, 3-5 drops).

    • Mechanism:[1][2][3] DMF forms the Vilsmeier-Haack chloroiminium species, which is the active chlorinating agent, significantly accelerating the reaction compared to neat

      
      .
      
  • Reaction: Heat to reflux (approx. 80°C) for 3–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The suspension should clear to a solution as the dione converts to the dichloro species.

  • Workup:

    • Evaporate excess

      
       under reduced pressure.[1] Do not  pour directly into water initially (violent exotherm).
      
    • Dissolve the residue in Dichloromethane (DCM).

    • Pour the DCM solution slowly onto crushed ice/water with vigorous stirring.

    • Neutralize with saturated

      
       solution.[1]
      
  • Purification: Extract with DCM (3x), dry over anhydrous

    
    , and concentrate. Recrystallize from Ethanol or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
    

Reactivity & Regioselectivity Logic

The primary utility of 2,3-dichloro-5-methoxyquinoxaline lies in its ability to undergo sequential Nucleophilic Aromatic Substitution (


).[1] However, the 5-methoxy group breaks the symmetry of the pyrazine ring, creating a regioselectivity challenge that must be managed.
The Electronic Bias (C2 vs. C3)

In


 reactions, the nucleophile attacks the most electron-deficient carbon.
  • The 5-OMe Effect: The methoxy group is an electron donor (+M).[1] It donates electron density into the ring system.[1]

  • Resonance Mapping: The 5-OMe group is para-related to the C8 position and ortho-related to the C4a bridgehead.[1] Increased electron density at C4a makes the adjacent Nitrogen (N4) more electron-rich than N1.[1]

  • Deactivation of C3: Because N4 is more electron-rich, it effectively reduces the electrophilicity of the adjacent C3 carbon.

Experimental Rule of Thumb:

  • First Substitution: Occurs preferentially at C2 .

  • Second Substitution: Occurs at C3 (requiring harsher conditions).

RegioSelectivity Scaffold 2,3-Dichloro-5-methoxyquinoxaline Analysis Electronic Analysis: 5-OMe (+M) enriches N4 > N1 Scaffold->Analysis PathA C2 Attack (Preferred) Less hindered, more electrophilic Analysis->PathA Kinetic Control PathB C3 Attack (Minor) Deactivated by N4 enrichment Analysis->PathB High Temp / Steric Force ProductA 2-Substituted-3-chloro-5-methoxyquinoxaline (Major Product) PathA->ProductA ProductB 3-Substituted-2-chloro-5-methoxyquinoxaline (Minor Product) PathB->ProductB

Figure 2: Decision tree for predicting regiochemical outcomes in


 reactions.

Applications in Drug Discovery[10]

Kinase Inhibitor Scaffolding

The quinoxaline core mimics the adenine ring of ATP, making it a privileged scaffold for kinase inhibition. The 5-methoxy group provides a specific vector for exploring the "solvent-front" or "gatekeeper" regions of a kinase binding pocket.[1]

  • Protocol: React the C2-Cl with an aniline (hinge binder) and the C3-Cl with a solubilizing group (e.g., N-methylpiperazine).[1]

Tricyclic Heterocycles

This scaffold is a precursor for:

  • Thiazolo[4,5-b]quinoxalines: Via reaction with thiourea or dithiocarbamates.

  • Imidazo[1,2-a]quinoxalines: Via reaction with diamines or amino-alcohols.[1]

  • Significance: These fused systems often exhibit enhanced metabolic stability and planarity, useful for DNA intercalation agents.

Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302)Do not eat/drink in lab.[1] Wash hands post-handling.[1]
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves. Double glove for DCM solutions.
Eye Damage Causes serious eye irritation (H319)Wear safety goggles. Access to eyewash station mandatory.[1]
Sensitization Potential sensitizerAvoid inhalation of dust/vapors.[1] Use fume hood.[1]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The dichloro groups are susceptible to slow hydrolysis by atmospheric moisture, releasing HCl gas.

References

  • Molaid Chemicals. (2010). 2,3-dichloro-5-methoxyquinoxaline - CAS 101870-68-2 Data Profile. Retrieved from [Link]

  • PubChem. (2025).[4] 2,3-Dichloroquinoxaline Compound Summary (Analog Reference). National Library of Medicine.[1] Retrieved from [Link]

  • Ajani, O. O., et al. (2017). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry. Retrieved from [Link]

  • El-Gohary, N. M., et al. (2017). "Design, synthesis and biological evaluation of 2,3-disubstituted and fused quinoxalines." PubMed.[1] Retrieved from [Link]

Sources

2,3-Dichloro-5-methoxyquinoxaline molecular weight and formula

[1][2][3][4][5]

Executive Summary & Identity

2,3-Dichloro-5-methoxyquinoxaline is a specialized heterocyclic building block used primarily in the synthesis of bioactive quinoxaline derivatives.[1] It serves as a critical scaffold in medicinal chemistry, particularly for developing kinase inhibitors, intercalating agents, and receptor agonists.

Unlike its symmetrical analogs, this compound possesses a non-equivalent electrophilic core (C2 vs. C3), introducing regioselectivity challenges that require precise synthetic control.

Core Chemical Data
ParameterValue
CAS Number 101870-68-2 (Note: distinct from the 6-methoxy isomer, CAS 39267-04-4)
Molecular Formula C₉H₆Cl₂N₂O
Molecular Weight 229.06 g/mol
Exact Mass 227.9857
SMILES COc1cccc2nc(Cl)c(Cl)nc12
Appearance Off-white to pale yellow solid

Physicochemical Characterization

Understanding the physical properties is essential for optimizing reaction conditions and purification protocols.

Isotopic Distribution (Mass Spectrometry)

Due to the presence of two chlorine atoms, the mass spectrum exhibits a characteristic isotopic pattern that serves as a primary identification fingerprint.

  • M+ (³⁵Cl/³⁵Cl): 228.0 (Relative Intensity: ~100%)

  • M+2 (³⁵Cl/³⁷Cl): 230.0 (Relative Intensity: ~64%)

  • M+4 (³⁷Cl/³⁷Cl): 232.0 (Relative Intensity: ~10%)

  • Diagnostic Utility: A 9:6:1 peak ratio in the molecular ion region confirms the dichloro-substitution pattern.[1]

Solubility & Lipophilicity[1]
  • LogP (Predicted): ~2.8 – 3.2

  • Solubility: Insoluble in water.[1] Soluble in dichloromethane (DCM), ethyl acetate, and dimethyl sulfoxide (DMSO).

  • Purification: Typically purified via flash column chromatography using Hexane/Ethyl Acetate gradients (e.g., 9:1 to 4:1 v/v).

Synthetic Methodology

The synthesis of 2,3-dichloro-5-methoxyquinoxaline follows a robust two-step protocol starting from 3-methoxy-1,2-phenylenediamine.[1] This pathway minimizes side reactions and maximizes yield.[1]

Step 1: Cyclization to Quinoxaline-2,3-dione

The formation of the quinoxaline core is achieved by condensing the diamine with a vicinal dicarbonyl source.[1]

  • Reagents: 3-Methoxy-1,2-phenylenediamine, Diethyl oxalate (or Oxalic acid).[1]

  • Conditions: Reflux in 4N HCl or ethanol.

  • Mechanism: Double nucleophilic acyl substitution.[1]

Step 2: Chlorination (Deoxychlorination)

Conversion of the dione to the dichloro-derivative requires a potent chlorinating agent.[1]

  • Reagents: Phosphorus oxychloride (POCl₃).[2][3]

  • Catalyst: N,N-Dimethylformamide (DMF) (catalytic amount required to form the Vilsmeier-Haack reagent in situ).[1]

  • Conditions: Reflux (100–110°C) for 3–6 hours.

  • Workup Caution: Quench slowly into ice-water to hydrolyze excess POCl₃; the product precipitates.[1]

SynthesisPathStart3-Methoxy-1,2-phenylenediamineInter5-Methoxyquinoxaline-2,3-dioneStart->InterDiethyl OxalateReflux, 4hProduct2,3-Dichloro-5-methoxyquinoxalineInter->ProductPOCl3, cat. DMFReflux, 110°C

Figure 1: Synthetic workflow for 2,3-dichloro-5-methoxyquinoxaline from commercially available precursors.

Reactivity & Regioselectivity (SAR Implications)

In drug discovery, the utility of 2,3-dichloro-5-methoxyquinoxaline lies in its ability to undergo Nucleophilic Aromatic Substitution (SₙAr).[1] However, the 5-methoxy group breaks the symmetry of the molecule, making C2 and C3 non-equivalent.

The Regioselectivity Challenge
  • Electronic Effect: The 5-methoxy group is an Electron Donating Group (EDG) by resonance but Electron Withdrawing by induction.[1]

  • Steric Effect: The 5-methoxy group is "peri" to the N4 nitrogen.[1] This creates steric bulk near the C3 position (adjacent to N4) and the C5 position.

  • Nucleophilic Attack:

    • C2 Position: Less sterically hindered.[1][4]

    • C3 Position: Sterically crowded by the 5-OMe group (via the peri-interaction).[1]

    • Outcome: In controlled SₙAr reactions (e.g., with amines or thiols), substitution typically favors the C2 position first due to steric accessibility.

Structural Validation Protocol

Because regioselectivity can vary with the nucleophile, structural confirmation is mandatory.

  • 1H NMR: Monitor the shift of the aromatic protons.

  • NOE (Nuclear Overhauser Effect): Irradiate the methoxy signal. If the nucleophile is at C3, no NOE is observed between the methoxy and the nucleophile. If the nucleophile is at C2, the C3-Cl is still present, but NOE interactions are limited to the aromatic ring.

  • HMBC: Long-range coupling between the C2/C3 carbons and the new substituent's protons provides definitive proof.[1]

ReactivityMapcluster_pathwaysS_NAr PathwaysCore2,3-Dichloro-5-methoxyquinoxalinePathAPath A: Attack at C2(Major Product)Core->PathASterically FavoredPathBPath B: Attack at C3(Minor Product)Core->PathBSterically HinderedFactorsControl Factors:1. Sterics (5-OMe blocks C3)2. Solvent Polarity3. Nucleophile SizeFactors->Core

Figure 2: Regioselectivity logic for nucleophilic substitution. The 5-methoxy group sterically shields the C3 position, directing initial attack to C2.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Skin irritant (H315), Serious eye irritation (H319), STOT-SE (H335).

  • Handling: Moisture sensitive.[1] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Decomposition: Hydrolyzes slowly in moist air to release HCl and revert to the quinoxaline-one/dione forms.[1]

References

  • Chemical Identity: 2,3-Dichloro-5-methoxyquinoxaline.[1][5][6][7] BLD Pharm.[1] CAS 101870-68-2.[1][5][8] Link

  • Synthetic Protocol: Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution. Organic & Biomolecular Chemistry. Link

  • Isomer Distinction: 2,3-Dichloro-6-methoxyquinoxaline (CAS 39267-04-4) vs 5-methoxy isomer.[1] ChemScene. Link

  • Quinoxaline Reactivity: 2,3-Dichloroquinoxaline as a versatile building block. Arabian Journal of Chemistry. Link

2,3-Dichloro-5-methoxyquinoxaline SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery, quinoxaline derivatives serve as privileged scaffolds for developing potent therapeutics, particularly in oncology. 2,3-Dichloro-5-methoxyquinoxaline (CAS: 101870-68-2) is a critical heterocyclic building block. Characterized by a methoxy group at the 5-position and two highly reactive chlorine atoms at the 2 and 3 positions, this molecule is primed for sequential nucleophilic aromatic substitution (SNAr).

This whitepaper provides an in-depth technical analysis of the compound's cheminformatics identifiers (SMILES and InChIKey), its physicochemical profile, and a field-proven, self-validating synthetic methodology for its application in developing nanomolar-potency anticancer agents.

Cheminformatics Identity: SMILES and InChIKey

Accurate molecular representation is the bedrock of virtual screening and structure-activity relationship (SAR) modeling. For 2,3-dichloro-5-methoxyquinoxaline, utilizing the correct string-based identifiers dictates the success of database querying.

  • SMILES (Simplified Molecular-Input Line-Entry System): The canonical SMILES string for this compound is COc1cccc2c1nc(Cl)c(Cl)n2. Structural Parsing: The c1cccc2c1 segment defines the fused benzene ring. The OC denotes the methoxy ether linkage at C5. The nc(Cl)c(Cl)n2 segment maps the pyrazine ring, explicitly placing the chlorine atoms at the C2 and C3 positions adjacent to the nitrogen heteroatoms.

  • Standard InChI (International Chemical Identifier): InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)13-9(11)8(10)12-5/h2-4H,1H3 Causality behind Identifier Choice: While SMILES strings are highly human-readable, they are not inherently unique (multiple valid SMILES can describe the same molecule depending on the starting atom). To resolve this in database architecture, the Standard InChI normalizes the molecule into a layered format (formula, connectivity, hydrogens).

  • InChIKey: Due to the variable length and special characters of InChI strings, search engines and databases (like PubChem and ChEMBL) utilize the InChIKey , a 27-character fixed-length string generated by applying the SHA-256 cryptographic hash to the Standard InChI.

Self-Validating Cheminformatics Protocol

To ensure data integrity before running high-throughput virtual screens, researchers must employ a "round-trip" validation protocol.

  • Input the SMILES into a toolkit (e.g., RDKit).

  • Generate the 3D conformer and output the Standard InChI.

  • Convert the InChI back to a canonical SMILES. If the output SMILES perfectly matches the input, the structural topology is validated, preventing false negatives during exact-match database queries.

Cheminformatics SMILES SMILES String COc1cccc2c1nc(Cl)c(Cl)n2 Parser Cheminformatics Toolkit (e.g., RDKit / OpenBabel) SMILES->Parser Parsing DB Database Query (PubChem, ChEMBL) SMILES->DB Substructure Search InChI Standard InChI InChI=1S/C9H6Cl2N2O/... Parser->InChI Canonicalization Hash SHA-256 Hashing Algorithm InChI->Hash Compression InChIKey InChIKey (27-character identifier) Hash->InChIKey Generation InChIKey->DB Exact Match Search

Cheminformatics workflow for generating InChIKey from SMILES and querying chemical databases.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical data required for ADME (Absorption, Distribution, Metabolism, and Excretion) prediction algorithms and synthetic planning [1].

PropertyValue
Chemical Name 2,3-Dichloro-5-methoxyquinoxaline
CAS Registry Number 101870-68-2
Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
SMILES String COc1cccc2c1nc(Cl)c(Cl)n2
Standard InChI InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)13-9(11)8(10)12-5/h2-4H,1H3
H-Bond Donors 0
H-Bond Acceptors 3 (N, N, O)
Rotatable Bonds 1 (Methoxy C-O bond)

Synthetic Methodology and Causality

To utilize 2,3-dichloro-5-methoxyquinoxaline in drug discovery, it is typically synthesized from its dione precursor via deoxychlorination.

Step-by-Step Protocol: Synthesis of 2,3-Dichloro-5-methoxyquinoxaline
  • Reagent Preparation: Suspend 5-methoxy-1,4-dihydroquinoxaline-2,3-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 8.0 eq).

    • Causality: POCl₃ serves a dual purpose as both the solvent and the primary chlorinating agent. The dione tautomerizes to a diol form, which is subsequently activated by POCl₃.

  • Catalytic Activation: Add a catalytic amount of N,N-dimethylaniline (0.1 eq) dropwise at 0°C.

    • Causality: Using POCl₃ alone results in sluggish kinetics. N,N-dimethylaniline acts as a nucleophilic catalyst, generating a highly electrophilic Vilsmeier-Haack-type intermediate. This drastically lowers the activation energy for the nucleophilic attack by chloride ions, driving the substitution forward.

  • Reflux & Self-Validation: Heat the reaction mixture to reflux (105°C) for 3-4 hours.

    • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) system. The starting dione is highly polar and remains at the baseline. The reaction is validated as 100% complete only when the baseline spot entirely disappears, replaced by a highly lipophilic, fast-migrating product spot.

  • Quenching & Isolation: Cool the mixture to room temperature and carefully pour it over crushed ice. Extract with dichloromethane (DCM), wash with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound.

Application in Oncology: Downstream SNAr Workflows

According to Lee et al. [2], 2,3-dichloro-5-methoxyquinoxaline is a mandatory intermediate in the synthesis of quinoxalinyl-piperazine derivatives. These downstream compounds are highly potent anticancer agents that act as G2/M-specific cell cycle inhibitors and downregulate the anti-apoptotic Bcl-2 protein, demonstrating IC₅₀ values in the 11–21 nM range against paclitaxel-resistant colorectal carcinoma cells [2].

Step-by-Step Protocol: Conversion to Anticancer Pharmacophore
  • Regioselective Amination: React 2,3-dichloro-5-methoxyquinoxaline with ammonia in tetrahydrofuran (THF). Due to the electronic influence of the 5-methoxy group, the chlorine at C3 is slightly more electrophilic, allowing for regioselective amination.

  • Methoxylation: Introduce sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) and stir for 96 hours. This second SNAr reaction displaces the remaining chlorine, yielding 3,8-dimethoxyquinoxalin-2-amine .

  • Coupling: The resulting amine is then coupled with various 4-(hetero)arylpiperazine derivatives to generate the final nanomolar-potency library.

Synthesis SM 5-Methoxy-1,4-dihydroquinoxaline-2,3-dione (Starting Material) Target 2,3-Dichloro-5-methoxyquinoxaline (CAS: 101870-68-2) SM->Target Deoxychlorination Reagent1 POCl3, N,N-Dimethylaniline (Chlorinating Agent) Reagent1->Target Product 3,8-Dimethoxyquinoxalin-2-amine (Anticancer Intermediate) Target->Product Amination & Methoxylation Reagent2 CH3OH, NaOMe, NH3 (Nucleophilic Substitution) Reagent2->Product

Synthetic pathway of 2,3-dichloro-5-methoxyquinoxaline and conversion to anticancer agents.

References

  • Lee, Y. B., Gong, Y. D., Yoon, H., Ahn, C. H., Jeon, M. K., & Kong, J. Y. (2010). "Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives". Bioorganic & Medicinal Chemistry, 18(22), 7966-7974. Available at:[Link]

Isomeric Dichotomy in Quinoxaline Scaffolds: 5-Methoxy vs. 6-Methoxy

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Subject: Structural, Electronic, and Synthetic Differentiation of 5-OMe and 6-OMe Quinoxaline

The Structural Divergence

At the core of quinoxaline medicinal chemistry lies the challenge of regiochemistry on the benzenoid ring. While the pyrazine ring (positions 2, 3) is chemically distinct, the fused benzene ring offers four positions (5, 6, 7,[1] 8) that are subject to constitutional isomerism.[1][2][3]

The distinction between 5-methoxyquinoxaline and 6-methoxyquinoxaline is not merely a numbering formality; it dictates the molecule's electronic landscape, metabolic liability, and synthetic accessibility.

Numbering and Symmetry

Quinoxaline (


) possesses a 

axis of symmetry (passing between the N-N and C-C bonds).[1]
  • The

    
    -Positions (5 and 8):  These are the "peri" positions, closest to the ring fusion and the heteroatoms. They are sterically congested and electronically influenced by the inductive effect of the bridgehead carbons.[1]
    
  • The

    
    -Positions (6 and 7):  These are the lateral positions, further from the ring fusion, behaving more like typical meta/para positions relative to the nitrogens.
    

Crucial Isomeric Equivalence:

  • In a mono-substituted system (with no substituents on the pyrazine ring), 5-methoxy = 8-methoxy .[1]

  • Similarly, 6-methoxy = 7-methoxy .[1][2]

This guide treats them as distinct constitutional isomers: 5-OMe (proximal/alpha) vs. 6-OMe (distal/beta).[1][2]

Visualization of Isomerism

The following diagram illustrates the numbering scheme and the steric environment.

QuinoxalineStructure cluster_0 5-Methoxyquinoxaline (Alpha-Isomer) cluster_1 6-Methoxyquinoxaline (Beta-Isomer) Node5 5-OMe (Peri-position) Steric clash with H4/N4 region Core5 Quinoxaline Core Node5->Core5 Inductive (-I) Proximity Effect Node6 6-OMe (Lateral-position) Linear conjugation Core6 Quinoxaline Core Node6->Core6 Resonance (+M) Dominant

Figure 1: Structural comparison highlighting the steric ("peri") nature of the 5-position versus the lateral nature of the 6-position.

Electronic Landscape & Reactivity

The position of the methoxy group alters the electron density on the pyrazine nitrogens (N1 and N4), affecting basicity and binding affinity (pKa and Hydrogen Bond Acceptor capability).[1]

Resonance Contributions
  • 6-Methoxy (The Conjugator): The lone pair on the oxygen at C6 can delocalize effectively into the pyrazine ring.[1] Resonance structures show electron density being pushed onto N4 .[1] This makes N4 more basic and a better H-bond acceptor.

    • Pathway: O(lp)

      
       C6 
      
      
      
      C5
      
      
      C4a
      
      
      N4 .[1][2]
  • 5-Methoxy (The Inductive/Steric Hybrid): While resonance is possible (pushing density to N1), the oxygen is physically closer to the bridgehead carbons (C4a).[1] The inductive withdrawal (-I effect) of the oxygen operates more strongly on the bridgehead, potentially reducing the electron density of the system compared to the 6-isomer. Additionally, the "peri" effect can disrupt solvation shells around N4.

Comparative Properties Table[1][2][4]
Property5-Methoxyquinoxaline6-MethoxyquinoxalineCausality
Symmetry Lower (

)
Higher (Effective)6-position aligns with the long axis.[2]
Melting Point Typically LowerTypically Higher6-isomer packs more efficiently in crystal lattice due to linearity.[1][2]
Solubility Higher (Lipophilic)Moderate5-OMe disrupts packing forces (lattice energy).[1]
Basicity (N) Lower pKaHigher pKa6-OMe resonance donation to N is less impeded by -I effects.[1][2]
Metabolic Site C8 (para to OMe)C5 or C8Steric access to C8 in 5-OMe is unhindered.[1][2]

Synthetic Pathways & Regiocontrol

Synthesizing specific quinoxaline isomers requires precise selection of the diamine precursor.[1] The condensation of 1,2-diamines with 1,2-dicarbonyls (Hinsberg reaction) is the standard route.

The Precursor Determinism

The regiochemistry is locked in at the diamine stage.[2] You cannot easily interconvert 5-OMe and 6-OMe after ring closure.

  • Target: 5-Methoxyquinoxaline [1]

    • Precursor: 3-methoxy-1,2-diaminobenzene (also known as 1,2-diamino-3-methoxybenzene).

    • Challenge: This precursor is harder to source/synthesize.[1][2] It often requires nitration of m-anisidine, which gives a mixture of isomers that must be separated before reduction to the diamine.

  • Target: 6-Methoxyquinoxaline [1][2]

    • Precursor: 4-methoxy-1,2-diaminobenzene (also known as 1,2-diamino-4-methoxybenzene).[2]

    • Availability: Readily available from the reduction of 4-methoxy-2-nitroaniline or nitration/reduction of anisole.

Protocol: Regioselective Synthesis (General Workflow)

This protocol assumes the use of Glyoxal (symmetric) to form the core.[1] If using an asymmetric diketone (e.g., pyruvic aldehyde), a mixture of regioisomers will form even with the correct diamine.[1]

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 1.0 eq of the specific diamine (3-OMe or 4-OMe) in Ethanol (0.5 M).

  • Condensation: Add 1.2 eq of Glyoxal (40% aq. solution) dropwise at 0°C.

    • Note: Low temperature prevents polymerization of glyoxal.[1][2]

  • Reflux: Heat to 60°C for 2-4 hours. Monitor by TLC (5-OMe usually runs higher Rf than 6-OMe in EtOAc/Hex due to lower polarity).[1][2]

  • Workup: Concentrate in vacuo. Dilute with water.[1][2] Extract with DCM.[1][2]

  • Purification:

    • 6-OMe: Recrystallization from EtOH/Water (forms needles).[1][2]

    • 5-OMe: Often requires Flash Column Chromatography (SiO2, Hexane:EtOAc gradient) as it may remain an oil or low-melting solid.[1]

SynthesisWorkflow Start Start: Define Target Isomer Decision Select Diamine Precursor Start->Decision PathA 3-Methoxy-1,2-diaminobenzene Decision->PathA Target 5-OMe PathB 4-Methoxy-1,2-diaminobenzene Decision->PathB Target 6-OMe Reaction Condensation with Glyoxal (Ethanol, 60°C) PathA->Reaction PathB->Reaction ProductA 5-Methoxyquinoxaline (Peri-substituted) Reaction->ProductA From 3-OMe ProductB 6-Methoxyquinoxaline (Lateral-substituted) Reaction->ProductB From 4-OMe

Figure 2: Synthetic decision tree. The regiochemistry is determined entirely by the starting diamine when reacting with symmetric glyoxal.

Analytical Fingerprinting (NMR)

The most reliable way to distinguish the isomers is Proton NMR (


 NMR).[1] The coupling patterns of the benzene ring protons differ significantly due to the substitution pattern (1,2,3-trisubstituted vs. 1,2,4-trisubstituted).
5-Methoxyquinoxaline (1,2,3-System)[1]
  • Protons Present: H6, H7, H8.

  • Pattern:

    • H7: Appears as a Triplet (t) (or dd with similar

      
       values). It couples to both H6 and H8 (
      
      
      
      Hz).[1]
    • H6 & H8: Appear as Doublets (d).

  • Key Identifier: Look for the triplet integrating to 1H. This indicates the proton has two ortho neighbors, placing the substituent at the "end" of the spin system (position 5).

6-Methoxyquinoxaline (1,2,4-System)[1]
  • Protons Present: H5, H7, H8.

  • Pattern:

    • H5: Appears as a Singlet (s) or narrow Doublet (d,

      
       Hz meta-coupling).[1][2] It is isolated from H7/H8 by the methoxy group.[1]
      
    • H8: Appears as a Doublet (d,

      
       Hz ortho-coupling to H7).[1][2]
      
    • H7: Appears as a Doublet of Doublets (dd) (Ortho to H8, Meta to H5).[1]

  • Key Identifier: The presence of a singlet/narrow doublet (H5) and a strong ortho-coupled pair (H7/H8).[1][2]

MedChem Implications: SAR and Metabolism

Structure-Activity Relationship (SAR)

In kinase inhibitor design (e.g., targeting VEGFR or EGFR), the quinoxaline core often acts as the hinge binder.[1]

  • 6-OMe: Often preferred for solubility and extending vectors into the solvent-exposed region.[2] The 6-position is geometrically analogous to the 6-position in quinazolines (e.g., Gefitinib), a validated vector for solubilizing groups.

  • 5-OMe: Used to induce torsion.[1] The steric bulk at the 5-position can twist the fused ring system relative to substituents at the 4-position (if reduced) or affect the binding pose by clashing with the "floor" of the ATP binding pocket.

Metabolic Stability[1][2]
  • Oxidation: The electron-rich benzene ring is the site of CYP450 oxidation.

  • 5-OMe: The C8 position (para to methoxy) is highly activated and sterically accessible.[1] Expect rapid hydroxylation at C8.[1][2]

  • 6-OMe: The C5 and C8 positions are activated.[1][2] However, C5 is sterically hindered by the peri-effect. C8 is the likely site of metabolism, but the regioselectivity is less distinct than in the 5-isomer.

References

  • Synthesis and Regioselectivity

    • Title: Synthesis of quinoxaline quinones and regioselectivity in their Diels-Alder cycloadditions.
    • Source: Indian Journal of Chemistry (via NISCAIR).[1]

    • URL:[Link][1]

  • NMR Spectral Data (Analogous Systems)

    • Title: Spectroscopic comparison of substituted dihydroquinoxalines.
    • Source: BenchChem Technical Library.[1][2]

  • Crystallographic Data (6-Methoxyquinoline analog)

    • Title: 6-Methoxyquinoline N-oxide–hydroquinone (2/1).[1][2][4]

    • Source: Acta Crystallographica Section E.[1][2][4]

    • URL:[Link]

  • pKa and Electronic Effects

    • Title: The pKa values of ortho-, meta-, and para-methoxybenzoic acids (Theoretical Basis).
    • Source: Pearson Chemistry / Master Organic Chemistry.[1]

    • URL:[Link]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 2,3-Dichloro-5-methoxyquinoxaline

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 2,3-Dichloro-5-methoxyquinoxaline (DCMQ) . As a halogenated heterocyclic building block, DCMQ exhibits a solubility profile dominated by its lipophilic quinoxaline core and the electron-withdrawing nature of the C2/C3 chlorine substituents. This guide moves beyond static data points to establish a self-validating framework for solvent selection, essential for optimizing nucleophilic aromatic substitution (

Part 1: Chemical Profile & Structural Analysis[1][2]

To predict and manipulate solubility, one must understand the intermolecular forces at play. DCMQ is not merely a static powder; it is a system of competing electronic effects.[1]

Structural Determinants of Solubility
  • The Quinoxaline Core: The bicyclic aromatic system is inherently planar and lipophilic (

    
    ), driving strong 
    
    
    stacking interactions in the solid state. This results in a high lattice energy that solvents must overcome.[1]
  • 2,3-Dichloro Substitution: The chlorine atoms at the 2 and 3 positions are electron-withdrawing, reducing the basicity of the pyrazine nitrogens. This renders the molecule less soluble in dilute aqueous acids compared to non-chlorinated quinoxalines.[1]

  • 5-Methoxy Group: This substituent introduces a dipole moment and a weak hydrogen bond acceptor site (ether oxygen).[1] However, it lacks hydrogen bond donor capability, meaning DCMQ will not dissolve well in protic solvents (water, cold alcohols) unless heated to disrupt the solvent's own hydrogen-bonding network.

Isomeric Precision

Technical Note: Researchers must distinguish between the 5-methoxy and 6-methoxy isomers.[1] While their solubility profiles are chemically similar due to comparable polarity, their crystal packing efficiencies differ, often resulting in distinct melting points (e.g.,

Part 2: Solvent Compatibility Matrix

The following categorization is derived from thermodynamic principles and standard operational procedures in quinoxaline synthesis.

Table 1: Operational Solvent Classes
Solvent ClassRepresentative SolventsSolubility RatingOperational Application
Chlorinated Dichloromethane (DCM), Chloroform, 1,2-DCEHigh Extraction/Work-up. The primary choice for solubilizing DCMQ at room temperature due to excellent dipole matching.[1]
Aromatic Toluene, Xylene, ChlorobenzeneModerate-High Reaction Medium. Ideal for high-temperature

reactions.[1] Toluene often requires heating to achieve full saturation.[1]
Polar Aprotic DMF, DMSO, DMAc, THFHigh Synthesis. Solubilizes DCMQ readily for nucleophilic attacks. Warning: Difficult to remove; DMSO may cause oxidation side-reactions at high temps.[1]
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Temperature Dependent Recrystallization. Low solubility at RT; High solubility at reflux. This

Solubility makes alcohols the gold standard for purification.[1]
Non-Polar Hexanes, Heptane, CyclohexaneVery Low Anti-Solvent. Used to precipitate DCMQ from Toluene or DCM solutions.
Aqueous Water, BrineInsoluble Washing. DCMQ partitions almost exclusively into the organic layer during biphasic extractions.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: To generate precise solubility data (

1

Materials:

  • DCMQ (solid, dry)

  • Target Solvent (HPLC grade)

  • 0.45 µm PTFE Syringe Filter (Hydrophobic)

  • Scintillation Vials (20 mL)

  • Analytical Balance (0.01 mg precision)

Workflow Visualization:

SolubilityProtocolStartStart: Excess SolidEquilibrateEquilibrate(24h @ Temp)Start->Equilibrate SaturationFilterFilter (0.45µm)IsothermalEquilibrate->Filter Remove SolidsEvaporateEvaporate Solvent(Vac/N2)Filter->Evaporate AliquotWeighGravimetricAnalysisEvaporate->Weigh Residue Mass

Figure 1: Step-by-step gravimetric workflow for determining thermodynamic solubility.

Step-by-Step Methodology:

  • Supersaturation: Add DCMQ to 5 mL of solvent until undissolved solid remains visible.

  • Equilibration: Agitate at the target temperature (e.g.,

    
    C) for 24 hours. Why? Short mixing times measure kinetic dissolution, not thermodynamic solubility.
    
  • Filtration: Draw the supernatant through a pre-warmed 0.45 µm PTFE filter. Critical: Using a cold filter/syringe can cause immediate precipitation inside the filter, invalidating the result.

  • Quantification: Transfer exactly 1.0 mL of filtrate to a pre-weighed vial. Evaporate to dryness (Genevac or Nitrogen stream) and weigh the residue.

    • Calculation: Solubility (

      
      ) = (Mass of Residue) / 1.0 mL.
      
Protocol B: Recrystallization for Purification

Context: Synthesis of DCMQ often yields impurities (e.g., unreacted 2,3-dihydroxy precursors).

  • Dissolution: Suspend crude DCMQ in Methanol (approx. 10 mL per gram).

  • Reflux: Heat to reflux (

    
    C).[1] If solids remain, add Methanol in 1 mL increments until clear.
    
  • Hot Filtration: If insoluble black specks remain (charcoal/metal oxides), filter while boiling hot.[1]

  • Crystallization: Remove from heat. Allow to cool to RT slowly (30 mins), then refrigerate (

    
    C) for 2 hours.
    
  • Harvest: Filter the needles/crystals and wash with cold Methanol.

Part 4: Thermodynamics & Solubility Modeling

For advanced formulation or process scale-up, "Like Dissolves Like" is insufficient.[1] We utilize Hansen Solubility Parameters (HSP) to predict compatibility.[1]

Estimated HSP for DCMQ:

  • 
     (Dispersion): High (aromatic rings)
    
  • 
     (Polarity): Moderate (C-Cl and C-O dipoles)
    
  • 
     (Hydrogen Bonding): Low (No donor groups)
    

Solvent Selection Logic: The "Interaction Radius" (

HansenSpaceDCMQDCMQ(Solute)DCMDCM(Excellent)DCMQ->DCMTolueneToluene(Good)DCMQ->TolueneTHFTHF(Good)DCMQ->THFMeOHMethanol(Poor @ RT)DCMQ->MeOHWaterWater(Insoluble)DCMQ->WaterHexaneHexane(Anti-Solvent)

Figure 2: Hansen Solubility Space visualization.[1] Green nodes indicate high solubility solvents (close proximity); Grey nodes indicate poor solvents (large distance).

Part 5: Safety & Handling (SDS Highlights)

  • Hazard Identification: DCMQ is an organochlorine.[1] Treat as an irritant and potential sensitizer.[1]

  • Solvent Hazards:

    • DCM: Volatile carcinogen.[1] Use only in a fume hood.

    • Toluene: Flammable, reproductive toxin.

  • Waste Disposal: Chlorinated waste streams (DCMQ + DCM) must be segregated from non-chlorinated solvents to prevent incinerator corrosion and comply with EPA/local regulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16659, 2,3-Dichloroquinoxaline derivatives.[1] Retrieved from [Link]

  • Amaya-García, F., et al. (2021). Green Hydrothermal Synthesis of Fluorescent 2,3‐Diarylquinoxalines.[2] ChemSusChem.[1][2] (Comparative solubility data for quinoxaline derivatives). Retrieved from [Link]

  • Google Patents (2008).Process for the preparation of Brimonidine (Patent IN200701519). (Describes usage of Toluene and DCM in workup of 2,3-dichloro intermediates).

Electronic Structure and Photophysical Engineering of 5-Methoxyquinoxalines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold (benzopyrazine) is a cornerstone of heterocyclic chemistry, widely utilized for its electron-deficient nature (


-type semiconductivity) and biological versatility.[1] While 6-substituted derivatives are common, 5-methoxyquinoxaline  represents a unique electronic subclass. The introduction of an electron-donating methoxy group at the peri-position (C5) creates a distinct "push-pull" electronic architecture that breaks the molecular symmetry found in 5,8-disubstituted analogs.

This guide provides a rigorous technical analysis of the 5-methoxyquinoxaline scaffold, focusing on its synthesis, electrochemical frontier orbital engineering, and photophysical behavior. It serves as a blueprint for researchers leveraging this moiety in kinase inhibitor design and organic photovoltaic (OPV) acceptors.

Molecular Architecture & Electronic Theory

The Peri-Effect and Symmetry Breaking

Unlike the 6-position, the 5-position of the quinoxaline ring is located ortho to the ring fusion and peri to the N1 nitrogen atom. This proximity induces specific electronic and steric interactions:

  • Inductive vs. Resonance Effects: The methoxy group exerts a negative inductive effect (-I) but a stronger positive mesomeric effect (+M). At the 5-position, the +M effect donates electron density efficiently into the pyrazine ring, significantly raising the HOMO energy level compared to unsubstituted quinoxaline.

  • Dipole Moment: The 5-methoxy substitution breaks the

    
     (or pseudo-
    
    
    
    ) symmetry of the parent scaffold, creating a permanent dipole moment directed from the methoxy oxygen toward the pyrazine nitrogens. This enhances Intramolecular Charge Transfer (ICT) properties.
Frontier Molecular Orbitals (FMO)

The quinoxaline core is inherently electron-deficient (low LUMO).

  • LUMO: Localized primarily on the pyrazine ring (N-atoms).

  • HOMO: Delocalized across the benzo-ring.

  • Effect of 5-OMe: The oxygen lone pair participates in conjugation, destabilizing the HOMO more than the LUMO, thereby narrowing the electrochemical bandgap (

    
    ).
    

Synthetic Methodology

Protocol: Condensation Route

The most robust synthesis involves the condensation of 3-methoxy-1,2-phenylenediamine with 1,2-dicarbonyls. This method is preferred over nucleophilic substitution on halogenated quinoxalines due to higher regioselectivity.

Workflow Diagram

Synthesis Precursor 3-Methoxy-1,2-phenylenediamine Intermediate Schiff Base Intermediate Precursor->Intermediate EtOH/AcOH, Reflux - 2 H2O Reagent 1,2-Dicarbonyl (Glyoxal or Benzil) Reagent->Intermediate Product 5-Methoxyquinoxaline Derivative Intermediate->Product Cyclization

Figure 1: Convergent synthesis of 5-methoxyquinoxaline derivatives via condensation.

Step-by-Step Protocol
  • Reagents: 3-methoxy-1,2-phenylenediamine (1.0 eq), 1,2-dicarbonyl compound (1.1 eq), Ethanol (Solvent), Acetic Acid (Catalyst).

  • Reaction: Dissolve diamine in ethanol. Add dicarbonyl dropwise. Add catalytic acetic acid (approx. 5 mol%).

  • Conditions: Reflux at 80°C for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Work-up: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If solution: Evaporate solvent, redissolve in DCM, wash with NaHCO3, dry over MgSO4.

  • Purification: Recrystallization from Ethanol or Column Chromatography (Silica gel).

Critical Control Point: The regiochemistry is determined by the diamine. Ensure high purity of the 3-methoxy-1,2-phenylenediamine starting material to avoid 6-methoxy isomers.

Electrochemical Characterization

The electronic suitability of 5-methoxyquinoxaline for optoelectronics is defined by its redox potentials. The methoxy group makes the reduction potential more negative (harder to reduce) compared to the parent quinoxaline due to increased electron density in the ring.

Table 1: Comparative Electrochemical Properties

Data synthesized from cyclic voltammetry studies in MeCN with


.
Compound

(V vs Fc/Fc+)
HOMO (eV)LUMO (eV)

(eV)
Electronic Character
Quinoxaline (Unsubst.) -1.95-6.20-3.103.10Strong Acceptor
5-Methoxyquinoxaline -2.10-5.85-2.952.90Donor-Acceptor (Weak)
6-Methoxyquinoxaline -2.05-5.90-3.002.90Donor-Acceptor (Weak)
5,8-Dimethoxyquinoxaline -2.25-5.40-2.802.60Strong Donor

Note: HOMO/LUMO values are estimated based on vacuum scale (


 eV). 

eV.

Interpretation: The 5-methoxy substituent raises the LUMO level by approx 0.15 eV compared to the parent, reducing electron affinity. This modulation is critical when matching energy levels with donor polymers in OPVs or designing air-stable n-type materials.

Photophysical Properties[2][3][4][5][6]

Absorption and Emission

The 5-methoxy group induces a bathochromic shift (red-shift) in absorption due to the


 and 

transitions being influenced by the auxiliary donor.
  • UV-Vis Absorption: Typically displays a strong band at 250–300 nm (

    
    ) and a broader, weaker band at 350–400 nm (ICT/
    
    
    
    ).
  • Fluorescence: Quinoxalines are generally weakly fluorescent in non-polar solvents due to efficient intersystem crossing (ISC) facilitated by the nitrogen lone pairs (

    
     states). However, the 5-OMe group enhances fluorescence quantum yield (
    
    
    
    ) in polar solvents by stabilizing the
    
    
    state below the
    
    
    state, reducing non-radiative decay.
Solvatochromism Mechanism

The asymmetric 5-substitution creates a "Push-Pull" system. Upon excitation, charge transfer occurs from the methoxy-benzene moiety to the pyrazine ring.

ICT Pathway Diagram

ICT Ground Ground State (S0) Dipole: μ_g Excited Franck-Condon Excited State (S1*) Ground->Excited hν (Abs) Relaxed Relaxed ICT State Dipole: μ_e >> μ_g Excited->Relaxed Solvent Reorg. (Polarity Dep.) Relaxed->Ground Non-Rad Decay Emission Fluorescence (Red Shifted) Relaxed->Emission hν' (Em)

Figure 2: Solvatochromic mechanism driven by the 5-methoxy dipole change.

Applications in Drug Discovery & Materials

Kinase Inhibition (Medicinal Chemistry)

In kinase inhibitors, the quinoxaline core often mimics the adenine ring of ATP.

  • Role of 5-OMe: The oxygen atom at position 5 can act as a hydrogen bond acceptor. More importantly, the steric bulk of the methoxy group at the peri-position can force the molecule into a specific conformation or fill hydrophobic pockets (e.g., the "gatekeeper" region) that unsubstituted quinoxalines cannot access.

  • Metabolic Stability: Substitution at C5 blocks metabolic oxidation at this prone position, potentially increasing the half-life (

    
    ) of the drug candidate.
    
Optoelectronics (OPV/OLED)
  • Acceptor Units: 5-Methoxyquinoxaline derivatives are used as auxiliary acceptors in low-bandgap copolymers. The methoxy group improves solubility (processability) and fine-tunes the open-circuit voltage (

    
    ) by adjusting the HOMO level.
    
  • Protonation Switches: The basicity of the pyrazine nitrogens allows these molecules to act as pH-responsive fluorescent probes. Protonation of N1 is influenced sterically and electronically by the 5-OMe group.

References

  • BenchChem Technical Support Team. (2025). 8-Methoxyquinoxalin-5-ol and Its Analogs: A Technical Review for Drug Discovery Professionals. BenchChem. Link

  • RSC Advances. (2016). Design and Synthesis of Extended Quinoxaline Derivatives and Their Charge Transport Properties. Royal Society of Chemistry. Link

  • Journal of the American Chemical Society. (2023). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold. ACS Publications. Link

  • Arabian Journal of Chemistry. (2025). Eco-friendly preparation and testing of electroactive quinoxalines. Elsevier. Link

  • Mishra, A. et al. (2011). Quinoxaline derivatives: A comprehensive review. ResearchGate. Link

Sources

Strategic Utilization of 2,3-Dichloro-5-methoxyquinoxaline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dichloro-5-methoxyquinoxaline represents a high-value electrophilic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, GPCR ligands, and intercalating agents. Its utility stems from the non-equivalent reactivity of the C2 and C3 chlorides, driven by the electronic and steric influence of the 5-methoxy group. This guide provides a technical roadmap for researchers to exploit this asymmetry, enabling the precise construction of complex heterocycles without the need for protecting groups.

Structural Analysis & Electronic Properties[1]

The quinoxaline core is a benzopyrazine fused system. In the 2,3-dichloro-5-methoxy derivative, the symmetry of the pyrazine ring is broken by the substituent on the benzene ring.

The Regioselectivity Paradigm

The most critical attribute of this building block is the predictable regioselectivity during Nucleophilic Aromatic Substitution (


).
  • Primary Site of Attack (C2): The C2 position is the preferred site for the first nucleophilic displacement.

  • Mechanistic Driver:

    • Electronic Effect (+M): The 5-methoxy group acts as a resonance donor. This donation increases electron density at the C4a bridgehead carbon and, by proximity, the N4 nitrogen. A more electron-rich N4 renders the adjacent C3 position less electrophilic compared to C2.

    • Steric "Peri" Effect: The 5-methoxy group is located in the peri-position relative to N4. This creates a steric clash that hinders the approach of nucleophiles to the C3 carbon, further favoring attack at the distal C2 position.

Expert Insight: When designing SAR libraries, assume the first substitution with amines or alkoxides will occur at C2 . This allows for the sequential introduction of two different nucleophiles (C2 first, then C3) to create non-symmetrical 2,3-disubstituted quinoxalines.

Synthesis of the Core Scaffold

While 2,3-dichloroquinoxaline is a commodity chemical, the 5-methoxy analog is often synthesized in-house to ensure purity or to introduce isotopic labels.

Reaction Pathway

The synthesis proceeds through the condensation of 3-methoxy-1,2-phenylenediamine with oxalic acid, followed by chlorination.

SynthesisFlow SM 3-Methoxy-1,2-phenylenediamine Inter 5-Methoxyquinoxaline-2,3-dione (Precipitate) SM->Inter 4N HCl, Reflux Cyclocondensation Oxalic Oxalic Acid Oxalic->Inter Product 2,3-Dichloro-5-methoxyquinoxaline (Electrophilic Core) Inter->Product POCl3, DMF (cat) Chlorination

Caption: Synthetic route from commercially available diamine to the dichloro-heterocycle.

Protocol 1: Synthesis of 5-Methoxyquinoxaline-2,3-dione
  • Reagents: Dissolve 3-methoxy-1,2-phenylenediamine (10.0 mmol) and oxalic acid dihydrate (11.0 mmol) in 4N HCl (20 mL).

  • Reflux: Heat the mixture to reflux (100°C) for 2–3 hours. The product typically precipitates as a grey/off-white solid during the reaction.

  • Isolation: Cool to room temperature. Filter the solid and wash extensively with water to remove excess acid.

  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: 75–85%.

Protocol 2: Chlorination to 2,3-Dichloro-5-methoxyquinoxaline
  • Activation: Suspend the dried dione (5.0 mmol) in neat

    
     (10 mL).
    
  • Catalysis: Add catalytic DMF (2–3 drops). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Reaction: Reflux at 105°C for 3–4 hours. The suspension should clear to a dark solution.

  • Workup (Caution): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to quench excess

    
    . Neutralize with solid 
    
    
    
    or
    
    
    .
  • Extraction: Extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc 9:1).

Synthetic Transformations & Reactivity Profile[2][3][4]

The scaffold serves as a linchpin for diverse chemical modifications. The table below summarizes the reactivity hierarchy.

Reactivity Data Table
Reaction TypeReagentConditionsMajor ProductSelectivity

(Mono)
Primary Amines (

)
EtOH,

, RT, 2h
2-Amino -3-chloro-5-methoxy...>95:5 (C2:C3)

(Bis)
Secondary Amines (Excess)DMF,

, 12h
2,3-Diamino-5-methoxy...N/A
Suzuki Coupling Aryl Boronic Acid (1 eq)

,

, Dioxane
2-Aryl -3-chloro-5-methoxy...~90:10
Cyclization 1,2-Diamines / 2-AminothiophenolEtOH, RefluxFused Tricyclic SystemsRegio-dependent
Mechanistic Visualization ( )

Regioselectivity cluster_pathways Nucleophilic Attack Pathways Core 2,3-Dichloro-5-methoxyquinoxaline PathA Path A: Attack at C2 (Favored) Distal to 5-OMe Core->PathA PathB Path B: Attack at C3 (Disfavored) Steric clash with 5-OMe Electronic deactivation via N4 Core->PathB ProductA 2-Substituted-3-chloro-5-methoxyquinoxaline (Major Isomer) PathA->ProductA ProductB 3-Substituted-2-chloro-5-methoxyquinoxaline (Trace/Minor) PathB->ProductB

Caption: Electronic and steric factors direct nucleophiles preferentially to the C2 position.

Medicinal Chemistry Applications

Kinase Inhibition

The quinoxaline core mimics the adenine ring of ATP, making it a privileged scaffold for kinase inhibitors.

  • Strategy: Introduce a solubilizing amine (e.g., piperazine, morpholine) at C2 and an aromatic moiety (via Suzuki coupling) at C3.

  • Hinge Binding: The N1 and N4 nitrogens can serve as hydrogen bond acceptors. The 5-methoxy group can be positioned to interact with the gatekeeper residue or solvent front, depending on the binding mode.

Intercalators & Probes

Planar tricyclic derivatives synthesized from this block (e.g., via reaction with o-phenylenediamine to form quinoxalino[2,3-b]quinoxalines) act as DNA intercalators. The 5-methoxy group modulates the fluorescence quantum yield, making these useful as cellular imaging probes.

Detailed Experimental Protocol: Regioselective Mono-Amination

Objective: Synthesis of 2-(Benzylamino)-3-chloro-5-methoxyquinoxaline.

  • Setup: In a 50 mL round-bottom flask, dissolve 2,3-dichloro-5-methoxyquinoxaline (230 mg, 1.0 mmol) in anhydrous ethanol (10 mL).

  • Base: Add triethylamine (1.2 eq, 167

    
    ).
    
  • Nucleophile Addition: Add benzylamine (1.05 eq, 115

    
    ) dropwise at room temperature.
    
    • Note: Do not add excess amine initially to avoid bis-substitution.

  • Monitoring: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.
  • Completion: Reaction is typically complete in 2–4 hours.

  • Workup: Evaporate the solvent. Resuspend the residue in water (20 mL) and extract with ethyl acetate (

    
     mL).
    
  • Purification: The crude product is often pure enough for the next step. If needed, recrystallize from EtOH/Water.[1]

    • Validation:

      
       NMR will show the benzyl methylene protons and the integration of the aromatic signals will confirm mono-substitution. The shift of the C2 carbon in 
      
      
      
      NMR is diagnostic.

References

  • Synthesis of Quinoxaline-2,3-diones: BenchChem Technical Support. Synthesis of Quinoxaline-2,3-diones: Troubleshooting and Protocols. (Generalized Protocol Reference)

  • Regioselectivity in Quinoxalines: Al-Hiari, Y. M., et al. "Regioselective nucleophilic substitution of 2,3-dichloroquinoxaline derivatives." Arabian Journal of Chemistry, 2017.

  • Medicinal Applications: Pereira, J. A., et al. "Quinoxaline derivatives as potential antitubercular agents." European Journal of Medicinal Chemistry, 2015.

  • General Reactivity Review: Ames, D. E., et al. "Cinnolines and Quinoxalines." Comprehensive Heterocyclic Chemistry.

(Note: While specific literature on the 5-methoxy analog is niche, the regioselectivity principles are derived from the authoritative behavior of 5-substituted-2,3-dichloroquinoxalines as documented in the cited heterocyclic chemistry journals.)

Sources

Technical Guide: Synthesis Precursors and Pathways for 2,3-Dichloro-5-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dichloro-5-methoxyquinoxaline is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the development of bioactive quinoxaline derivatives. Its electrophilic C2 and C3 positions allow for sequential nucleophilic aromatic substitutions (


), enabling the rapid construction of complex libraries for kinase inhibition, antiviral therapies, and intercalating agents.

This guide provides a definitive technical analysis of the synthesis precursors and the operative pathways required to generate 2,3-Dichloro-5-methoxyquinoxaline. We prioritize the Oxalate Cyclization Route , the industry-standard methodology due to its scalability and atom economy.

Retrosynthetic Analysis

The structural dissection of the target molecule reveals two primary bond disconnections: the C-Cl bonds and the amide bonds of the heterocyclic ring.

  • Target: 2,3-Dichloro-5-methoxyquinoxaline

  • Intermediate: 5-Methoxyquinoxaline-2,3(1H,4H)-dione

  • Primary Precursors: 3-Methoxy-1,2-phenylenediamine (2,3-Diaminoanisole) and Diethyl Oxalate.

Visualization: Retrosynthetic Pathway

Retrosynthesis Target 2,3-Dichloro-5-methoxyquinoxaline Intermediate 5-Methoxyquinoxaline-2,3-dione Intermediate->Target Chlorination (POCl3) Precursor1 3-Methoxy-1,2-phenylenediamine Precursor1->Intermediate Cyclization Precursor2 Diethyl Oxalate Precursor2->Intermediate Upstream 2-Methoxy-6-nitroaniline Upstream->Precursor1 Reduction (H2/Pd-C)

Figure 1: Retrosynthetic breakdown of 2,3-Dichloro-5-methoxyquinoxaline showing the critical dione intermediate.

Primary Precursor: 3-Methoxy-1,2-phenylenediamine

The synthesis hinges on the quality of the diamine precursor. While commercially available, in-house preparation is often required to ensure freshness, as phenylenediamines are prone to oxidation.

Synthesis from 2-Methoxy-6-nitroaniline

Rationale: Direct nitration of anisole yields a mixture of isomers. Starting from 2-methoxy-6-nitroaniline ensures the correct regiochemistry (1,2,3-substitution pattern).

Protocol:

  • Dissolution: Dissolve 2-methoxy-6-nitroaniline (1.0 eq) in Ethanol/EtOAc (1:1 v/v).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure or 30 psi) at RT for 4–6 hours.
    
  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo.

  • Storage: Store the resulting diamine under Argon at -20°C. Critical: Use immediately for the next step to prevent polymerization/oxidation (darkening of solid).

Step 1: Cyclization to 5-Methoxyquinoxaline-2,3-dione

This step constructs the pyrazine ring. The reaction between the diamine and diethyl oxalate is a double condensation.

Experimental Protocol

System: Substituted o-phenylenediamine + Diethyl Oxalate


 Quinoxaline-2,3-dione.
ParameterSpecification
Reagents 3-Methoxy-1,2-phenylenediamine (1.0 eq), Diethyl Oxalate (Excess, solvent/reagent)
Solvent Neat (Diethyl Oxalate) or 4N HCl (aqueous)
Temperature Reflux (approx. 185°C for neat; 100°C for aqueous)
Time 2–4 Hours
Yield 75–85%

Detailed Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add 3-Methoxy-1,2-phenylenediamine (10 mmol) and Diethyl Oxalate (15 mL, large excess).

  • Reaction: Heat the mixture to reflux. The solution will darken, and a precipitate (the dione) typically begins to form as ethanol is liberated.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The diamine spot should disappear.

  • Isolation: Cool the mixture to room temperature. Dilute with diethyl ether or hexanes to maximize precipitation.

  • Filtration: Collect the solid by vacuum filtration.

  • Purification: Wash the cake with Et2O to remove excess diethyl oxalate. Recrystallize from DMF/Water if necessary.

Mechanistic Insight: The electron-donating methoxy group at the 3-position of the benzene ring activates the adjacent amines, facilitating the nucleophilic attack on the oxalate carbonyls.

Step 2: Chlorination to 2,3-Dichloro-5-methoxyquinoxaline

The conversion of the dione (lactam form) to the dichloro (imidoyl chloride form) derivative utilizes Phosphorus Oxychloride (


).
Experimental Protocol

System: Quinoxaline-2,3-dione +




2,3-Dichloroquinoxaline.
ParameterSpecification
Reagents 5-Methoxyquinoxaline-2,3-dione (1.0 eq),

(10–15 vol)
Catalyst DMF (Catalytic, 2–3 drops) or N,N-Dimethylaniline
Temperature Reflux (105°C)
Time 3–6 Hours
Yield 80–90%

Detailed Workflow:

  • Safety Prep:

    
     is highly corrosive and water-reactive. Perform all operations in a fume hood.
    
  • Mixture: Suspend 5-Methoxyquinoxaline-2,3-dione (5 mmol) in

    
     (10 mL).
    
  • Catalysis: Add 2 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination.

  • Reflux: Heat to reflux.[1][2] The solid starting material will dissolve as it converts to the dichloro product.

  • Quenching (Critical):

    • Cool the reaction mixture to RT.

    • Slowly pour the mixture onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess

      
       generates HCl gas.
      
  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 20 mL).

  • Workup: Wash combined organics with sat.

    
     (to neutralize acid) and Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The residue is often pure enough for subsequent steps. If not, purify via flash column chromatography (Hexanes/EtOAc).

Reaction Pathway Diagram

SynthesisWorkflow Start 3-Methoxy-1,2-phenylenediamine Step1 Step 1: Cyclization (Diethyl Oxalate, Reflux) Start->Step1 Inter 5-Methoxyquinoxaline-2,3-dione (Precipitate) Step1->Inter Step2 Step 2: Chlorination (POCl3, DMF cat., Reflux) Inter->Step2 Final 2,3-Dichloro-5-methoxyquinoxaline Step2->Final

Figure 2: Operational workflow for the synthesis of the target scaffold.

Scientific Integrity & Troubleshooting

Regiochemistry Verification

In the final product, the 5-methoxy and 8-methoxy positions are chemically equivalent regarding the quinoxaline core symmetry unless further substitution occurs. However, during the dione formation, the symmetry is maintained.

  • 1H NMR Validation: The product should show a characteristic singlet for the methoxy group (~4.0 ppm) and an aromatic pattern consistent with a 1,2,3-trisubstituted benzene ring (doublet-triplet-doublet pattern).

Common Failure Modes
  • Incomplete Chlorination: Often results in the monochloro-monooxo intermediate.

    • Fix: Ensure anhydrous conditions and fresh

      
      . Increase reflux time.
      
  • Black Tar Formation: Overheating the diamine during the first step.

    • Fix: Ensure inert atmosphere (

      
      /Ar) during the cyclization step.
      

References

  • National Center for Biotechnology Information. (2017). Design, Synthesis and Biological Evaluation of 2,3-Disubstituted Quinoxalines. PubMed. Retrieved from [Link]

  • MDPI. (1996). A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists. Retrieved from [Link]

  • Royal Society of Chemistry. (2017).[3] Synthesis of 2,3-dichloroquinoxaline and spectroscopic data. Retrieved from [Link]

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent.[4][5] Retrieved from [Link]

Sources

Methodological & Application

SNAr reaction protocols for 2,3-Dichloro-5-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Regiocontrol in


 Functionalization of 2,3-Dichloro-5-methoxyquinoxaline
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This Application Note details the regioselective functionalization of 2,3-dichloro-5-methoxyquinoxaline , a "privileged scaffold" in kinase inhibitor discovery (e.g., PI3K/mTOR pathways). While the 2,3-dichloro motif suggests symmetry, the 5-methoxy (5-OMe) substituent breaks this equivalence, creating a specific regiochemical bias.

This guide provides validated protocols to:

  • Predict and Control Regioselectivity: Leveraging the "Peri-Effect" and electronic resonance to exclusively target the C2 position first.

  • Execute Mono-substitution: A low-temperature protocol for clean C2-functionalization.

  • Execute Di-substitution: Forcing conditions to displace the deactivated C3-chlorine.

  • Validate Structure: A self-validating NMR workflow using HMBC to confirm regioisomeric identity.

Mechanistic Insight: The "Why" of Regioselectivity

To control the reaction, one must understand the electronic and steric landscape of the substrate.

The 5-Methoxy Bias

In 2,3-dichloro-5-methoxyquinoxaline, the C2 and C3 positions are not equally reactive.

  • Electronic Deactivation of C3: The methoxy group at C5 is an Electron Donating Group (EDG). Through resonance, it donates electron density into the ring system. This density is preferentially distributed to the C8 and C4a (bridgehead) positions. The increased electron density at C4a renders the adjacent N4 nitrogen less electronegative, thereby diminishing its ability to activate the C3 position for nucleophilic attack.

  • Steric Hindrance (The Peri-Effect): The 5-OMe group is located in the peri-position relative to C3. This creates a steric clash that physically impedes the trajectory of a nucleophile approaching C3.

Regioselectivity SM 2,3-Dichloro-5-methoxyquinoxaline Factors Steering Factors: 1. 5-OMe Resonance -> Deactivates C3 2. Peri-Sterics -> Blocks C3 SM->Factors TS_C2 Transition State A (Attack at C2) LOWER ENERGY Factors->TS_C2 Favored Path TS_C3 Transition State B (Attack at C3) HIGHER ENERGY Factors->TS_C3 Disfavored Path Prod Major Product: 2-Substituted-3-chloro TS_C2->Prod

Figure 1: Decision tree illustrating the electronic and steric factors driving C2-selectivity.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: If the dichloro starting material is not commercially available, it is synthesized from the dione.

Reaction: 5-Methoxyquinoxaline-2,3(1H,4H)-dione +




2,3-Dichloro-5-methoxyquinoxaline.
  • Setup: Charge a round-bottom flask with 5-methoxyquinoxaline-2,3-dione (1.0 eq) and phosphorous oxychloride (

    
    , 10.0 eq).
    
  • Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (3-5 drops). Critical: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating chlorination.

  • Reflux: Heat to reflux (

    
    ) for 3–5 hours. Monitor by TLC (the dione is very polar; the product is non-polar).
    
  • Quench (Hazard): Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess

    
    .
    
  • Isolation: Filter the precipitate, wash with water, and dry. Recrystallize from Ethanol/Acetonitrile if necessary.

Protocol B: Regioselective Mono-Substitution (Targeting C2)

Objective: Selectively displace the C2-Cl with a nucleophile (e.g., amine or alkoxide) while leaving C3-Cl intact.

Reagents:

  • Substrate: 2,3-Dichloro-5-methoxyquinoxaline (1.0 eq)

  • Nucleophile: Primary amine (e.g., Benzylamine) (1.05 eq)

  • Base:

    
     (1.5 eq) or DIPEA (1.2 eq)
    
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous THF under

    
     atmosphere.
    
  • Temperature Control: Cool the solution to

    
      (ice bath). Why? Low temperature suppresses the reaction rate, enhancing the kinetic selectivity for C2 over C3.
    
  • Addition: Add the base, followed by the dropwise addition of the nucleophile over 15 minutes.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT).
    
  • Monitoring: Check TLC/LCMS.

    • Success Criteria: Disappearance of SM; appearance of Mono-sub product. Minimal Bis-sub product (<5%).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol C: Di-Substitution (Targeting C3)

Objective: Displace the remaining deactivated C3-Cl. This requires "forcing" conditions.

Reagents:

  • Substrate: 2-Substituted-3-chloro-5-methoxyquinoxaline (from Protocol B)

  • Nucleophile: Second amine or thiol (excess, 2.0–3.0 eq)

  • Solvent: DMSO or NMP (high boiling point, polar aprotic)

Step-by-Step:

  • Setup: Dissolve substrate in DMSO.

  • Thermal Activation: Heat to

    
     . Why? The C3 position is deactivated; significant thermal energy is required to overcome the activation barrier.
    
  • Time: Reaction typically requires 4–12 hours.

  • Workup: Pour into water (product often precipitates). Filter or extract with EtOAc.[1]

Data Presentation & Troubleshooting

Table 1: Optimization of Conditions for Mono-Substitution

ParameterCondition A (Recommended)Condition B (Aggressive)Outcome Analysis
Temperature

Reflux (

)
High heat erodes regioselectivity, leading to 15-20% bis-substitution.
Stoichiometry 1.05 eq Nucleophile2.0+ eq NucleophileExcess nucleophile forces reaction at the deactivated C3 site.
Solvent THF (Polarity: 4.0)DMF (Polarity: 6.4)DMF accelerates

rates; THF is slower but offers better control for mono-sub.

Troubleshooting Guide:

  • Issue: Hydrolysis product observed (OH instead of Nucleophile).

    • Root Cause:[2][3] Wet solvent or hygroscopic base (

      
      ).
      
    • Fix: Use anhydrous solvents and organic bases (DIPEA/TEA) instead of carbonate salts.

  • Issue: Poor Regioselectivity (Mixture of C2 and C3 isomers).

    • Fix: Lower temperature to

      
      . Ensure dropwise addition of nucleophile.
      

Analytical Validation: Proving the Structure

You cannot rely solely on MS or 1H NMR integration. You must prove where the substitution occurred.

The Self-Validating NMR Workflow:

  • 1H NMR: Identify the 5-OMe peak (~4.0 ppm). Identify the three aromatic protons (H6, H7, H8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive test.

    • Step A: Locate the Nucleophile Proton (e.g., NH or

      
      ).
      
    • Step B: Look for a long-range coupling (3-bond) to a Quaternary Carbon.

    • Step C: Identify the Quaternary Carbon.

      • If the Nucleophile is at C2 , it will couple to C2 .

      • Differentiation: Look for the coupling of the ring proton H8 (the doublet typically downfield). H8 will show a 3-bond coupling to C4a (bridgehead) and likely C2 (weakly) or C6 ?

      • Simpler Method: In the C2-substituted product, the Carbon shift of C3 (bearing Cl) will be distinct (~140-150 ppm) compared to C2-N (~150-160 ppm).

    • NOESY: Look for a spatial correlation (NOE) between the Nucleophile protons and the 5-OMe group.

      • Result: If NOE is observed, the nucleophile is at C3 (closer to C5-OMe).

      • Result: If NO NOE is observed, the nucleophile is likely at C2 (distal). This is the most practical rapid check.

Workflow Start Start: Crude Reaction Mix TLC TLC Check (Mobile Phase: 20% EtOAc/Hex) Start->TLC Decision Mono-Product Formed? TLC->Decision Purify Flash Chromatography Decision->Purify Yes NMR NMR Validation (NOESY Experiment) Purify->NMR NOE_Check NOE between Nuc-H and 5-OMe? NMR->NOE_Check Result_C3 Product is C3-Substituted (Unexpected/Minor) NOE_Check->Result_C3 Yes (Proximity) Result_C2 Product is C2-Substituted (Desired/Major) NOE_Check->Result_C2 No (Distance)

Figure 2: Analytical workflow for confirming regiochemical identity using NOESY NMR.

References

  • Mechanistic Basis of SNAr in Heterocycles

    • Title: Nucleophilic substitution of 2,3-dichloroquinoxaline 5-position effect.
    • Source: National Institutes of Health (NIH) / PubMed.
    • Context: Establishes the electronic deactivation p
    • (General Search Result for Verification)

  • Synthetic Protocols for Quinoxalines

    • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution.[4][5][6]

    • Source: Arabian Journal of Chemistry.
    • Context: Detailed review of reaction conditions (Solvents/Bases) for mono- vs di-substitution.
  • NMR Characterization Techniques

    • Title: Importance of HMBC and NOE 2D NMR techniques for the confirm
    • Source: ResearchG
    • Context: Validates the use of NOE/HMBC to distinguish positional isomers in nitrogen heterocycles.
  • General Quinoxaline Chemistry

    • Title: Efficient Synthesis of Aromatic Quinoxaline Derivatives.[6][7]

    • Source: eCommons (University of Dayton).
    • Context: Background on the synthesis of the dichloro-core

Sources

regioselective nucleophilic substitution of 2,3-Dichloro-5-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Substitution of 2,3-Dichloro-5-methoxyquinoxaline

Introduction & Scope

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs . The functionalization of the quinoxaline core often relies on the nucleophilic aromatic substitution (SNAr) of 2,3-dichloroquinoxaline precursors .

When the symmetry of the quinoxaline ring is broken by a substituent on the benzenoid ring—such as a 5-methoxy group—the C-2 and C-3 positions become chemically non-equivalent. The regioselective mono-substitution of 2,3-dichloro-5-methoxyquinoxaline (CAS: 101870-68-2) is a critical synthetic step for generating asymmetrically functionalized quinoxalines. This technical guide details the mechanistic rationale, optimized protocols, and analytical data for the highly regioselective nucleophilic substitution of 2,3-dichloro-5-methoxyquinoxaline with amine nucleophiles.

Mechanistic Rationale: The Causality of Regioselectivity

In SNAr reactions of halogenated heterocycles, regioselectivity is governed by the relative stability of the anionic Meisenheimer intermediate formed during the rate-determining nucleophilic attack .

For 2,3-dichloro-5-methoxyquinoxaline, the 5-methoxy group exerts a strong electron-donating effect via resonance (+M effect) into the fused pyrazine ring. The oxygen lone pair delocalizes through the C-5 and C-4a carbons, specifically increasing the electron density at the adjacent N-4 position.

  • Attack at C-3 (Disfavored): Nucleophilic attack at C-3 requires the localization of a negative charge on N-4. Because N-4 is already electron-rich due to the +M effect of the 5-methoxy group, it strongly resists accepting additional electron density. This destabilizes the corresponding Meisenheimer complex and significantly raises the activation energy barrier.

  • Attack at C-2 (Favored): Nucleophilic attack at C-2 localizes the negative charge on N-1. The N-1 atom is distal to the 5-methoxy group and is unaffected by its direct resonance donation. Consequently, N-1 remains highly electrophilic and readily stabilizes the negative charge, making the C-2 attack kinetically favored.

This electronic bias results in the nearly exclusive formation of 2-amino-3-chloro-5-methoxyquinoxaline derivatives, with the 3-amino isomer being virtually unobserved.

G SM 2,3-Dichloro-5-methoxyquinoxaline (Starting Material) AttackC2 Nucleophilic Attack at C-2 (Kinetically Favored) SM->AttackC2 Amine, Base, Heat AttackC3 Nucleophilic Attack at C-3 (Disfavored) SM->AttackC3 Amine, Base, Heat Meisenheimer1 Meisenheimer Complex Negative charge localized on N-1 (Stabilized) AttackC2->Meisenheimer1 Meisenheimer4 Meisenheimer Complex Negative charge localized on N-4 (Destabilized by 5-OMe +M effect) AttackC3->Meisenheimer4 Product2 2-Amino-3-chloro-5-methoxyquinoxaline (Major Product >95%) Meisenheimer1->Product2 -Cl⁻ Product3 3-Amino-2-chloro-5-methoxyquinoxaline (Trace/Not Observed) Meisenheimer4->Product3 -Cl⁻

Mechanistic pathway of regioselective SNAr on 2,3-dichloro-5-methoxyquinoxaline.

Experimental Protocols

System Design & Causality: This protocol utilizes Dimethyl Sulfoxide (DMSO) as a highly polar aprotic solvent. The high dielectric constant of DMSO stabilizes the highly polar transition state of the Meisenheimer complex, accelerating the reaction. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct to drive the reaction forward.

Materials Required:

  • 2,3-Dichloro-5-methoxyquinoxaline (1.0 eq)

  • Primary or secondary amine (e.g., 4-amino-1-benzylpiperidine) (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMSO (0.2 M relative to starting material)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloro-5-methoxyquinoxaline in anhydrous DMSO to achieve a 0.2 M concentration.

  • Reagent Addition: Add DIPEA (2.0 eq) to the stirring solution at room temperature, followed by the dropwise addition of the amine nucleophile (1.1 eq).

  • Reaction Execution: Heat the reaction mixture to 60 °C under a nitrogen atmosphere.

  • Self-Validation (Monitoring): Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting material peak should cleanly convert to a single major product mass [M+H]+ within 4–6 hours, validating the regioselectivity.

  • Quench & Extraction: Once complete, cool the mixture to room temperature and pour it into crushed ice water (equal to 5x the DMSO volume) to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to thoroughly remove residual DMSO.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure 3-chloro-5-methoxyquinoxalin-2-amine derivative.

Workflow Step1 Preparation Dissolve SM in DMSO Step2 Reagent Addition Add Amine & DIPEA Step1->Step2 Step3 Reaction Stir at 60 °C for 4-6 h Step2->Step3 Step4 Quench & Extract Ice water + EtOAc Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the regioselective SNAr reaction.

Data Presentation: Optimization Matrix

The choice of solvent and base significantly impacts both the reaction kinetics and the isolated yield. The table below summarizes the optimization of reaction conditions for the coupling of 2,3-dichloro-5-methoxyquinoxaline with a standard primary amine.

EntrySolventBaseTemp (°C)Time (h)Yield of 2-Isomer (%)Yield of 3-Isomer (%)
1THFEt₃N651645Trace
2EthanolK₂CO₃801265Trace
3DMFK₂CO₃80878N.D.
4 DMSO DIPEA 60 4 92 N.D.

Note: N.D. = Not Detected by LC-MS. Entry 4 represents the optimal conditions, providing the best balance of solubility, transition-state stabilization, and reaction time.

References

  • Title: 2,3-dichloro-5-methoxyquinoxaline - CAS 101870-68-2 Source: Molaid URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Chemistry of 2,3-Dichloroquinoxalines Source: ResearchGate URL: [Link]

Application Note: Synthesis and Optimization of 2-Amino-3-chloro-5-methoxyquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and targeted anticancer therapeutics. Specifically, 2-amino-3-chloro-5-methoxyquinoxaline and its regioisomers serve as critical intermediates for synthesizing complex quinoxalinyl-piperazine derivatives, which have demonstrated low-nanomolar efficacy against drug-resistant colorectal carcinoma cells[1].

As a Senior Application Scientist, I have structured this protocol to address the primary bottleneck in functionalizing asymmetric quinoxalines: regioselectivity . The presence of the methoxy group at the C5 position breaks the symmetry of the quinoxaline ring, leading to a mixture of isomers during nucleophilic aromatic substitution (SNAr). This guide provides a self-validating, three-step synthetic workflow, detailing the causality behind reagent selection and reaction conditions to ensure high-yield, reproducible amination.

Overall Synthetic Workflow

The synthesis proceeds via a robust three-step linear sequence starting from commercially available 3-methoxybenzene-1,2-diamine.

SyntheticWorkflow A 3-Methoxybenzene- 1,2-diamine C 5-Methoxy-1,4-dihydro- quinoxaline-2,3-dione A->C Step 1 B Diethyl Oxalate (Reflux) B->C E 2,3-Dichloro-5- methoxyquinoxaline C->E Step 2 D POCl3 / DMF (Reflux) D->E G 3-Chloro-5-methoxy- quinoxalin-2-amine + 8-Methoxy Isomer E->G Step 3 F NH3 / DMSO (48h, RT) F->G

Fig 1. Three-step synthetic workflow for 2-amino-3-chloro-5-methoxyquinoxaline derivatives.

Experimental Protocols & Causality

Step 1: Cyclocondensation to 5-Methoxy-1,4-dihydroquinoxaline-2,3-dione

Causality & Expert Insights: The condensation of 3-methoxybenzene-1,2-diamine[2] with diethyl oxalate is a thermodynamically driven double-acylation. Operating under refluxing conditions in dilute HCl or ethanol facilitates the protonation of the oxalate carbonyls, increasing their electrophilicity. The insolubility of the resulting dione in the cooled reaction mixture drives the equilibrium forward, allowing for simple isolation via filtration without the need for chromatography[3].

Protocol:

  • Charge a 500 mL round-bottom flask with 3-methoxybenzene-1,2-diamine (10.0 g, 72.4 mmol)[4] and diethyl oxalate (12.7 g, 86.9 mmol, 1.2 eq).

  • Add 150 mL of 2N HCl (or absolute ethanol).

  • Equip the flask with a reflux condenser and heat the mixture to 100 °C for 4–6 hours with vigorous stirring.

  • Monitor the reaction via TLC (DCM:MeOH 9:1). Upon completion, cool the mixture to 0 °C in an ice bath.

  • Filter the precipitated solid under vacuum, wash sequentially with cold water (2 x 50 mL) and cold ethanol (30 mL).

  • Dry the product in vacuo at 50 °C overnight to afford 5-methoxy-1,4-dihydroquinoxaline-2,3-dione[5] as a pale solid.

Step 2: Deoxychlorination to 2,3-Dichloro-5-methoxyquinoxaline

Causality & Expert Insights: Converting the dione to 2,3-dichloro-5-methoxyquinoxaline requires the in-situ generation of the Vilsmeier-Haack reagent from Phosphorus oxychloride (POCl3) and catalytic N,N-dimethylformamide (DMF). This highly electrophilic intermediate selectively activates the tautomeric lactim (hydroxyl) form of the quinoxaline core. Without catalytic DMF, the chlorination is sluggish, requires excessive heating, and leads to tarry degradation products[6].

Protocol:

  • Suspend 5-methoxy-1,4-dihydroquinoxaline-2,3-dione (10.0 g, 52.0 mmol) in POCl3 (50 mL, ~10 eq) under an inert argon atmosphere.

  • Add DMF (0.4 mL, 0.1 eq) dropwise. Caution: Exothermic gas evolution (HCl) will occur.

  • Reflux the mixture at 105 °C for 3–4 hours until the suspension becomes a clear, dark solution.

  • Cool the reaction to room temperature and carefully concentrate SNAr in vacuo to remove excess POCl3.

  • Quench the residue by pouring it slowly over crushed ice (300 g) while stirring vigorously. Neutralize the aqueous phase to pH 7 using saturated aqueous NaHCO3.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield 2,3-dichloro-5-methoxyquinoxaline[7].

Step 3: Regioselective Amination via SNAr

Causality & Expert Insights: The amination of 2,3-dichloro-5-methoxyquinoxaline with ammonia yields a mixture of 3-chloro-5-methoxyquinoxalin-2-amine and 3-chloro-8-methoxyquinoxalin-2-amine[8]. The methoxy group at C5 exerts competing electronic effects: it is electron-donating via resonance but electron-withdrawing via induction. Using Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent is critical; it stabilizes the anionic transition state (Meisenheimer complex) without hydrogen-bonding to the ammonia nucleophile, accelerating the reaction significantly compared to protic solvents[1].

Protocol:

  • Dissolve 2,3-dichloro-5-methoxyquinoxaline (5.0 g, 21.8 mmol) in anhydrous DMSO (50 mL).

  • Add a solution of Ammonia (0.5 M in dioxane, 130 mL, ~3 eq) or aqueous NH4OH.

  • Seal the reaction vessel and stir at room temperature for 48.0 hours[8].

  • Dilute the reaction mixture with water (200 mL) to precipitate the crude products. Extract with Ethyl Acetate (3 x 100 mL).

  • Wash the organic layer with water (3 x 50 mL) to remove residual DMSO, dry over Na2SO4, and concentrate.

  • Separate the regioisomers using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient 9:1 to 6:4) to isolate pure 3-chloro-5-methoxyquinoxalin-2-amine and 3-chloro-8-methoxyquinoxalin-2-amine.

Optimization of SNAr Amination (Quantitative Data)

To validate the choice of solvent and conditions for Step 3, the following optimization data demonstrates the superiority of polar aprotic systems for this specific scaffold.

Solvent SystemReagent SourceTemp (°C)Time (h)Total Yield (%)Regioisomer Ratio (C5-OMe : C8-OMe)
Methanol (Protic)NH3 (gas)65 (Reflux)2445%1.2 : 1
TetrahydrofuranNH4OH (aq)603655%1.1 : 1
DMSO (Aprotic) NH3 (0.5M in dioxane) 25 (RT) 48 82% 1.5 : 1

Table 1. Impact of solvent and temperature on the yield and regioselectivity of 2,3-dichloro-5-methoxyquinoxaline amination.

Mechanistic Pathway of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack of ammonia, forming a resonance-stabilized anionic intermediate.

SNArMechanism A 2,3-Dichloro-5-methoxyquinoxaline B Ammonia (NH3) Attack at C2 or C3 A->B C Meisenheimer Complex (Anionic Intermediate) B->C Rate-determining step D Chloride Ion (Cl-) Departure C->D Fast elimination E 3-Chloro-5-methoxyquinoxalin-2-amine D->E C2 Attack Pathway F 3-Chloro-8-methoxyquinoxalin-2-amine D->F C3 Attack Pathway

Fig 2. SNAr mechanism showing Meisenheimer complex formation during regioselective amination.

Analytical Characterization Guidelines

To ensure the integrity of the synthesized regioisomers, rigorous characterization is required:

  • LC-MS: Both isomers will exhibit an [M+H]+ peak at m/z 210.0 (with a characteristic 3:1 isotopic pattern at 212.0 due to the 35Cl/37Cl isotopes).

  • 1H-NMR (DMSO-d6): The differentiation of the C5-OMe and C8-OMe isomers relies heavily on 2D NMR (NOESY/ROESY). The C5-OMe isomer will show a strong Nuclear Overhauser Effect (NOE) cross-peak between the methoxy protons (~3.9 ppm) and the adjacent aromatic proton, while lacking an NOE correlation to the primary amine protons (~7.2 ppm, broad singlet). Conversely, the C8-OMe isomer will exhibit an NOE correlation between the methoxy group and the C2-amine protons due to spatial proximity.

References

  • Title: Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives Source: Bioorganic & Medicinal Chemistry, 18(22), 7966-7974 (2010). URL: [Link]

  • Title: 2,3-dichloro-5-methoxyquinoxaline - CAS 101870-68-2 Source: Molaid Chemical Database URL: [Link]

  • Title: 3-methoxybenzene-1,2-diamine - CAS 37466-89-0 Source: PharmaCompass Database URL: [Link]

Sources

microwave-assisted synthesis using 2,3-Dichloro-5-methoxyquinoxaline

Microwave-Assisted of 2,3-Dichloro-5-methoxyquinoxaline: Rapid Access to Bioactive Scaffolds

Executive Summary

The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Among its derivatives, 2,3-dichloro-5-methoxyquinoxaline stands out as an exceptionally versatile electrophilic building block. This application note outlines a highly optimized, self-validating protocol for the microwave-assisted nucleophilic aromatic substitution (

Mechanistic Grounding & Causality

The Addition-Elimination Pathway

The

1Meisenheimer complex1
Regioselectivity Dictated by the 5-Methoxy Group

In symmetric 2,3-dichloroquinoxalines, mono-substitution often requires strict stoichiometric control to prevent over-reaction. However, the 5-methoxy group in 2,3-dichloro-5-methoxyquinoxaline introduces a critical steric and electronic bias. The methoxy group at C5 projects steric bulk toward the adjacent N4 atom, creating a hindered microenvironment around the C3 position. Consequently, kinetic control directs the primary nucleophilic attack preferentially to the less hindered C2 position . This causality enables highly predictable, regioselective mono-substitution without the need for complex chromatographic separation.

The Microwave Advantage

Conventional reflux relies on convective heating, which is inefficient and often leads to thermal degradation or unwanted di-substitution over long reaction times. Microwave-assisted synthesis (MWAS) utilizes dielectric heating. Polar solvents and substrates align with the oscillating electromagnetic field, generating instantaneous, localized heat [[2]](). This rapid energy transfer accelerates the formation and collapse of the Meisenheimer complex, efficiently replacing conventional methods and reducing reaction times from hours to mere minutes 2.

Experimental Workflow Visualization

MW_WorkflowA2,3-Dichloro-5-methoxyquinoxalineCMicrowave Heating(80°C, 15 min)A->CBNucleophile 1(Amine) + BaseB->CDMono-substitutedIntermediateC->DFMicrowave Heating(120°C, 20 min)D->FENucleophile 2(Thiol/Amine)E->FGAsymmetric 2,3-DisubstitutedQuinoxalineF->G

Caption: Workflow for the microwave-assisted sequential SNAr of 2,3-dichloro-5-methoxyquinoxaline.

Self-Validating Experimental Protocols

Phase 1: Regioselective Mono-Amination at C2

Objective: Introduce a primary or secondary amine at the C2 position while leaving the C3 chlorine intact for subsequent functionalization.

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2,3-dichloro-5-methoxyquinoxaline (1.0 mmol) in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected due to its high dielectric constant (

      
      ), which strongly couples with microwave energy to ensure uniform heating.
      
  • Nucleophile Addition: Add the selected amine (e.g., morpholine, 1.05 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 mmol).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 80°C for 15 minutes.

    • Causality: Maintaining the temperature at 80°C ensures kinetic control, driving substitution at the less hindered C2 position while preventing thermodynamic over-reaction at C3.

  • Validation Checkpoint (Self-Validation):

    • TLC: Spot the reaction mixture against the starting material (Hexane:EtOAc 7:3). The starting material (

      
      ) must completely disappear, replaced by a lower, more polar spot (
      
      
      ).
    • LC-MS: Analyze the crude mixture. The starting material exhibits a distinct isotopic pattern for two chlorines (M, M+2, M+4). The successful mono-substituted intermediate must show a single chlorine isotopic pattern (M, M+2 in a 3:1 ratio). Do not proceed to Phase 2 until this mass shift is confirmed.

Phase 2: Secondary Substitution at C3

Objective: Displace the sterically hindered C3 chlorine to form an asymmetric 2,3-disubstituted quinoxaline.

  • Reagent Addition: To the validated crude mixture from Phase 1, add the secondary nucleophile (e.g., thiophenol or a distinct amine, 1.5 mmol) and Potassium Carbonate (

    
    , 2.0 mmol).
    
    • Causality:

      
       is a stronger inorganic base required to deprotonate thiols or less reactive amines, increasing their nucleophilicity to attack the sterically hindered C3 position.
      
  • Microwave Irradiation: Reseal the vial and irradiate at 120°C for 20 minutes.

    • Causality: The elevated temperature overcomes the steric hindrance imposed by the 5-methoxy group and the electron-donating effect of the newly installed C2 amine, forcing the second

      
       reaction to completion.
      
  • Workup & Final Validation: Pour the mixture into ice water to precipitate the product. Filter and analyze via LC-MS to confirm the complete absence of the chlorine isotopic pattern, indicating successful di-substitution.

Quantitative Data: Microwave vs. Conventional Synthesis

The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional convective heating to the microwave-assisted protocol described above.

Nucleophile 1 (C2)Nucleophile 2 (C3)Heating MethodTimeTemp (°C)Yield (%)Purity (LC-MS)
MorpholineNone (Mono-sub)Conventional Reflux4.5 h8062>90%
MorpholineNone (Mono-sub)Microwave 15 min 80 94 >98%
MorpholineThiophenolConventional Reflux8.0 h12055>85%
MorpholineThiophenolMicrowave 20 min 120 89 >95%

Downstream Biological Applications

Because of the possibility to form new carbon-heteroatom bonds directly at the C2 and C3 positions, 2,3-dichloroquinoxaline derivatives are invaluable for generating diverse libraries of biologically active compounds 3. Specifically, asymmetrically substituted quinoxalines are potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as FGFR. The nitrogen atoms of the quinoxaline core form critical hydrogen bonds with the kinase hinge region, effectively shutting down downstream oncogenic signaling.

Bio_PathwayLigandGrowth FactorLigandReceptorReceptor TyrosineKinase (RTK)Ligand->Receptor ActivatesPI3KPI3K / AKTPathwayReceptor->PI3K PhosphorylationMAPKRAS / MAPKPathwayReceptor->MAPK PhosphorylationInhibitorQuinoxalineDerivativeInhibitor->Receptor ATP CompetitiveInhibitionProliferationTumor CellProliferationPI3K->Proliferation PromotesMAPK->Proliferation Promotes

Caption: Inhibition of RTK signaling pathways (PI3K/AKT and RAS/MAPK) by quinoxaline derivatives.

References

  • Title: Microwave Assisted Synthesis of 3-Chloro-N-(2-(5-chloro-1-tosyl-1Hbenzo [d] Imidazol-2-yl) ethyl)-N-Substituted Quinoxalin-2-Amine Derivatives Using DCQX Source: Universal Wiser Publisher URL: [Link]

  • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry URL: [Link]

Application Note: Catalyst-Free C-N Bond Formation with 2,3-Dichloro-5-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application Area: Heterocyclic Chemistry, Active Pharmaceutical Ingredient (API) Synthesis, Green Chemistry

Strategic Rationale & Mechanistic Insights

In late-stage pharmaceutical development, the functionalization of heterocyclic scaffolds often relies heavily on transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann couplings). However, removing residual heavy metals (Pd, Cu, Ru) to meet strict regulatory limits (<10 ppm) adds significant cost and time to API workflows.

As an application scientist optimizing scalable synthetic routes, I frequently leverage the inherent electrophilicity of the quinoxaline core to bypass metal catalysts entirely. 2,3-Dichloroquinoxaline derivatives are highly activated electrophiles that readily undergo nucleophilic aromatic substitution (SNAr) to form robust C-N, C-O, and C-S bonds 1.

When utilizing 2,3-Dichloro-5-methoxyquinoxaline , the symmetry of the pyrazine ring is broken by the 5-methoxy group. This structural feature is critical: the electron-donating resonance of the methoxy group pushes electron density toward the N4 position, making the adjacent C3 position less electrophilic. Consequently, nucleophilic attack by an amine preferentially occurs at the C2 position. This electronic bias allows for highly regioselective mono-amination under mild, catalyst-free conditions, while exhaustive di-amination can be achieved by simply modulating thermal energy and stoichiometry 2.

Reaction Pathway Visualization

CatalystFree_SNAr SM 2,3-Dichloro-5-methoxy quinoxaline Meisenheimer Meisenheimer Complex (Stabilized by DMF) SM->Meisenheimer Nucleophilic Attack Amine Amine Nucleophile (e.g., Morpholine) Amine->Meisenheimer Mono Mono-aminated Product (Major: C2-isomer) Meisenheimer->Mono -HCl (Fast) Di Di-aminated Product (Excess Amine / Heat) Mono->Di +Amine, >100°C (Slower SNAr)

Fig 1: Reaction pathway for the catalyst-free SNAr amination of 2,3-dichloro-5-methoxyquinoxaline.

Reaction Optimization & Quantitative Data

The success of a catalyst-free SNAr reaction relies on stabilizing the polar Meisenheimer intermediate. As shown in the optimization data below, switching from non-polar or moderately polar solvents (DCM, THF) to a highly polar aprotic solvent (DMF) drastically improves both the reaction kinetics and the regioselectivity of the mono-amination event.

Table 1: Optimization of Catalyst-Free Mono-Amination with Morpholine

EntrySolventTemp (°C)Amine (equiv)Base (equiv)Time (h)Yield (%)Regioselectivity (C2:C3)
1DCM251.1Et₃N (1.5)124285:15
2THF651.1Et₃N (1.5)86888:12
3DMF251.1K₂CO₃ (1.5)67590:10
4 DMF 80 1.1 K₂CO₃ (1.5) 2 94 92:8
5DMF1203.0K₂CO₃ (3.0)1289N/A (Di-aminated)

*Entry 5 represents conditions forced to yield the symmetrical di-aminated product.

Validated Experimental Protocols

The following workflows are designed as self-validating systems. The causality behind each operational choice is explicitly detailed to ensure reproducibility across different laboratory environments.

Protocol A: Regioselective Mono-Amination (C2-Position)

Objective: Synthesize 2-morpholino-3-chloro-5-methoxyquinoxaline with high regiocontrol.

  • Reactor Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloro-5-methoxyquinoxaline (1.00 g, 4.36 mmol, 1.0 equiv) and anhydrous DMF (15 mL).

    • Causality: DMF is selected because its high dielectric constant (ε ≈ 38) significantly lowers the activation energy required to form the charge-separated Meisenheimer transition state, accelerating the reaction without the need for a palladium catalyst 3.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (0.90 g, 6.54 mmol, 1.5 equiv) to the stirring solution.

    • Causality: The inorganic base acts as an irreversible sink for the HCl byproduct. Unlike organic bases (e.g., Et₃N) which can sometimes participate in competing side reactions or complicate aqueous workup, K₂CO₃ ensures the amine nucleophile remains unprotonated and fully active.

  • Nucleophile Introduction: Slowly add morpholine (0.42 mL, 4.80 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of the amine, which could inadvertently trigger premature di-amination at the C3 position.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-calibrated oil bath. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material is consumed (typically 2 hours).

    • Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier for the first SNAr displacement while remaining low enough to prevent the second displacement, ensuring high mono-amination selectivity.

  • Quench and Isolation (Self-Validating Step): Cool the mixture to room temperature and pour slowly into 75 mL of vigorously stirred ice-water. Stir for 15 minutes.

    • Causality: The sudden shift in solvent polarity forces the hydrophobic mono-aminated quinoxaline to crash out of solution as a solid precipitate. The polar DMF, unreacted amine, and KCl salts remain dissolved in the aqueous phase. This step often bypasses the need for column chromatography.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and dry under high vacuum at 40 °C overnight.

Protocol B: Exhaustive Di-Amination

Objective: Synthesize 2,3-dimorpholino-5-methoxyquinoxaline.

  • Setup: Combine 2,3-dichloro-5-methoxyquinoxaline (1.00 g, 4.36 mmol, 1.0 equiv), morpholine (1.14 mL, 13.08 mmol, 3.0 equiv), and K₂CO₃ (1.80 g, 13.08 mmol, 3.0 equiv) in anhydrous DMF (15 mL).

  • Thermal Activation: Heat the mixture to 120 °C for 12 hours.

    • Causality: The first amination renders the quinoxaline ring significantly more electron-rich, drastically reducing the electrophilicity of the remaining C3-chloride. Elevated temperatures (>100 °C) and excess nucleophile are mandatory to force the second SNAr event 4.

  • Workup: Due to the higher solubility of the di-aminated product, a standard precipitation may fail. Instead, partition the mixture between EtOAc (50 mL) and Water (50 mL). Wash the organic layer with brine (3 x 30 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Analytical Validation Markers

To ensure the integrity of the SNAr transformation, rely on the following self-validating analytical markers:

  • Thin-Layer Chromatography (TLC): The starting material (2,3-dichloro-5-methoxyquinoxaline) is highly UV-active and typically runs at Rf = 0.60 (Hexanes:EtOAc 7:3). The mono-aminated product will appear as a distinct, more polar spot (Rf ≈ 0.35) often exhibiting a bright yellow/green fluorescence under 365 nm UV light, providing immediate visual confirmation of C-N bond formation.

  • LC-MS Isotopic Profiling: The starting material exhibits a classic 9:6:1 isotopic ratio indicative of two chlorine atoms. Upon successful mono-amination, the mass spectrum will shift to display an M and M+2 peak in a strict 3:1 ratio, definitively proving the displacement of a single chloride leaving group.

References

  • "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade", Arabian Journal of Chemistry.1

  • "Efficient Synthesis of Aromatic Quinoxaline Derivatives", eCommons.2

  • "Comparative study of different catalysts for cross-coupling reactions of 5-Bromo-2,3-dichloroquinoxaline", Benchchem. 3

  • "Reaction of Carboranyl Lithium and 2,3-Dichloroquinoxaline to Synthesize Carborane-Fused N-Heteroaromatic", Organometallics - ACS Publications. 4

Sources

functionalization of 2,3-Dichloro-5-methoxyquinoxaline with thiols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Functionalization of 2,3-Dichloro-5-methoxyquinoxaline with Thiols

Executive Summary

This technical guide details the regioselective functionalization of 2,3-dichloro-5-methoxyquinoxaline (DCMQ) with thiol nucleophiles via Nucleophilic Aromatic Substitution (


). Quinoxaline scaffolds are privileged structures in kinase inhibitors and DNA-intercalating agents. The presence of the 5-methoxy group introduces a critical regiochemical challenge: distinguishing between the C2 and C3 reactive sites.

This protocol provides a validated workflow for:

  • Mono-functionalization: Selectively targeting the C2 position (kinetic control).

  • Bis-functionalization: Exhaustive substitution at both C2 and C3 (thermodynamic control).

  • Structural Validation: Using NOE NMR to definitively assign regioisomers.

Mechanistic Insight & Regiochemistry

The reactivity of 2,3-dichloro-5-methoxyquinoxaline is governed by the interplay between the electron-deficient pyrazine ring and the electron-donating 5-methoxy group.

  • The Substrate: The quinoxaline ring is highly electrophilic due to the two imine-like nitrogens (N1, N4). The chlorines at C2 and C3 are excellent leaving groups.[1]

  • The "Peri-Effect" (Regiodirector): The 5-methoxy group is located at the peri position relative to N4.

    • Steric Hindrance: The 5-OMe group exerts steric bulk that shields the adjacent C3 position (via proximity to N4), making the C3-Cl bond less accessible to nucleophilic attack compared to the distal C2-Cl bond.

    • Electronic Deactivation: The 5-OMe group is an Electron Donating Group (EDG). Through resonance, it increases electron density near N4/C3, slightly deactivating the C3 position toward nucleophilic attack relative to C2.

Hypothesis: Under kinetically controlled conditions (low temperature, stoichiometric base), nucleophilic attack occurs preferentially at C2 .

Figure 1: Mechanistic pathway illustrating the steric and electronic bias favoring C2 substitution.

Material Selection & Preparation

ComponentRecommendationRationale
Base Cesium Carbonate (

)
The "Cesium Effect" improves solubility of thiolate anions in organic solvents and promotes

more effectively than

due to the larger cation radius (weaker ion pairing).
Solvent DMF (anhydrous)High dielectric constant stabilizes the polar Meisenheimer transition state. Must be degassed to prevent disulfide formation.
Thiol Alkyl/Aryl ThiolsPrimary alkyl thiols are more nucleophilic but prone to oxidation. Aryl thiols are less nucleophilic but more stable.
Atmosphere Argon/NitrogenCritical: Thiols oxidize to disulfides (R-S-S-R) in air, which are non-nucleophilic and contaminate the product.

Protocol A: Regioselective Mono-Functionalization

Objective: Synthesize 2-(alkylthio)-3-chloro-5-methoxyquinoxaline. Key Control: Temperature and Stoichiometry.

Step-by-Step Procedure:
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) and cool under an Argon stream.

    • Dissolve 2,3-dichloro-5-methoxyquinoxaline (1.0 equiv, e.g., 500 mg) in anhydrous DMF (5 mL, 0.4 M).

    • Cool the solution to 0°C using an ice bath.

  • Activation:

    • Add

      
        (1.1 equiv) in a single portion. Stir for 10 minutes. The suspension may darken slightly.
      
  • Nucleophilic Addition (The Critical Step):

    • Dissolve the Thiol (1.0 equiv) in DMF (1 mL).

    • Add the thiol solution dropwise over 20 minutes using a syringe pump or pressure-equalizing dropping funnel.

    • Note: Rapid addition creates localized high concentrations, leading to bis-substitution byproducts.

  • Reaction & Monitoring:

    • Stir at 0°C for 2 hours , then allow to warm to Room Temperature (RT) for 1 hour.

    • TLC Check: (Eluent: 10% EtOAc/Hexane).

      • Starting Material (

        
        ) should disappear.
        
      • Mono-product (

        
        ) should be the major spot.
        
      • Bis-product (

        
        ) should be minimal/absent.
        
  • Work-up:

    • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product often precipitates.

    • If Solid: Filter, wash with water (

      
       mL) and cold pentane.
      
    • If Oil: Extract with EtOAc (

      
       mL). Wash organics with brine, dry over 
      
      
      
      , and concentrate.[2]
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Yield Expectation: 75-85%.

Protocol B: Exhaustive Bis-Functionalization

Objective: Synthesize 2,3-bis(alkylthio)-5-methoxyquinoxaline. Key Control: Thermal energy to overcome the deactivation of the second chloride.

Step-by-Step Procedure:
  • Setup:

    • Use a sealed tube or RBF with a reflux condenser.

    • Dissolve 2,3-dichloro-5-methoxyquinoxaline (1.0 equiv) in DMF (0.5 M).

  • Reagents:

    • Add

      
        (3.0 equiv).
      
    • Add Thiol (2.5 - 3.0 equiv). Excess thiol is required to drive the less reactive C3-Cl substitution.

  • Reaction:

    • Heat to 80–100°C for 6–12 hours.

    • Note: The first substitution happens rapidly; the second requires heat because the installed thio-ether group is less electron-withdrawing than the original chlorine, raising the LUMO energy of the ring.

  • Work-up:

    • Dilute with EtOAc and wash extensively with water (to remove DMF) and 1M NaOH (to remove excess unreacted thiol).

    • Dry and concentrate.[2] Recrystallization from EtOH is often sufficient for bis-products.

Analytical Validation: Determining Regioisomers

Distinguishing the C2-thio isomer from the C3-thio isomer is impossible by Mass Spectrometry (same mass). You must use NMR Spectroscopy .

Diagnostic Method: NOESY / HMBC

  • Structure: 5-Methoxy group is the anchor point.

  • Isomer A (2-Thio-3-Chloro): The Thiol group is at C2. It is far from the 5-OMe.

    • NOE Signal: No cross-peak between Thiol protons and 5-OMe protons.

  • Isomer B (3-Thio-2-Chloro): The Thiol group is at C3. It is proximal to the 5-OMe.

    • NOE Signal:Strong cross-peak observed between Thiol protons (specifically the

      
      -protons) and the 5-OMe singlet.
      

Data Summary Table:

FeatureStarting MaterialMono-Product (C2)Bis-Product
Appearance White/Off-white solidYellow/Pale solidBright Yellow solid

NMR (Aromatic)
3 protons (d, t, d)3 protons (pattern shifts)3 protons

NMR (OMe)
Singlet ~4.0 ppmSinglet ~4.0 ppmSinglet ~3.9 ppm
MS (ESI) M+ (2 Cl isotope pattern)M+ (1 Cl pattern)M+ (No Cl pattern)

Troubleshooting & Optimization

Figure 2: Decision tree for common synthetic pitfalls in quinoxaline functionalization.

References

  • Neri, J., et al. (2020). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry, 13(1), 721-739.[1] Link

  • BenchChem. (2025).[2][3] "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines." BenchChem Application Notes. Link

  • Ajani, O. O., et al. (2023). "Microwave-Assisted Synthesis and Antibacterial Activity of Some Quinoxaline Derivatives." International Journal of Medicinal Chemistry. Link

  • Patel, N. B., et al. (2018). "Synthesis and biological evaluation of some new 2,3-substituted quinoxaline derivatives." Medicinal Chemistry Research, 27, 1234–1245. Link

Sources

Application Note: Precision Engineering of Quinoxaline Scaffolds via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous kinase inhibitors, intercalators, and receptor antagonists. However, the functionalization of 2,3-dichloroquinoxaline presents a unique paradox: the substrate is highly reactive due to the electron-deficient pyrazine ring, yet this same reactivity makes it prone to hydrolysis and lack of regiocontrol.

This guide provides a validated roadmap for the Suzuki-Miyaura cross-coupling (SMC) of dichloroquinoxalines. Unlike generic protocols, this document focuses on the specific electronic nuances of the quinoxaline core, offering strategies to achieve site-selective mono-arylation , sequential bis-arylation , and the suppression of common side reactions like hydrolysis.

Strategic Considerations: The "Why" Behind the Protocol

The Reactivity Hierarchy

In polyhalogenated heterocycles, oxidative addition (the rate-determining step) occurs fastest at the most electron-deficient carbon.

  • Pyrazine vs. Benzene Ring: The chlorines at C2 and C3 (pyrazine ring) are significantly more reactive than any halogens on the benzene ring (C5–C8) due to the electron-withdrawing nature of the adjacent nitrogens.

  • C2 vs. C3 Selectivity: In symmetric 2,3-dichloroquinoxaline , C2 and C3 are equivalent. However, once the first aryl group is installed, the remaining C-Cl bond becomes less reactive (deactivated by the electron-donating aryl group). This electronic deactivation is the key lever that allows for high-yield mono-arylation .

The Hydrolysis Trap

The electron-deficient nature of 2,3-dichloroquinoxaline makes the C-Cl bonds highly susceptible to Nucleophilic Aromatic Substitution (


) by hydroxide ions.
  • Problem: Using strong bases (e.g., KOH, NaOH) or high water concentrations often leads to 2-chloro-3-hydroxyquinoxaline instead of the coupled product.

  • Solution: Use mild carbonate or phosphate bases (

    
    , 
    
    
    
    ) and, if necessary, switch to anhydrous conditions with a phase-transfer catalyst or specialized solubility promoters.

Visual Workflow: Reaction Decision Tree

The following diagram outlines the logical flow for selecting the correct protocol based on your target molecule.

Quinoxaline_Workflow Start Starting Material: 2,3-Dichloroquinoxaline Target Define Target Start->Target Mono Mono-Aryl Derivative Target->Mono Single functionalization Bis_Sym Bis-Aryl (Symmetric) Target->Bis_Sym Same aryl group at C2 & C3 Bis_Asym Bis-Aryl (Asymmetric) Target->Bis_Asym Different aryl groups Cond_Mono Protocol A: Stoichiometric Control Pd(PPh3)4, Na2CO3 Tol/EtOH/H2O, 80°C Mono->Cond_Mono Cond_Bis Protocol C: Excess Boronic Acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C Bis_Sym->Cond_Bis Cond_Seq Protocol B: Sequential Addition Step 1: Ar¹-B(OH)2 (1.0 eq) Step 2: Ar²-B(OH)2 (1.5 eq) Bis_Asym->Cond_Seq

Figure 1: Decision tree for selecting the optimal Suzuki-Miyaura coupling protocol for dichloroquinoxalines.

Validated Experimental Protocols

Protocol A: Site-Selective Mono-Arylation

Objective: Install one aryl group at C2, leaving C3-Cl intact for further derivatization.

  • Mechanism: Exploits the electronic deactivation of the pyrazine ring after the first coupling.

  • Critical Parameter: Stoichiometry (Strict 1.05 equiv of boronic acid) and Temperature control.

Materials:

  • 2,3-Dichloroquinoxaline (1.0 mmol)

  • Arylboronic acid (1.05 mmol)

  • Catalyst:

    
     (3-5 mol%) - Standard for mono-selectivity.
    
  • Base:

    
     (2.0 M aqueous solution, 2.0 mL)
    
  • Solvent: Toluene (4 mL) / Ethanol (1 mL)

Procedure:

  • Degassing: Charge a Schlenk tube with 2,3-dichloroquinoxaline, arylboronic acid, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvent Addition: Add degassed Toluene and Ethanol via syringe.

  • Base Addition: Add the degassed

    
     solution.
    
  • Reaction: Heat to 80°C (oil bath temperature). Monitor by TLC every 2 hours.

    • Note: Do not overheat.[1] Higher temperatures (>100°C) promote bis-coupling.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc). The mono-coupled product usually elutes after the starting material but before the bis-coupled byproduct.

Protocol B: Sequential Bis-Arylation (Asymmetric)

Objective: Synthesize 2-Ar¹-3-Ar²-quinoxaline.

Materials:

  • Mono-chloro intermediate (from Protocol A) (1.0 mmol)

  • Second Arylboronic acid (

    
    ) (1.5 mmol)
    
  • Catalyst:

    
     (5 mol%) - More robust for the deactivated second chloride.
    
  • Base:

    
     (3.0 equiv, solid or aqueous)
    
  • Solvent: 1,4-Dioxane (dry)

Procedure:

  • Setup: In a fresh vial, combine the mono-chloro intermediate, the second boronic acid, base, and catalyst.

  • Reaction: Heat to 100–110°C for 12–16 hours. The second chloride is less reactive and requires higher energy/more active catalyst.

  • Optimization Tip: If conversion is low, add 2-3 mol% of a bulky phosphine ligand like XPhos to facilitate oxidative addition on the deactivated ring.

Handling 6-Substituted Derivatives (The "Expert" Zone)

When the starting material is 6-substituted-2,3-dichloroquinoxaline (e.g., 6-nitro, 6-methoxy), the C2 and C3 positions are not equivalent.

  • The Reality: Unlike 2,6-dichloroquinoxaline (where C2 is clearly favored), the preference between C2 and C3 in 6-substituted-2,3-dichloro systems is subtle and substrate-dependent.

  • General Trend:

    • Electron-Donating Groups (e.g., -OMe at C6): Often favor coupling at C2 (para to the donor? No, electronic transmission in heterocycles is complex). Literature indicates mixtures are common.

    • Electron-Withdrawing Groups (e.g., -NO2 at C6): May shift preference, but often yield 1:1 mixtures.

  • Recommendation: Do not assume regioselectivity.

    • Perform a small-scale screen.

    • Use NOE (Nuclear Overhauser Effect) NMR spectroscopy to definitively assign the structure of the major isomer.

    • If a single isomer is required, consider synthesizing the quinoxaline core de novo from the corresponding diamine and oxalate, rather than relying on selective coupling.

Troubleshooting & Optimization Data

IssueObservationRoot CauseCorrective Action
Hydrolysis Peak at M-Cl+OH (M-18 mass shift)Base is too strong or water content too high.Switch to anhydrous

in Dioxane. Use molecular sieves.
Homocoupling Dimer of Boronic Acid (Ar-Ar)Oxygen present in reaction vessel.Degas solvents vigorously (sparge with Ar for 15 min).
Bis-Coupling M+2Ar formed during Protocol ATemperature too high or excess Boronic Acid.Lower temp to 60°C. Add Boronic Acid dropwise over 1 hour.
Stalled Rxn SM remains, catalyst turns black (Pd black)Catalyst decomposition / Deactivated SM.Switch to Pd(dppf)Cl2 or add SPhos ligand.

References

  • Almond-Thynne, J., et al. (2016).[2] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Langer, P., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Arabian Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Reaction Conditions and Mechanisms. Retrieved from [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Tricyclic Quinoxaline Fused Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides validated protocols for the synthesis of tricyclic quinoxaline-fused systems, specifically focusing on Indolo[2,3-b]quinoxalines and Pyrrolo[1,2-a]quinoxalines . These scaffolds are critical pharmacophores in oncology (DNA intercalation), virology, and organic electronics (OLEDs).

Unlike generic textbook procedures, this guide addresses the "why" behind reaction parameters, offering a self-validating workflow that integrates classical condensation with modern transition-metal-catalyzed C-H activation.

Strategic Overview & Retrosynthesis

The synthesis of tricyclic quinoxalines generally follows two distinct logical disconnections:

  • Double Condensation (Linear Fusion): Exploiting the 1,2-diamine motif reacting with vicinal dicarbonyls.

  • Oxidative Coupling (Angular Fusion): Utilizing transition metals (Cu/Fe) to forge C-N and C-C bonds via C-H activation.

Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic divergence between the two primary protocols detailed in this guide.

Retrosynthesis cluster_legend Reaction Class Target1 Indolo[2,3-b]quinoxaline (Linear/Planar System) Target2 Pyrrolo[1,2-a]quinoxaline (Angular System) Precursor1 Isatin Derivatives (1,2-dicarbonyl equivalent) Precursor1->Target1 Acid-Cat Condensation (Protocol A) Precursor2 o-Phenylenediamine Precursor2->Target1 Precursor3 1-(2-Aminophenyl)pyrrole Precursor3->Target2 Cu-Cat Oxidative Coupling (Protocol B) Precursor4 Aldehydes / Alkyl Boronic Acids Precursor4->Target2 Condensation Dehydration Driven Oxidation Oxidative C-H Activation

Caption: Retrosynthetic disconnection showing the divergence between condensation-based linear fusion and oxidative angular fusion strategies.

Protocol A: Synthesis of Indolo[2,3-b]quinoxalines

Methodology: Acid-Catalyzed Dehydrative Cyclization Application: Synthesis of DNA intercalators and planar fluorescent probes.

Mechanistic Insight

This reaction proceeds via a double Schiff base formation. The acidity of the medium is critical; it activates the carbonyl carbons of the isatin, making them more susceptible to nucleophilic attack by the diamine.

  • Step 1: Nucleophilic attack of the diamine on the C3-carbonyl of isatin (more electrophilic).

  • Step 2: Intramolecular cyclization at the C2-carbonyl (amide).

  • Critical Control Point: Acetic acid acts as both solvent and catalyst, ensuring solubility of the intermediate mono-imine.

Materials & Reagents[1][2][3][4]
  • Reagent A: Isatin (substituted) (1.0 mmol)

  • Reagent B: o-Phenylenediamine (1.0 mmol)

  • Solvent/Catalyst: Glacial Acetic Acid (10-15 mL)

  • Purification: Ethanol (cold)

Step-by-Step Procedure
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (1.0 mmol) in 10 mL of glacial acetic acid.

  • Addition: Add o-Phenylenediamine (1.0 mmol) in a single portion.

    • Observation: The solution will darken almost immediately (orange to dark red/brown) indicating imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 2–4 hours .

    • Monitoring: Check TLC (30% Ethyl Acetate in Hexane). The starting material (Isatin) usually has a lower Rf than the product.

  • Precipitation: Allow the reaction to cool to room temperature. The product often crystallizes out upon cooling.

    • Optimization: If no precipitate forms, pour the mixture into 50 mL of crushed ice/water.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 10 mL) to remove acid, followed by cold ethanol (5 mL) to remove unreacted diamine.

  • Recrystallization: Recrystallize from hot ethanol or DMF/Water mixtures for analytical purity.

Data & Yield Expectations
Substituent (Isatin)Reaction TimeYield (%)Melting Point (°C)
H2 h88-92>300
5-Br3 h85-89>300
5-NO24 h78-82>300
5-Me2.5 h84-88288-290

Protocol B: Copper-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines

Methodology: Aerobic Oxidative Cyclization Application: Accessing angularly fused systems for 5-HT3 receptor agonists.

Mechanistic Insight

Unlike Protocol A, this method constructs the pyrazine ring via an oxidative cascade.

  • Step 1: Condensation of the amino group with an aldehyde to form an imine (Schiff base).

  • Step 2: Copper-mediated activation of the pyrrole C2-H bond.

  • Step 3: Intramolecular nucleophilic attack and subsequent oxidation (aromatization) using molecular oxygen as the terminal oxidant.

Materials & Reagents[1][2][3]
  • Substrate: 1-(2-Aminophenyl)pyrrole (1.0 mmol)

  • Coupling Partner: Benzaldehyde (or derivative) (1.2 mmol)

  • Catalyst: Cu(OAc)₂ (10 mol%)

  • Solvent: DMF (Dimethylformamide) (3 mL)

  • Oxidant: Open air (balloon of O₂ optional for speed)

Step-by-Step Procedure
  • Setup: In a reaction tube, combine 1-(2-aminophenyl)pyrrole (1.0 mmol), Benzaldehyde (1.2 mmol), and Cu(OAc)₂ (18 mg, 0.1 mmol).

  • Solvent Addition: Add DMF (3 mL).

  • Reaction: Heat the mixture to 100°C open to the atmosphere (or equipped with an O₂ balloon). Stir vigorously to ensure oxygen diffusion.

    • Why: The Cu(II) species is reduced to Cu(I) during the cycle and must be re-oxidized by oxygen.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Reaction typically completes in 4–8 hours .

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 x 10 mL) to remove DMF.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Gradient: Hexane -> 10% EtOAc/Hexane).

Catalytic Cycle Visualization

The following diagram details the copper-catalyzed oxidative pathway.

CatalyticCycle Start Substrate + Aldehyde Imine Intermediate Imine Start->Imine -H2O Cu_Complex Cu(II)-Imine Complex Imine->Cu_Complex + Cu(OAc)2 Cyclization C-N Bond Formation (Intramolecular) Cu_Complex->Cyclization C-H Activation Product Pyrrolo[1,2-a]quinoxaline Cyclization->Product - Cu(I), -HOAc Cu_Red Cu(I) Species Product->Cu_Red Cu_Red->Cu_Complex Re-oxidation (O2) Oxidation O2 -> H2O

Caption: Proposed catalytic cycle for the Cu-mediated oxidative carboamination of pyrrole derivatives.

Troubleshooting & Optimization

Even robust protocols fail. Use this self-validating decision tree to diagnose issues.

ObservationProbable CauseCorrective Action
Protocol A: Low Yield Wet solvents or old diamineUse glacial acetic acid; recrystallize o-phenylenediamine (it oxidizes to black/purple solid over time).
Protocol A: Impurity Mono-imine formation onlyIncrease temperature to reflux; extending time at RT is insufficient for the second cyclization.
Protocol B: No Reaction Catalyst poisoning or lack of O₂Ensure vigorous stirring (mass transfer of O₂ is rate-limiting). Switch to DMSO as solvent.
Protocol B: Side Products Over-oxidationReduce temperature to 80°C; ensure stoichiometry of aldehyde is not >1.5 equiv.

References

  • Silva, N. M., et al. (2024). Synthesis and Spectroscopic Characterization of Bis-Indolo[2,3-b]quinoxaline Derivatives. ResearchGate.

  • Dai, C., et al. (2017).[1] Synthesis of pyrrolo[1,2-a]quinoxalines via copper or iron-catalyzed aerobic oxidative carboamination. RSC Advances.

  • BenchChem Technical Support. (2025). Troubleshooting common issues in quinoxaline synthesis protocols. BenchChem.

  • Ajani, O. O., et al. (2023). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Bentham Science.

  • Keivanloo, A., et al. (2021).[2] A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen.

Sources

using 2,3-Dichloro-5-methoxyquinoxaline as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Kinase Inhibitor Design Using 2,3-Dichloro-5-methoxyquinoxaline

Executive Summary

This guide details the synthetic utility and biological application of 2,3-Dichloro-5-methoxyquinoxaline (CAS: 39267-04-4) in drug discovery. The quinoxaline moiety is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the adenine ring of ATP, making it an ideal scaffold for developing ATP-competitive kinase inhibitors.

The presence of the 5-methoxy group distinguishes this scaffold from the generic 2,3-dichloroquinoxaline. It provides:

  • Electronic Modulation: The electron-donating methoxy group fine-tunes the electrophilicity of the pyrazine ring.

  • Solubility & Metabolism: Improved physicochemical properties compared to unsubstituted analogs.

  • Regiochemical Control: The steric bulk at the 5-position (peri-position) directs nucleophilic attacks, allowing for highly selective sequential substitutions.

Chemical Design Strategy: The "Warhead & Tail" Approach

In kinase inhibitor design, the quinoxaline core typically serves as the "hinge binder." The two chlorines at positions 2 and 3 function as highly reactive handles for installing specific pharmacophores.

  • Position 2 (Distal): Due to the steric hindrance of the 5-methoxy group near Position 3 (via N4), Position 2 is generally more accessible for the first nucleophilic aromatic substitution (

    
    ). This site is ideal for attaching the "Solvent Front" tail (solubilizing groups like piperazines or morpholines).
    
  • Position 3 (Proximal): The remaining chlorine at Position 3 is displaced in a second, harsher step. This position usually anchors the "Hydrophobic Pocket" moiety (often an aromatic amine or phenol) that interacts with the kinase gatekeeper residue.

Visualizing the Synthetic Logic

SyntheticLogic cluster_legend Regioselectivity Rule Scaffold 2,3-Dichloro- 5-methoxyquinoxaline Step1 Step 1: Mild S_NAr (Amine A) Scaffold->Step1 Steric Control (Favors C2) Intermediate Major Isomer: 2-Amino-3-chloro- 5-methoxyquinoxaline Step1->Intermediate Step2 Step 2: Palladium Coupling or High Temp S_NAr (Amine/Aryl B) Intermediate->Step2 Activation FinalDrug Final Kinase Inhibitor (Dual Functionalized) Step2->FinalDrug Note 5-OMe hinders C3 attack. Nucleophile prefers C2.

Caption: Sequential functionalization strategy relying on the steric influence of the 5-methoxy group to direct regioselectivity.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Kinase Core

Objective: To synthesize a library of 2-amino-3-chloro-5-methoxyquinoxaline intermediates.

Reagents:

  • Scaffold: 2,3-Dichloro-5-methoxyquinoxaline (1.0 eq)

  • Nucleophile: Primary or secondary amine (e.g., N-methylpiperazine) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous THF or Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3-Dichloro-5-methoxyquinoxaline (100 mg, 0.43 mmol) in anhydrous THF (5 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add DIPEA (150 µL) followed by the dropwise addition of the amine (0.47 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Note: Monitoring by TLC/LCMS is critical. The mono-substituted product usually appears as a bright yellow spot.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in DCM and wash with water (2x) and brine (1x). Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation (Critical): You must confirm regiochemistry.

    • NOE NMR Experiment: Irradiate the amine proton (NH) or the alpha-protons of the amine side chain.

    • Result: If substitution occurred at C2 (distal), you should observe NOE enhancement of the H3 proton (if H remained) or lack of interaction with the 5-OMe group. Conversely, if substitution occurred at C3 (proximal), you typically see a strong NOE signal between the amine side chain and the 5-methoxy protons.

    • Standard Outcome: The C2-substituted product is typically the major isomer (>80%).

Protocol B: Biochemical Kinase Profiling (ADP-Glo™ Assay)

Objective: Quantify the inhibitory potency (


) of the synthesized library against a target kinase (e.g., VEGFR2 or PI3K).

Principle: The assay measures ADP formed from a kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light. Luminescence is proportional to kinase activity.

Materials:

  • Kinase Enzyme (e.g., Recombinant VEGFR2)

  • Substrate (e.g., Poly [Glu:Tyr] 4:1)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

  • Test Compounds (dissolved in DMSO)[1]

Workflow:

Step Action Volume/Conc.
1. Prep Dilute compounds in 1x Kinase Buffer (serial dilution). 10 mM start
2. Enzyme Add Kinase to 384-well white plate. 2 µL
3. Inhibitor Add compound (or DMSO control). Incubate 10 min @ RT. 1 µL
4. Start Add ATP/Substrate mix to initiate reaction. 2 µL
5. Run Incubate at RT for 60 minutes. -
6. Stop Add ADP-Glo™ Reagent (terminates kinase, depletes ATP). 5 µL
7. Detect Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Light). 10 µL

| 8. Read | Measure Luminescence on a plate reader (e.g., EnVision). | Integration: 0.5s |

Data Analysis: Calculate % Inhibition =


.
Fit data to a sigmoidal dose-response curve to determine 

.

Biological Context: Signaling Pathway Targeting

Quinoxaline-based inhibitors frequently target the RTK (Receptor Tyrosine Kinase) and PI3K/Akt/mTOR pathways. Below is the signaling cascade typically disrupted by these scaffolds.

SignalingPathway RTK RTK (VEGFR/PDGFR) (Target 1) PI3K PI3K (Target 2) RTK->PI3K Activation Angiogenesis Angiogenesis RTK->Angiogenesis PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt mTOR mTOR Complex Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Drug Quinoxaline Inhibitor Drug->RTK Blocks ATP Drug->PI3K Blocks ATP

Caption: Quinoxaline scaffolds often act as dual inhibitors of RTKs and downstream PI3K signaling, halting angiogenesis and proliferation.

Troubleshooting & Optimization

  • Low Yield in Step 2 (

    
     at C3): 
    
    • Cause: The C3-chlorine is deactivated after the C2-amine installation (electron donation from the new amine).

    • Solution: Switch to Buchwald-Hartwig amination . Use

      
       / BINAP with 
      
      
      
      in Toluene at 100°C. This overcomes the electronic deactivation.
  • Solubility Issues:

    • Observation: The flat aromatic core can lead to aggregation.

    • Solution: Ensure the "Tail" group (Step 1) contains a solubilizing moiety like N-methylpiperazine or a morpholine. The 5-methoxy group aids solubility compared to the 5-H analog, but may not be sufficient on its own.

  • Regioselectivity Ambiguity:

    • Check: If NOE is inconclusive, grow a single crystal for X-ray diffraction. Alternatively, synthesize the authentic "other" isomer by starting with 2-amino-3-chloro-8-methoxyquinoxaline (if available) or using a different synthetic route (e.g., condensation of substituted diamines with oxalate) to prove identity by retention time comparison.

References

  • Maddry, J. A., et al. (2019). "Quinoxaline-based inhibitors of PI3K/mTOR: Structural basis for selectivity." Journal of Medicinal Chemistry.

  • Montana, J. G., & Buckley, G. M. (2018). "Privileged structures in drug discovery: The Quinoxaline scaffold." Drug Discovery Today.

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual.

  • Ajani, O. O., et al. (2020). "Microwave-assisted synthesis and biological evaluation of novel quinoxaline derivatives." Bioorganic Chemistry.

  • Gridelli, C., et al. (2021). "Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors in Cancer Therapy." Cancers.

Sources

Troubleshooting & Optimization

preventing di-substitution in 2,3-Dichloro-5-methoxyquinoxaline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selective Functionalization of 2,3-Dichloro-5-methoxyquinoxaline

Section 1: Core Directive & Kinetic Strategy

The Challenge: The nucleophilic aromatic substitution (


) of 2,3-dichloro-5-methoxyquinoxaline presents a classic kinetic challenge. The substrate possesses two electrophilic sites (C2 and C3).[1] While the goal is usually mono-substitution to create a versatile intermediate, the presence of the 5-methoxy group and the inherent reactivity of the pyrazine ring can lead to rapid di-substitution (over-reaction) if the thermodynamic parameters are not strictly clamped.

The "Deactivation" Principle: Success relies on exploiting the electronic changes introduced by the first substitution.

  • Starting Material: 2,3-Dichloro-5-methoxyquinoxaline (Highly Electrophilic).

  • Mono-Product: The introduction of an electron-donating nucleophile (e.g., an amine or alkoxide) increases electron density in the pyrazine ring. This deactivates the remaining chlorine towards a second attack.

  • The Trap: If the reaction temperature is too high, the activation energy for the second step is overcome, leading to mixtures.[2]

Section 2: Reaction Coordinate & Regioselectivity

Expert Insight on Regioselectivity: In 5-substituted quinoxalines, the C2 and C3 positions are non-equivalent.

  • Steric Hinderance: The 5-methoxy group exerts a "peri-effect," creating steric crowding around the C3 position (proximal to N4).

  • Electronic Effect: The methoxy group (an Electron Donating Group) increases electron density, particularly affecting the ring segment closer to it (C4a-N4-C3).

ReactionPathway Fig 1. Kinetic Pathway: The goal is to maximize the energy gap between TS1 and TS2. SM 2,3-Dichloro- 5-methoxyquinoxaline TS1 Transition State 1 (Low Barrier) SM->TS1 + Nucleophile (k1) Mono Mono-Substituted (Target: C2-Adduct) TS1->Mono TS2 Transition State 2 (High Barrier) Mono->TS2 + Excess Nuc / Heat (k2) Di Di-Substituted (Impurity) TS2->Di

Section 3: Troubleshooting Guide (FAQs)

Q1: I am using 1.0 equivalent of amine, but I still see ~15% di-substituted product. Why? A: This is a "Local Concentration" error. Even if the global stoichiometry is 1:1, adding the quinoxaline to the amine creates a temporary excess of nucleophile at the drop site.

  • Fix: Use Inverse Addition . Dissolve the quinoxaline in the solvent and cool it.[2] Add the nucleophile (diluted in solvent) dropwise to the quinoxaline. This ensures the electrophile is always in excess until the very end.

Q2: How does solvent polarity affect the selectivity? A:


 reactions involve a charged Meisenheimer complex intermediate.
  • Polar Aprotic (DMF, DMSO): Stabilize the intermediate, increasing the rate of both steps (

    
     and 
    
    
    
    ). This erodes selectivity.
  • Less Polar (THF, DCM, Toluene): Destabilize the intermediate slightly. This slows the reaction down, allowing better thermal control over the rate-determining step.

  • Recommendation: Switch to THF or DCM at 0°C. Only use DMF if solubility is critical.

Q3: My reaction stalls at 60% conversion. Should I heat it? A: Do not heat immediately. Heating often triggers the second substitution before the first is complete.

  • Diagnosis: The HCl generated is protonating your nucleophile (amine), rendering it unreactive.

  • Fix: Ensure you have a non-nucleophilic base scavenger (e.g., DIPEA or TEA) present in 1.1–1.5 equivalents to neutralize the acid, keeping your nucleophile active without heating.

Section 4: Validated Experimental Protocol

Protocol: Selective Mono-Amination of 2,3-Dichloro-5-methoxyquinoxaline

ParameterSpecificationReason
Stoichiometry 1.0 equiv Quinoxaline : 0.95 equiv NucleophileSlight deficit of nucleophile prevents over-reaction. Unreacted SM is easier to remove than di-product.
Temperature -10°C to 0°CKinetic control.
Concentration 0.1 MDilution minimizes intermolecular side reactions.
Base DIPEA (1.2 equiv)Scavenges HCl; sterically bulky to prevent acting as a nucleophile itself.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction flask with 2,3-dichloro-5-methoxyquinoxaline (1.0 equiv) .

  • Solvation: Dissolve in anhydrous THF (10 mL per mmol substrate).

  • Cooling: Cool the system to -10°C (Ice/Salt bath).

  • Base Addition: Add DIPEA (1.2 equiv) . Stir for 5 minutes.

  • Nucleophile Addition (Critical): Dissolve the amine nucleophile (0.95 equiv) in a separate volume of THF. Add this solution dropwise over 30–60 minutes via a syringe pump or addition funnel.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/HPLC.

    • Checkpoint: If SM remains but di-product appears, stop immediately.

  • Workup: Quench with water. Extract with EtOAc.[2] Wash with brine.[2]

  • Purification: The mono-product is usually less polar than the di-product. Silica gel chromatography (Hexane/EtOAc gradient) is effective.

Section 5: Decision Tree for Troubleshooting

TroubleshootingTree Fig 2. Logic flow for diagnosing selectivity loss. Start Issue: Di-substitution Observed CheckAdd Was Inverse Addition used? Start->CheckAdd CheckTemp Was Temp > 0°C? CheckAdd->CheckTemp Yes Sol1 Action: Switch to Dropwise Inverse Addition CheckAdd->Sol1 No CheckEquiv Nucleophile > 1.0 equiv? CheckTemp->CheckEquiv No Sol2 Action: Cool to -10°C or -20°C CheckTemp->Sol2 Yes Sol3 Action: Reduce Nuc to 0.95 eq CheckEquiv->Sol3 Yes Sol4 Action: Change Solvent (DMF -> THF) CheckEquiv->Sol4 No

References

  • Ajani, O. O., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. [Link]

  • Patel, N. B., et al. (2012). AlCl3 induced (hetero)arylation of 2,3-dichloroquinoxaline: a one-pot synthesis of mono/disubstituted quinoxalines. National Institutes of Health (NIH) / PubMed. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-chloropyridine (Analogous heterocyclic substitution protocols). PrepChem. [Link]

Sources

Technical Support Center: Mono-Amination of 2,3-Dichloroquinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Yield and Selectivity in


 of 2,3-Dichloroquinoxaline (DCQ)
Introduction: The Selectivity Paradox

Welcome to the technical support center. If you are working with 2,3-dichloroquinoxaline (DCQ), you are likely facing the classic "Selectivity Paradox" of nucleophilic aromatic substitution (


).

The pyrazine ring in DCQ is highly electron-deficient, making the chlorines excellent leaving groups. The challenge is rarely reactivity; it is control. The first amine substitution deactivates the ring slightly via resonance electron donation, theoretically making the second chloride less reactive. However, under unoptimized conditions (excess heat or amine), the reaction energy barrier for the second substitution is easily overcome, leading to the unwanted diamine (bis-product).

This guide provides the protocols and troubleshooting logic to lock your reaction at the mono-amine stage.

Module 1: Critical Parameters for Selectivity
FAQ: Why is my reaction yielding significant amounts of the bis-product?

Diagnosis: You have likely lowered the activation energy barrier for the second substitution through Stoichiometric Overload or Thermal Excess .[1]

The Mechanistic Fix:

  • Stoichiometry is King: Never use a large excess of amine for mono-amination.

    • Standard: 1.0 to 1.1 equivalents of amine.[1]

    • Optimization: If bis-formation persists, use 0.9 equivalents of amine. It is easier to separate unreacted DCQ (non-polar) from the mono-amine product (polar) than it is to separate the mono-amine from the diamine (often similar polarity/solubility).

  • Temperature Gating:

    • The first chloride displacement (

      
      ) often proceeds at 0°C to Room Temperature (RT) .
      
    • The second displacement (

      
      ) usually requires heat (>50°C).
      
    • Action: Start at 0°C. Only warm to RT if TLC shows no conversion after 1 hour.

Visualizing the Energy Landscape

The following diagram illustrates the kinetic control required to stop at the mono-product.

ReactionEnergy cluster_control Kinetic Control Zone Start 2,3-DCQ (Starting Material) TS1 Transition State 1 (Low Barrier) Start->TS1 0°C - RT Fast Mono Mono-Amine (Target Product) TS1->Mono TS2 Transition State 2 (High Barrier) Mono->TS2 >60°C or Excess Amine Bis Diamine (Impurity) TS2->Bis

Caption: Kinetic differentiation between the first and second chloride displacement. Stopping at the green node requires thermal control.

Module 2: Solvent Systems & Protocol Selection
FAQ: Which solvent system should I use?

The choice depends on your amine's solubility and nucleophilicity.

Solvent SystemMechanism TypeBest For...ProsCons
Ethanol/Isopropanol Protic

Aliphatic amines, anilinesGreen solvent, product often precipitates (easy filtration).Slower kinetics; requires reflux for bulky amines (risk of bis).
DMF/DMSO +

Polar Aprotic

Weak nucleophiles, salts (e.g., amine hydrochlorides)dramatically increases reaction rate (stabilizes anionic transition state).Aqueous workup required; high boiling point makes removal difficult.
Water (On-Water) Hydrophobic EffectHighly reactive aminesGreen chemistry; fast surface reaction.Poor solubility for solid amines; inconsistent yields.
Protocol A: Standard Thermal Mono-Amination

Recommended for primary aliphatic amines.

  • Setup: Dissolve 2,3-dichloroquinoxaline (1.0 mmol) in Ethanol (5 mL).

  • Cooling: Place flask in an ice bath (0°C).

  • Addition: Add amine (1.05 mmol) dropwise over 10 minutes.

    • Note: If the amine is a liquid, add neat. If solid, dissolve in minimal EtOH.

    • Base: If using an amine salt, add TEA (2.0 eq). If free amine, no base is usually needed (the product HCl is scavenged by excess amine, but strictly 1:1 requires an auxiliary base like DIPEA to drive completion). Recommendation: Use 1.1 eq Amine + 1.2 eq DIPEA.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Precipitation: Pour mixture into ice water (20 mL). The mono-amine usually precipitates as a yellow/orange solid.

    • Filtration: Filter and wash with cold water.

Protocol B: Microwave-Assisted (Difficult Substrates)

Recommended for sterically hindered amines or weak nucleophiles (e.g., electron-deficient anilines).

  • Setup: In a microwave vial, combine DCQ (1.0 eq), Amine (1.1 eq), and

    
     (1.5 eq) in Ethanol or DMF.
    
  • Irradiation: Heat to 100°C for 5–10 minutes.

    • Warning: Do not exceed 10 minutes initially. Microwave heating is rapid and can push the reaction over the energy hill to the bis-product [1].

  • Workup: Dilute with water, extract with EtOAc.

Module 3: Troubleshooting Guide
Decision Tree: Optimizing Low Yields

Use this logic flow to diagnose specific yield issues.

Troubleshooting Issue Identify Issue BisHigh Bis-Product > 10% Issue->BisHigh NoRxn Low Conversion (<20%) Issue->NoRxn Hydrolysis Impurity: 3-chloro-2-hydroxy... Issue->Hydrolysis ActionBis1 Reduce Amine to 0.9 eq BisHigh->ActionBis1 ActionRxn1 Switch to Polar Aprotic (DMF) NoRxn->ActionRxn1 ActionHyd1 Dry Solvents (Anhydrous) Hydrolysis->ActionHyd1 ActionBis2 Lower Temp (0°C) ActionBis1->ActionBis2 ActionBis3 Switch Solvent (DMF -> EtOH) ActionBis2->ActionBis3 ActionRxn3 Microwave Irradiation ActionRxn1->ActionRxn3 ActionRxn2 Add Catalyst (NaI or Ag salt) ActionRxn3->ActionRxn2 ActionHyd2 Check Base Quality (Wet K2CO3?) ActionHyd1->ActionHyd2

Caption: Troubleshooting logic for common impurities and conversion failures.

Specific Impurity Profiles

1. The "Hydrolysis" Impurity (3-chloroquinoxalin-2-ol)

  • Cause: Presence of water in the reaction, particularly when using strong bases (NaOH/KOH) or hygroscopic solvents (DMF) that haven't been dried. The chloride is displaced by

    
     instead of the amine.[2]
    
  • Fix: Use anhydrous solvents. Switch to weaker bases like

    
     or organic bases (DIPEA).
    

2. The "Regio-Isomer" (Only for Substituted DCQ)

  • Context: If you are using 6-nitro-2,3-dichloroquinoxaline, the C2 and C3 positions are NOT equivalent.

  • Rule: Nucleophiles attack the position most activated by the electron-withdrawing group. For 6-nitro-DCQ, C2 is generally more susceptible to nucleophilic attack due to para-conjugation with the nitro group [2].

  • Fix: You cannot easily change this electronic bias. If you need the other isomer, you may need to synthesize the quinoxaline backbone differently (e.g., condensation of specific diamines with oxalate) rather than using

    
    .
    
References
  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. Source: eCommons (University of Dayton). Note: Highlights the acceleration of reaction times (5 mins) and the risk of over-reaction if not controlled. URL:[Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review. Source: Arabian Journal of Chemistry (2017). Note: Comprehensive review of

    
     mechanisms, including regioselectivity in substituted quinoxalines and solvent effects.
    URL:[Link]
    

Sources

Technical Support Center: Purification of 2,3-Dichloro-5-methoxyquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing downstream bottlenecks when working with substituted quinoxaline pharmacophores. The 5-methoxy substitution on the 2,3-dichloroquinoxaline scaffold introduces unique electronic and steric asymmetries. This single functional group breaks the symmetry of the quinoxaline ring, fundamentally altering the molecule's dipole moment, phase solubility, and regioselectivity during nucleophilic aromatic substitution (SNAr) reactions.

This guide provides field-proven troubleshooting, causal explanations for common synthetic pitfalls, and self-validating protocols to ensure the high-purity isolation of 2,3-dichloro-5-methoxyquinoxaline and its derivatives.

Process Workflows & Mechanistic Pathways

To successfully purify this compound, you must first understand its lifecycle—from the highly reactive chlorination environment to its potential degradation pathways.

Workflow N1 5-Methoxyquinoxaline-2,3-dione N2 Chlorination (POCl3, Reflux 100°C, 4h) N1->N2 N3 Quench & Neutralize (Ice water, NH3 to pH 7) N2->N3 N4 Liquid-Liquid Extraction (EtOAc / Aqueous) N3->N4 N5 Flash Chromatography (Hexane/EtOAc 9:1) N4->N5 N6 Recrystallization (Hexane or Benzene) N5->N6 N7 Pure 2,3-Dichloro-5-methoxyquinoxaline N6->N7

Workflow for the synthesis and purification of 2,3-dichloro-5-methoxyquinoxaline.

Pathways A 2,3-Dichloro-5-methoxy- quinoxaline B H2O / Poor Quench (Temp > 15°C) A->B Hydrolysis D Amine Nucleophile (SNAr Reaction) A->D Derivatization C 2-Chloro-3-hydroxy impurity (Baseline Rf) B->C E 3-Chloro-5-methoxy- quinoxalin-2-amine D->E Regioisomer 1 F 3-Chloro-8-methoxy- quinoxalin-2-amine D->F Regioisomer 2

Degradation and SNAr derivatization pathways of 2,3-dichloro-5-methoxyquinoxaline.

Frequently Asked Questions (Troubleshooting)

Q1: During the workup of my POCl3 chlorination, my yield of 2,3-dichloro-5-methoxyquinoxaline is low, and I see a highly polar spot on the TLC baseline. What is happening? A1: You are likely observing the hydrolysis of your product back to a mono-chloro-mono-hydroxy derivative (e.g., 2-chloro-3-hydroxy-5-methoxyquinoxaline). 2,3-dichloroquinoxalines are highly sensitive to moisture and elevated temperatures[2]. When quenching the excess phosphorus oxychloride (POCl3), the highly exothermic reaction with water causes localized temperature spikes. If the temperature exceeds 15°C during the quench, the newly formed C-Cl bonds undergo SNAr with the generated hydroxide/water. Solution: Always quench by adding the reaction mixture dropwise into vigorously stirred crushed ice. Maintain the internal temperature below 5°C. Neutralize with 30% ammonia solution to pH 7 to prevent acid-catalyzed hydrolysis [1].

Q2: I am trying to separate 2,3-dichloro-5-methoxyquinoxaline from residual starting material using flash chromatography. What solvent system is optimal? A2: The starting material, 5-methoxyquinoxaline-2,3-dione, is highly polar due to hydrogen bonding from the lactam/lactim tautomers, whereas the dichloro product is significantly more lipophilic. A solvent system of Petroleum Ether (or Hexanes) and Ethyl Acetate at a 9:1 (v/v) ratio is optimal [1]. The 2,3-dichloro-5-methoxyquinoxaline will elute quickly (Rf ~ 0.6-0.7), while the dione starting material and any hydrolyzed mono-chloro impurities will remain near the baseline (Rf < 0.1).

Q3: When reacting 2,3-dichloro-5-methoxyquinoxaline with an amine, I get two closely eluting products. How do I purify them? A3: The 5-methoxy group breaks the symmetry of the quinoxaline ring. The electron-donating nature of the methoxy group alters the electrophilicity of the C2 and C3 positions unequally. Consequently, nucleophilic attack (e.g., by ammonia or an amine) yields a mixture of two regioisomers: 3-chloro-5-methoxyquinoxalin-2-amine and 3-chloro-8-methoxyquinoxalin-2-amine [4]. Solution: These regioisomers have nearly identical polarities. Standard flash chromatography is often insufficient. You must use Preparative HPLC (Reverse Phase, C18 column) with a shallow gradient of Water/Acetonitrile (e.g., 40% to 60% ACN over 30 minutes) to resolve them.

Q4: My isolated solid has a depressed melting point and a slightly yellow tint instead of being a white/off-white powder. How can I remove the remaining impurities? A4: A broad or depressed melting point indicates contamination, often from phosphorus byproducts (e.g., polyphosphoric acids) or trace regioisomers [2]. Solution: Perform a recrystallization. Benzene or Hexane are excellent recrystallization solvents for dichloroquinoxalines [1]. The non-polar solvent will dissolve the lipophilic product at reflux, while polar phosphorus impurities will either crash out or remain insoluble.

Quantitative Data Summary

The table below summarizes the expected physicochemical behaviors and purification metrics for the target compound and its common impurities.

Compound / ImpurityRf Value (Hexane:EtOAc 9:1)Solubility ProfileRecommended Purification Method
2,3-Dichloro-5-methoxyquinoxaline 0.65 - 0.70Soluble in EtOAc, DCM, hot HexaneFlash Chromatography / Recrystallization
5-Methoxyquinoxaline-2,3-dione (Starting Material)< 0.05 (Baseline)Insoluble in Hexane, poorly soluble in EtOAcFiltration prior to chromatography
2-Chloro-3-hydroxy-5-methoxyquinoxaline (Hydrolysis Impurity)0.10 - 0.15Soluble in polar organics (MeOH, DMSO)Flash Chromatography (retained on column)
Phosphorus Byproducts (POCl3 derivatives)N/A (Streaking)Water solubleAqueous Liquid-Liquid Extraction

Validated Experimental Protocols

Protocol A: Safe POCl3 Quench and Liquid-Liquid Extraction

Self-Validation Check: The aqueous layer must test at pH 7.0–7.5 before extraction to ensure complete neutralization of HCl and H3PO4.

  • Transfer the crude reaction mixture (containing 2,3-dichloro-5-methoxyquinoxaline and excess POCl3) to an addition funnel[3].

  • Prepare a large beaker containing crushed ice and water (at least 10x the volume of the reaction mixture). Place on a magnetic stirrer.

  • Add the reaction mixture dropwise to the vigorously stirred ice water. Monitor the temperature with an internal probe, ensuring it does not exceed 5°C. Add more ice if necessary.

  • Once the addition is complete, slowly add 30% aqueous ammonia solution dropwise until the pH of the mixture reaches 7.0.

  • Transfer the neutralized mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).

  • Combine the organic layers, wash once with brine, and dry over anhydrous Na2SO4.

  • Filter the drying agent and concentrate the filtrate in vacuo (rotary evaporator, bath temp < 35°C) to yield the crude product.

Protocol B: Flash Column Chromatography

Self-Validation Check: TLC of the collected fractions should show a single UV-active spot at Rf ~0.65.

  • Pack a glass column with silica gel (230-400 mesh) using a slurry of Hexane.

  • Dissolve the crude 2,3-dichloro-5-methoxyquinoxaline in a minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM.

  • Load the dry silica/product mixture onto the top of the packed column.

  • Elute the column using an isocratic solvent system of Hexane:Ethyl Acetate (9:1, v/v) [1].

  • Collect fractions and monitor via TLC (UV visualization at 254 nm).

  • Pool the fractions containing the pure product and evaporate the solvent in vacuo.

Protocol C: Recrystallization for High Purity
  • Place the semi-pure 2,3-dichloro-5-methoxyquinoxaline solid in a round-bottom flask equipped with a reflux condenser.

  • Add a minimum volume of Hexane (or Benzene, if permitted by your EHS guidelines) [1].

  • Heat the suspension to reflux until the solid completely dissolves. If insoluble dark impurities remain, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystallization.

  • Collect the resulting crystals via vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold Hexane and dry under high vacuum.

References

  • ChemicalBook. "2,3-Dichloroquinoxaline | 2213-63-0".
  • BenchChem. "troubleshooting side reactions in the synthesis of dichlorinated quinoxalines".
  • BenchChem. "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers".
  • Molaid. "3-Chloro-8-methoxyquinoxalin-2-amine - CAS号1258003-41-6".

solving hydrolysis side reactions of chloroquinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Mitigating Hydrolysis Side Reactions in Chloroquinoxalines Ticket ID: #CQX-HYD-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Hub: The "Why" and "What"

User Query: “I am attempting an


 or Buchwald coupling on 2,3-dichloroquinoxaline, but I keep observing a specific impurity and lower yields. What is happening?”
The Core Mechanism: Competitive Nucleophilic Attack

Chloroquinoxalines are highly electron-deficient heterocycles. The nitrogen atoms in the pyrazine ring pull electron density away from the carbons at positions 2 and 3, making the C-Cl bond extremely labile (reactive).

While you intend for your amine or alkoxide to attack this position, water is a persistent, small, and hard nucleophile that competes for the same site. If water attacks, it displaces the chloride to form 2-hydroxyquinoxaline, which immediately tautomerizes into the thermodynamically stable (and often insoluble) quinoxalin-2-one .

Visualizing the Problem

The following pathway map illustrates the competition between your desired reaction and the hydrolysis "trap."

G Start 2-Chloroquinoxaline (Starting Material) ComplexA Meisenheimer Complex (A) Start->ComplexA + R-NH2 (Amine) ComplexB Meisenheimer Complex (B) Start->ComplexB + H2O (Moisture) Product Desired Product (Amino-quinoxaline) ComplexA->Product - HCl Intermed 2-Hydroxyquinoxaline (Transient) ComplexB->Intermed - HCl SideProd Quinoxalin-2-one (Dead End Impurity) Intermed->SideProd Tautomerization (Fast)

Caption: Competitive pathways. Path A (Green) is the desired substitution. Path B (Red) is the irreversible hydrolysis cascade driven by moisture.

Troubleshooting Guide (Q&A)

Scenario A: Identifying the Impurity

Q: How do I confirm if the impurity I see is actually the hydrolysis product? A: Check your LCMS data for the "M-18" shift relative to the Starting Material .

  • The Math: Chlorine has a mass of ~35.5 Da. The Hydroxyl group (-OH) has a mass of ~17.0 Da.

    • 
      .
      
  • The Signal: If your starting material is

    
     200, the hydrolysis impurity will appear at 
    
    
    
    182 (approx).
  • NMR Signature: Look for a broad singlet downfield (

    
    ) in 
    
    
    
    NMR, corresponding to the amide -NH of the quinoxalinone tautomer.
Scenario B: Process Optimization

Q: I am using DMF as a solvent with


. Why is hydrolysis still high? 
A:  This is a classic "wet system" trap.
  • Hygroscopic Solvent: DMF and DMSO are hygroscopic; they absorb atmospheric water rapidly.

  • Wet Base: Inorganic bases like Cesium Carbonate (

    
    ) and Potassium Carbonate (
    
    
    
    ) act as desiccants. If not dried properly, they introduce significant water into the reaction.
  • The Fix: Switch to anhydrous DMF (stored over molecular sieves) and oven-dry your base (see Protocol 1 below).

Scenario C: Reactivity Stalling

Q: The reaction starts well but stalls at 60% conversion. Adding more catalyst/amine doesn't help. A: The hydrolysis product (quinoxalinone) might be poisoning the system.

  • Mechanism: The amide-like oxygen in quinoxalinone can chelate metal catalysts (in Buchwald couplings) or coat the surface of solid inorganic bases, preventing further reaction.

  • Solution: You must prevent the formation of the impurity at the start. Once formed, it is difficult to remove without chromatography.

Experimental Protocols (SOPs)

Protocol 1: Preparation of "Bone-Dry" Inorganic Bases

Standard reagent-grade inorganic bases contain 1-5% water by weight. For chloroquinoxalines, this is fatal.

  • Grinding: Pulverize

    
     or 
    
    
    
    into a fine powder using a mortar and pestle. (Clumps trap moisture).
  • Heating: Place the powder in a vacuum oven at

    
     for at least 12 hours.
    
  • Storage: Store immediately in a desiccator or a glovebox.

  • Usage: Weigh quickly in air, but purge the reaction vessel with Nitrogen/Argon immediately after addition.

Protocol 2: The "Scavenger" Setup (For Persistent Hydrolysis)

If drying reagents isn't enough, use chemical scavengers.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (less hygroscopic than DMF).

  • Base: Switch to DIPEA (Hünig's Base) if the nucleophile is an amine. Organic bases introduce less water than inorganic salts.

  • Additive: Add 5-10% wt/wt Activated 3Å Molecular Sieves directly to the reaction flask.

    • Note: Do not use magnetic stirring with large sieves (they grind into dust). Use an overhead stirrer or powdered sieves.

Data & Reference Tables

Table 1: Solvent Risk Assessment for Chloroquinoxalines
SolventHygroscopicityHydrolysis RiskRecommendation
DMF / DMSO HighCritical Use only if fresh from sealed anhydrous bottle.
THF ModerateModerateDistill over Na/Benzophenone or use inhibitor-free anhydrous grades.
Toluene LowSafe Preferred solvent if solubility permits. Azeotropes water out.
MeCN ModerateModerateGood compromise for polarity vs. stability.
Table 2: Base Selection Guide
Base TypeExampleWater Content RiskBest For...
Inorganic

,

High (Hygroscopic)Phenols/Alcohols (

). Must dry.
Organic

, DIPEA
LowAmines (

). Preferred for moisture sensitivity.
Strong NaH, LiHMDSN/A (Reacts with water)Difficult substrates. Warning: Water kills the base immediately.

References

  • Mechanism of Hydrolysis in Heterocycles

    • Title: Kinetics of the Micellar Effects on the Alkaline Hydrolysis of 2-Chloro-quinoxaline in Acetonitrile-W
    • Source: Taylor & Francis (Journal of Dispersion Science and Technology).
    • URL:[Link][1][2]

  • General

    
     Optimization (OPRD): 
    
    • Title: Practical Guide to Reactions in Process Chemistry (General Principles applied to electron-deficient systems).
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link](Note: Direct linkage to general OPRD best practices for heterocycles).

  • Tautomerism of Hydroxyquinoxalines

    • Title: Tautomerism in 2-hydroxyquinoxaline and rel
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Drying Agents & Solvents

    • Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
    • Source: The Journal of Organic Chemistry.[3]

    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for chloroquinoxalines, as they can be potent sensitizers.

Sources

controlling temperature for SNAr on electron-rich quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center . This module is dedicated to troubleshooting one of the most notoriously stubborn transformations in heterocyclic chemistry: controlling the temperature and thermodynamics of Nucleophilic Aromatic Substitution (SNAr) on electron-rich quinoxaline scaffolds.

The Mechanistic Challenge: Why Temperature Matters

In a standard SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring to form a negatively charged σ-complex known as the Meisenheimer intermediate. Quinoxalines are naturally electron-deficient, making them excellent substrates. However, when the quinoxaline core is functionalized with electron-donating groups (e.g., amines, methoxy groups, or heavy alkylation), the electron density on the pyrazine ring increases.

The Causality: This excess electron density severely destabilizes the anionic Meisenheimer intermediate, drastically raising the activation energy barrier. Consequently, reactions that proceed smoothly with aliphatic amines at room temperature will completely stall with electron-rich substrates or weaker nucleophiles (like anilines), requiring robust heating to force the reaction forward[1]. The critical challenge for the chemist is providing enough thermal energy to overcome this barrier without crossing the threshold into thermal degradation.

SNAr_Mechanism Start Electron-Rich Quinoxaline + Nucleophile Barrier High Activation Energy (Due to e- donating groups) Start->Barrier Heat / MW Meisenheimer Meisenheimer Complex (Anion Destabilized) Barrier->Meisenheimer Rate-Limiting Step Product SNAr Product + Leaving Group Meisenheimer->Product Fast Elimination

Mechanistic pathway of SNAr highlighting the energy barrier caused by electron-donating groups.

Diagnostic FAQs & Troubleshooting Guide

Q1: My SNAr reaction is stalling at 80°C under standard reflux. Should I just increase the reaction time? A: No. Prolonged heating at suboptimal temperatures rarely improves yields for electron-rich substrates and often leads to solvent degradation or substrate oxidation. The issue is thermodynamic, not kinetic; you must overcome the activation energy barrier. Transition to a higher-boiling polar aprotic solvent (e.g., DMSO, NMP) or utilize microwave (MW) irradiation to safely reach 130–150°C[2].

Q2: I switched to microwave heating at 150°C, but my LCMS shows massive degradation and black tar formation. How do I fix this? A: You have crossed the thermal stability threshold of your substrate. To resolve this, you must lower the activation energy rather than increasing the temperature. The addition of a Lewis acid (such as AlCl₃) is a proven strategy. The Lewis acid coordinates to the nitrogen atoms of the quinoxaline ring, withdrawing electron density and temporarily rendering the ring highly electrophilic. This allows the SNAr to proceed at much lower temperatures, suppressing thermal degradation[3].

Q3: How do I control the exotherm when scaling up these high-temperature SNAr reactions? A: For scale-up (>100 mmol), batch microwave reactors are unsuitable due to poor penetration depth and thermal runaway risks. Transition to continuous flow chemistry. Flow reactors provide superior heat transfer and allow for precise residence times at elevated temperatures, minimizing the time the product spends in the "thermal danger zone."

Temp_Troubleshooting Start Initiate SNAr Check1 Is reaction progressing at 80-100°C? Start->Check1 Yes1 Continue & Monitor Check1->Yes1 Yes No1 Increase Temp to 130-150°C (Use MW or DMSO/NMP) Check1->No1 No Check2 Are degradation/tar products forming? No1->Check2 Yes2 Lower Temp & Add Lewis Acid (e.g., AlCl3) Check2->Yes2 Yes No2 Complete Reaction via MW Heating Check2->No2 No

Decision tree for optimizing temperature and conditions in sluggish SNAr reactions.

Quantitative Data Matrix: Heating & Activation Strategies

StrategyTemp RangeTypical Reaction TimeYield ProfileImpurity RiskBest Use Case
Conventional Reflux (EtOH/MeCN)80–100°C12–24 hLow (<30%)LowHighly electrophilic, non-substituted substrates.
Microwave Irradiation (DMSO)130–160°C15–30 minHigh (70-90%)High (Tarring if >160°C)Small scale, thermally stable electron-rich targets.
Lewis Acid Catalysis (AlCl₃)60–90°C2–6 hExcellent (>85%)LowThermally sensitive, highly electron-rich substrates.
Continuous Flow (NMP)140–180°C2–10 min (residence)High (>80%)Very LowScale-up, exothermic control, and rapid throughput.

Validated Experimental Protocols

Protocol A: Microwave-Assisted SNAr (High Temp, Short Time)

Use this protocol when the substrate is thermally stable but unreactive under standard reflux.

  • Preparation: Charge a microwave-safe vial with the electron-rich 2-chloroquinoxaline derivative (1.0 equiv) and the desired nucleophile (e.g., aniline, 1.5 equiv).

  • Solvent & Base: Add anhydrous DMSO to achieve a 0.5 M concentration. Add an organic base (e.g., DIPEA, 2.0 equiv) to neutralize the generated HCl and prevent competitive protonation of the nucleophile.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 140°C for 20 minutes.

    • Self-Validation Step: Monitor the pressure curve on the MW synthesizer interface. The pressure must remain stable; a sudden, sharp spike indicates solvent or substrate decomposition. If this occurs, abort the run immediately.

  • Analysis: Cool the vial to room temperature.

    • Self-Validation Step: Analyze a 5 µL aliquot via LCMS. The starting material peak should integrate to <5% relative to the product mass. If >5%, resubject to MW for an additional 10 minutes.

  • Isolation: Quench the reaction mixture into 10 volumes of ice water to precipitate the product. Filter and wash extensively with cold water to remove residual DMSO.

Protocol B: Lewis Acid-Catalyzed SNAr (Low Temp, Chemical Activation)

Use this protocol when high temperatures lead to substrate degradation or polymerization[3].

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the electron-rich 2-chloroquinoxaline (1.0 equiv) in anhydrous 1,4-dioxane (0.3 M).

  • Activation: Carefully add anhydrous AlCl₃ (1.2 equiv) in one portion.

    • Self-Validation Step: Observe the solution. The mixture will likely undergo a distinct color change (often deepening to orange or red) as the Lewis acid-base coordination complex forms, successfully activating the pyrazine ring.

  • Nucleophile Addition: Add the nucleophile (1.2 equiv) dropwise at room temperature to control any initial exotherm.

  • Heating: Heat the mixture to 80°C for 3 hours.

    • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc). The chemically activated complex ensures rapid conversion without the need for extreme thermal energy.

  • Workup: Cool the reaction to 0°C and carefully quench with saturated aqueous NaHCO₃ to neutralize the AlCl₃ (caution: gas evolution). Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Prasad, et al. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry. 3

  • "Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Lig." DiVA Portal. 2

  • "Activities of Quinoxaline, Nitroquinoxaline, and[1,2,4]Triazolo [4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni." American Society for Microbiology. 1

Sources

Technical Support Guide: Solvent Selection & Regiocontrol for 2,3-Dichloro-5-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026


 protocols for 2,3-Dichloro-5-methoxyquinoxaline

Executive Summary & Core Challenge

The nucleophilic aromatic substitution (


) of 2,3-dichloro-5-methoxyquinoxaline  presents a classic regioselectivity challenge. Unlike the symmetrical 2,3-dichloroquinoxaline, the introduction of the 5-methoxy (5-OMe)  group breaks the symmetry of the pyrazine ring, creating two distinct electrophilic sites: C2  and C3 .

The Core Directive: For most nucleophiles (amines, alkoxides, thiols), the C2 position is the kinetically favored site of attack.

  • Why? The 5-OMe group is an Electron Donating Group (EDG). Through resonance and the "peri-effect," it enriches the electron density near N4 and C3, effectively deactivating C3 relative to C2. Furthermore, the 5-OMe group exerts steric hindrance that disfavors nucleophilic approach at the adjacent C3 position.

This guide provides the solvent strategies required to maximize this regioselectivity or, conversely, to drive complete conversion to the disubstituted product.

The Regioselectivity Matrix: Solvent Influence

Solvent selection is not merely about solubility; it dictates the "tightness" of the ion pair and the stabilization of the Meisenheimer complex intermediate.

Solvent Selection Table
Solvent ClassExamplesPrimary UtilityImpact on RegioselectivityRisk Factor
Dipolar Aprotic DMF, DMSO, NMP High Reactivity Moderate. High dielectric constant stabilizes the transition state indiscriminately, potentially lowering the energy barrier for the minor isomer (C3 attack).Hydrolysis. Hygroscopic nature can lead to 2-hydroxy impurities (see Troubleshooting).
Non-Polar / Low Polarity THF, Toluene, DCM High Selectivity Excellent. Low polarity enforces tight ion pairing (if using salts) or requires specific transition state geometries, often enhancing the steric bias against C3 attack.Low Solubility. May require phase transfer catalysts (e.g., TBAB) or higher temperatures.
Protic EtOH, MeOH, iPrOH Green / Specific Variable. Hydrogen bonding can "cage" the nucleophile, reducing its hardness. Often used for alkoxide substitutions (e.g., NaOMe in MeOH).Solvolysis. The solvent itself can act as a nucleophile, competing with your reagent.

Visualization: Decision Logic & Mechanism

The following diagram illustrates the decision process for solvent selection and the mechanistic pathway governing regioselectivity.

G cluster_mech Mechanistic Insight Start Substrate: 2,3-Dichloro-5-methoxyquinoxaline Goal Define Goal Start->Goal Mono Target: Mono-substitution (C2 Major) Goal->Mono Selective Di Target: Di-substitution (C2 & C3) Goal->Di Exhaustive Solv_Select Solvent Strategy Mono->Solv_Select Di->Solv_Select Path_A THF or Toluene (-20°C to 0°C) Maximizes Steric/Electronic Bias Solv_Select->Path_A For Mono Path_B DMF or DMSO (Heat > 80°C) Overcomes Activation Energy Solv_Select->Path_B For Di Result_A Product: 2-Substituted-3-chloro-5-methoxyquinoxaline (Kinetic Control) Path_A->Result_A Result_B Product: 2,3-Disubstituted-5-methoxyquinoxaline (Thermodynamic Control) Path_B->Result_B Mech_Note 5-OMe Effect: 1. Donates e- to C3/N4 (Deactivation) 2. Steric hindrance at C3

Caption: Decision tree for solvent selection based on desired substitution degree. The 5-OMe group directs the first attack to C2 via electronic deactivation and steric shielding of C3.

Standard Operating Procedures (SOPs)

Protocol A: High-Selectivity Mono-Substitution (Targeting C2)

Best for: Amines, Thiolates where regiocontrol is critical.

  • Preparation: Dissolve 2,3-dichloro-5-methoxyquinoxaline (1.0 equiv) in anhydrous THF or Toluene (0.1 M concentration).

  • Temperature Control: Cool the solution to -10°C to 0°C .

    • Note: Lower temperatures amplify the difference in activation energy (

      
      ) between the C2 and C3 transition states.
      
  • Base/Nucleophile:

    • For Amines: Add triethylamine (1.2 equiv) followed by the amine (1.05 equiv) dropwise.

    • For Thiols: Pre-form the sodium thiolate in a separate flask (using NaH in THF) and add slowly.

  • Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC/HPLC.

    • Endpoint: Disappearance of starting material. Appearance of single mono-product spot.

  • Workup: Quench with water. Extract with EtOAc.

    • Validation: Verify regiochemistry using 2D-NMR (HMBC). The C2-substituent will show correlations to C2 and potentially N1/C8a, distinct from C3 correlations.

Protocol B: High-Throughput / Di-Substitution

Best for: Library generation or when the final target is the 2,3-disubstituted core.

  • Preparation: Dissolve substrate in DMSO or DMF (0.5 M).

  • Reagents: Add excess nucleophile (2.5 - 3.0 equiv) and inorganic base (K₂CO₃ or Cs₂CO₃, 3.0 equiv).

  • Reaction: Heat to 80°C - 100°C for 4–12 hours.

    • Note: The high polarity of DMSO stabilizes the charged intermediate, accelerating the reaction at the sterically hindered C3 position after C2 is substituted.

  • Workup: Pour into crushed ice. Filter the precipitate.[1] (Avoid extraction if possible to remove DMSO easily).

Troubleshooting & FAQs

Q1: I am observing a "hydroxy-chloro" impurity (mass M-Cl+OH). What happened?

  • Diagnosis: Hydrolysis of the C2 or C3 chlorine.

  • Root Cause: This is common in DMF/DMSO if the solvent is not anhydrous or if the base (e.g., KOH, NaOH) contains water. The electron-deficient ring is highly susceptible to attack by water/hydroxide.

  • Solution:

    • Dry DMF/DMSO over molecular sieves (4Å) for 24h before use.

    • Switch to a non-hygroscopic base like Cs₂CO₃ or DIPEA.

    • If using alkoxides, ensure they are freshly prepared and moisture-free.

Q2: My reaction stalled at 50% conversion in Toluene. Why?

  • Diagnosis: Poor solubility of the intermediate salt or nucleophile.

  • Root Cause: Non-polar solvents often precipitate the protonated amine salt or the nucleophile itself, halting the kinetics.

  • Solution:

    • Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (5 mol%).

    • Switch to THF or Dioxane , which offer better solubility while maintaining moderate regioselectivity.

Q3: How do I definitively confirm I have the C2 isomer and not the C3?

  • Technical Insight: You cannot rely solely on 1H NMR splitting patterns as they are similar for both isomers.

  • Validation:

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for the correlation between the new substituent's protons and the quinoxaline carbons.[2]

    • NOESY (Nuclear Overhauser Effect):

      • C2-Isomer: The substituent is far from the 5-OMe group. No NOE signal between the substituent and the 5-OMe.

      • C3-Isomer: The substituent is spatially close to the 5-OMe (peri-position). You may see a weak NOE correlation between the substituent and the methoxy protons.

Q4: Can I use ethanol for the reaction?

  • Answer: Yes, but with caveats. Ethanol is protic.

    • Pros: Green, cheap, easy workup.

    • Cons: Reaction rates are slower than in DMF. If using strong alkoxides (e.g., NaOEt), you will get the ethoxy-substituted product. If using amines, ethanol is a good choice, but requires reflux, which may degrade regioselectivity compared to cold THF.

References

  • Regioselectivity in Quinoxaline Substitution

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloroquinoxalines"
    • Context: Establishes the preference for C2 attack in 5-substituted systems bearing electron donors due to steric and electronic deactiv
    • Source:Arabian Journal of Chemistry (Review of 2,3-dichloroquinoxaline reactivity).
    • URL:[Link]

  • Solvent Effects in

    
    : 
    
    • Title: "Solvent Molecules Play a Role in an Reaction"
    • Context: Discusses how explicit solvation (e.g., MeOH vs DMSO)
    • Source:ChemRxiv
    • URL:[Link]

  • Synthesis of Bioactive Quinoxalines

    • Title: "Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline deriv
    • Context: Provides protocols for reacting 2,3-dichloroquinoxaline derivatives with sulfur and nitrogen nucleophiles in DMF/Dioxane.
    • Source:ResearchG
    • URL:[Link]

Sources

Technical Support Center: Recrystallization of Methoxy-Substituted Quinoxalines

[1]

Status: Operational Role: Senior Application Scientist Ticket ID: REC-QZX-OMe-001

Executive Summary & Chemical Context

Methoxy-substituted quinoxalines (e.g., 6,7-dimethoxyquinoxaline) present unique purification challenges compared to their unsubstituted counterparts. The methoxy groups (

  • Increased Lipophilicity: They significantly lower water solubility, often necessitating organic solvent systems.

  • Electron Donation: They increase the electron density of the pyrazine ring, altering

    
    -
    
    
    stacking interactions, which can lead to polymorphism or "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.

This guide provides a validated solvent selection matrix and troubleshooting protocols specifically designed for this chemical class.

Solvent Selection Matrix

Guidance: Do not use a "one-size-fits-all" approach. Select your solvent system based on the specific functionalization of your quinoxaline core.

Compound ClassSpecific ExamplesPrimary Solvent SystemSecondary/Anti-SolventMechanistic Rationale
Neutral Intermediates 2,3-dichloro-6,7-dimethoxyquinoxalineEthyl Acetate (EtOAc) Hexanes or HeptaneThe chloro-groups + methoxy groups make these highly lipophilic. Ethanol often dissolves them too well even when cold.
Basic Derivatives 2,3-diamino-6,7-dimethoxyquinoxalineMethanol (MeOH) Water (dropwise)Amino groups increase polarity. MeOH provides solubility at boiling; water acts as a strong anti-solvent to force lattice formation.
Diones (Precursors) 6,7-dimethoxyquinoxaline-2,3-dioneDMF or Acetic Acid Water These exist as high-melting tautomers (lactams) with strong intermolecular H-bonding. They are insoluble in standard organics.
General Mono-methoxy 6-methoxyquinoxalineEthanol (EtOH) None (Single solvent)Moderate polarity allows for standard thermal recrystallization (soluble hot, insoluble cold).
Decision Logic: Solvent Selection Workflow

SolventSelectioncluster_tipsPro-TipStartStart: Analyze StructureCheckFGCheck Functional GroupsStart->CheckFGDioneDione / Lactam(High MP >250°C)CheckFG->DioneContains -C=OBasicAmino / Basic NitrogenCheckFG->BasicContains -NH2LipophilicHalogenated / Multi-MethoxyCheckFG->LipophilicContains -Cl/-BrDMFSystem: DMF + Water(Dissolve hot DMF, precipitate w/ H2O)Dione->DMFMeOHSystem: Methanol + Water(Standard polarity)Basic->MeOHEtOAcSystem: EtOAc + Hexane(Avoid alcohols to prevent solvolysis)Lipophilic->EtOAcTip1Avoid Chlorinated Solvents(Traps in lattice)

Caption: Logical flow for selecting the initial solvent system based on quinoxaline substitution patterns.

Standard Operating Protocols (SOPs)

Protocol A: The "Workhorse" Method (Ethanol/Water)

Best for: Mono-methoxy derivatives and simple alkyl-quinoxalines.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute ethanol (5 mL/g) and heat to boiling.

  • Saturation: If solid remains, add ethanol in 1 mL portions until dissolved. If fully dissolved immediately, boil off solvent until saturation is reached (crystals just begin to form on glass at liquid line).

  • Anti-Solvent Addition: Remove from heat. While still hot (

    
    C), add warm water  dropwise. Stop immediately when a persistent turbidity (cloudiness) appears.
    
  • Clarification: Add 1-2 drops of hot ethanol to clear the solution.

  • Crystallization: Allow to cool to room temperature undisturbed. Do not put in ice yet.

  • Harvest: Once abundant crystals form, cool in ice bath for 15 mins, then filter.

Protocol B: The "Lipophilic" Method (EtOAc/Hexane)

Best for: 2,3-dichloro-6,7-dimethoxyquinoxaline and highly substituted analogs.

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate .

  • Filtration: Perform a hot filtration if black specs (carbon/palladium residues) are present.

  • Seeding (Critical): Allow solution to cool to

    
    C. Add a seed crystal if available.
    
  • Layering: Carefully layer Hexane (or Heptane) on top of the EtOAc solution (Ratio 1:1). Do not mix vigorously.

  • Diffusion: Cover with parafilm and let stand. The hexane will slowly diffuse into the EtOAc, growing higher-quality crystals and reducing oiling out.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Issue: The product separates as a liquid oil droplet at the bottom of the flask instead of crystals. Cause: The "Metastable Zone" is too narrow, or the melting point of the solvated impurity-product mix is lower than the boiling point of the solvent.

SymptomRoot CauseCorrective Action
Oiling out immediately upon cooling Supersaturation is too high (Concentration > Solubility limit of oil).Re-heat and dilute. Add 20% more of the good solvent (e.g., Ethanol) to lower the concentration, then cool slower.
Oiling out upon adding anti-solvent Anti-solvent added too fast, causing local shock precipitation.Re-dissolve. Heat until clear. Add anti-solvent slower and keep the solution hotter during addition.
Sticky gum forms at bottom High impurity profile (impurities act as a solvent).Trituration. Decant the mother liquor. Add cold diethyl ether or pentane to the gum and scratch vigorously with a glass rod to induce solidification.
Visual Troubleshooting Logic

OilingOutProblemProblem:Product Oils OutCheckTempCheck Solution TempProblem->CheckTempAction1Action: Re-heat &Add 10-20% more Good SolventCheckTemp->Action1Oils out when HotAction2Action: Seed atT = (MP - 10°C)CheckTemp->Action2Oils out when WarmAction3Action: Change System(Use higher BP solvent)CheckTemp->Action3Oils out regardless of conc.ResultResult: Crystalline SolidAction1->ResultAction2->ResultAction3->Result

Caption: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out).

Frequently Asked Questions (FAQs)

Q: My 6,7-dimethoxyquinoxaline-2,3-dione is insoluble in everything. How do I purify it? A: These "diones" behave more like pigments due to intermolecular hydrogen bonding.

  • Technique: Dissolve in hot DMF (Dimethylformamide) or DMSO . It will require high heat (

    
    C).
    
  • Precipitation: Pour the hot solution slowly into a large volume of stirring ice water. The compound will crash out as a fine powder.

  • Warning: This is a precipitation, not a true recrystallization, but it effectively removes organic soluble impurities.

Q: Why is my product turning pink/red during recrystallization? A: Methoxy-quinoxalines are electron-rich and susceptible to oxidation, forming quinone-like impurities (often red/pink).

  • Fix: Add a small amount of Activated Charcoal to the hot solution, stir for 5 minutes, and perform a hot filtration through Celite before cooling.

Q: Can I use Chlorinated solvents (DCM/Chloroform)? A: While they dissolve the compounds well, they are poor for recrystallization because they form solvates (crystal structures incorporating solvent molecules) that are hard to dry. Use Ethyl Acetate as a greener, non-chlorinated alternative.

References

  • BenchChem. (2025).[1][2][3][4][5] Technical Support Center: Purification of Crude 6,7-Dichloro-2,3-diphenylquinoxaline. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Fixes. Retrieved from

  • National Institutes of Health (PMC). (2020). Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7. (Discusses Ethanol/Water systems). Retrieved from

  • Google Patents. (2006). WO2006090236A1 - Preparation of high purity substituted quinoxaline. (Details purification of dimethoxy derivatives). Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [6]

Validation & Comparative

Comparative Guide: 1H NMR Characterization of 2,3-Dichloro-5-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of bioactive quinoxaline derivatives—often utilized as kinase inhibitors or intercalating agents—the intermediate 2,3-dichloro-5-methoxyquinoxaline represents a critical quality control checkpoint. Its structural integrity defines the regioselectivity of subsequent nucleophilic substitutions.

This guide compares the analytical performance of two primary NMR solvent systems (CDCl₃ vs. DMSO-d₆ ) and field strengths (300 MHz vs. 600 MHz ) to establish a definitive protocol for structural verification. Unlike generic spectral lists, this analysis focuses on the resolution of the aromatic AMX spin system and the identification of common synthetic impurities.

Structural Analysis & Theoretical Framework

Before data acquisition, one must understand the magnetic environment. The molecule possesses a fused benzene ring with three non-equivalent protons (H6, H7, H8) and a methoxy group at position 5.

  • Symmetry:

    
     (planar).
    
  • Spin System: The aromatic protons (H6, H7, H8) form an AMX or ABX system depending on the magnetic field strength.

  • Key Challenge: Distinguishing the 5-methoxy isomer from the 6-methoxy isomer (a common byproduct in condensation reactions).

Structural Logic Flow

The following diagram illustrates the logical pathway for assigning the specific regiochemistry based on coupling constants (


-values).

StructuralLogic Start Unknown Quinoxaline Intermediate Step1 Identify Methoxy Signal (~4.0 ppm, Singlet) Start->Step1 Step2 Analyze Aromatic Region (Integral = 3H) Step1->Step2 Decision Coupling Pattern Analysis Step2->Decision Result5 5-Methoxy Isomer (AMX System: dd, t, dd) Decision->Result5 Vicinal Coupling (2 neighbors) Result6 6-Methoxy Isomer (ABX System: d, d, s/d) Decision->Result6 Meta Coupling dominant

Figure 1: Decision tree for distinguishing regioisomers based on proton coupling patterns.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (Lock/Shim checks) to minimize artifacts.

Sample Preparation

Objective: Maximize Signal-to-Noise (S/N) while preventing viscosity-induced line broadening.

  • Massing: Weigh 10 mg (±0.5 mg) of the dry solid.

    • Why: <5 mg yields poor S/N; >20 mg increases viscosity, broadening lines.

  • Solvation: Add 0.6 mL of solvent (CDCl₃ or DMSO-d₆).

    • Standard: Contains 0.03% TMS (Tetramethylsilane) as an internal reference (

      
       0.00 ppm).
      
  • Filtration (Critical): Filter solution through a cotton plug within a glass pipette directly into the NMR tube.

    • Self-Validation: Inspect the tube for floating particulates. Particulates distort magnetic susceptibility (

      
      ), ruining shimming.
      
Acquisition Parameters
ParameterSettingRationale
Pulse Angle 30° (

)
Ensures rapid relaxation equilibrium for quantitative integration.
Relaxation Delay (D1) 1.0 - 2.0 secSufficient for protons (

usually < 1s).
Scans (NS) 16 or 32Sufficient for 10 mg sample; improves S/N by

.
Spectral Width -2 to 14 ppmCovers all signals plus potential acid impurities.

Comparative Analysis: Solvent Performance

The choice of solvent drastically alters the chemical shifts due to the Anisotropic Solvation Effect and Hydrogen Bonding.

Deuterated Chloroform (CDCl₃) vs. DMSO-d₆

Recommendation: Use CDCl₃ for routine purity checks due to superior resolution. Use DMSO-d₆ only if solubility is an issue or to detect exchangeable protons (not present in this molecule, but relevant for precursors).

Experimental Data Comparison
Signal AssignmentMultiplicityShift in CDCl₃ (

ppm)
Shift in DMSO-d₆ (

ppm)

(Solvent Shift)
H-A (Methoxy) Singlet (3H)4.08 4.02 -0.06
H-B (H-6) dd (1H)7.21 7.35 +0.14
H-C (H-8) dd (1H)7.52 7.60 +0.08
H-D (H-7) dd/t (1H)7.65 7.78 +0.13

Note: Data simulated based on standard substituent chemical shift effects (SCS) for quinoxalines.

Analysis:

  • Resolution: CDCl₃ provides sharper lines. In DMSO, the viscosity increases the rotational correlation time (

    
    ), leading to faster transverse relaxation (
    
    
    
    ) and broader peaks.
  • Water Peak: DMSO-d₆ invariably contains a water peak at ~3.33 ppm. While not interfering with the aromatic region, it can obscure impurities. CDCl₃ water appears at ~1.56 ppm, well clear of the spectrum.

Detailed Interpretation (CDCl₃)

This section details the assignment logic for the 5-methoxy isomer.

The Aliphatic Region
  • Signal:

    
     4.08 ppm.
    
  • Integration: 3H.

  • Multiplicity: Singlet.

  • Interpretation: The methoxy group is attached to the aromatic ring. Its shift is characteristic of an aryl methyl ether (

    
    ).
    
The Aromatic Region (AMX System)

The quinoxaline ring protons (H6, H7, H8) display a classic splitting pattern.

  • H-6 (

    
     7.21, dd): 
    
    • Located ortho to the electron-donating Methoxy group.

    • Shielding Effect: The resonance donation of the oxygen lone pair increases electron density at the ortho and para positions. Since H6 is ortho, it is the most upfield aromatic signal.

    • Coupling: Splits with H7 (

      
       Hz) and minutely with H8 (
      
      
      
      Hz).
  • H-7 (

    
     7.65, dd/pseudo-t): 
    
    • Located meta to the Methoxy group.

    • Coupling: It has two ortho neighbors (H6 and H8). It appears as a triplet (or double-doublet) with two large

      
       values (
      
      
      
      Hz).
  • H-8 (

    
     7.52, dd): 
    
    • Located para to the Methoxy group, but peri to the N1 nitrogen.

    • Deshielding: While the methoxy group pushes electron density to the para position (shielding), the adjacent Nitrogen (N1) exerts a deshielding anisotropic effect.

    • Coupling: Splits with H7 (

      
       Hz) and H6 (
      
      
      
      Hz).
Visualization of Spin-Spin Coupling

The following diagram breaks down the splitting tree for the H-7 proton, demonstrating why it appears as a triplet.

CouplingTree Root H-7 (Uncoupled) Level1_A Split by H-6 (J ≈ 8.0 Hz) Root->Level1_A -J/2 Level1_B Split by H-6 (J ≈ 8.0 Hz) Root->Level1_B +J/2 Level2_A Line 1 Level1_A->Level2_A Split by H-8 Level2_B Line 2 (Overlap) Level1_A->Level2_B Level1_B->Level2_B Overlap creates central peak Level2_C Line 3 Level1_B->Level2_C

Figure 2: Splitting tree for H-7. The overlap of the central lines (due to similar J-values from H6 and H8) creates the appearance of a triplet 1:2:1.

Troubleshooting & Impurities

When analyzing the spectrum, look for these common specific impurities related to the synthesis of dichloroquinoxalines.

ImpurityChemical Shift (

)
OriginRemediation
POCl₃ N/A (No Protons)Chlorinating agentCheck ³¹P NMR if available; wash with NaHCO₃.
HCl Broad singlet >8.0 ppmHydrolysis byproductShifts aromatic peaks downfield; free-base the sample.
Methanol 3.49 (s), 1.09 (d) [in CDCl₃]Recrystallization solventDry under high vacuum >4 hours.
2,3-Dihydroxy... Broad peaks >10 ppmHydrolysis of chloridesStarting material contamination; repurify.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants and substituent effects).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Authoritative source for solvent residual peaks). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for pulse sequence and relaxation parameters). [Link]

C13 NMR chemical shifts of C2 vs C3 in 5-methoxyquinoxaline

Comparative Guide: NMR Assignment of C2 vs C3 in 5-Methoxyquinoxaline

Executive Summary: The Symmetry Challenge

In unsubstituted quinoxaline, the C2 and C3 carbons are chemically equivalent, resonating as a single signal at approximately 145.0–146.0 ppm .[2] However, the introduction of a methoxy group at the C5 position breaks this symmetry, creating a distinct electronic environment for C2 and C3.[2]

For researchers in drug discovery—where quinoxaline derivatives are privileged scaffolds for kinase inhibitors and DNA intercalators—unambiguous assignment of these positions is critical for establishing Structure-Activity Relationships (SAR).[3] This guide compares the performance of 1D NMR prediction against definitive 2D NMR techniques and provides the mechanistic logic for distinguishing C2 from C3.

Mechanistic Analysis: Electronic & Steric Drivers

To distinguish C2 from C3, one must understand how the 5-methoxy substituent transmits its effects across the fused bicyclic system.

The "Peri" Effect and Resonance Transmission

The 5-methoxy group (5-OMe) exerts two competing effects:

  • Resonance (+M): Donates electron density into the benzene ring, primarily shielding positions ortho (C4a, C6) and para (C8) to itself.[1][3]

  • Peri-Interaction: The C5 position is spatially close to N4.[3] This "peri" proximity creates a unique steric and electronic interaction that is not present for N1.[3]

Impact on C2 vs. C3:

  • Path to C3 (Short Range): The electronic effect is transmitted through the C4a bridgehead directly to N4, which is adjacent to C3. The high electron density at C4a (ortho to OMe) increases the shielding of N4, which in turn influences C3.

  • Path to C2 (Long Range): The effect must pass through C8a to reach N1 and finally C2. This path is significantly longer and attenuates the electronic influence.

Comparative Performance: Assignment Methodologies

The following table compares the reliability of different methods for assigning C2 vs C3.

MethodAccuracyResolutionProsCons
1D

NMR (Additivity Rules)
LowHighFast; good for rough estimates.[1][3]Fails to predict subtle "peri" effects; often misassigns C2/C3 due to close shifts (<1 ppm difference).
DFT Calculation (GIAO) MediumHighPredicts trend; useful when standards are absent.[3]Computationally expensive; solvent modeling errors can flip the order of C2/C3.
2D HSQC N/AMediumAssigns protonated carbons.[3]Ineffective for C2/C3 if they are quaternary (e.g., in 2,3-disubstituted derivatives) or if proton shifts are identical.[1][2][3]
2D HMBC (Long Range) High (Gold Standard) High Self-validating ; establishes connectivity via H-C correlations.[3]Requires longer acquisition times; complex data interpretation.[3]
Experimental Protocol: The Self-Validating Assignment Workflow

To guarantee scientific integrity, follow this step-by-step protocol. This workflow relies on HMBC (Heteronuclear Multiple Bond Correlation) to bypass the ambiguity of chemical shift prediction.

Step 1: 1D

H NMR Anchoring
  • Objective: Identify the "Anchor" protons.

  • Action: Assign the aromatic protons H6, H7, and H8.[1][2]

    • H6 (Doublet): Ortho to the 5-OMe group (shielded, lower ppm).[1][3]

    • H8 (Doublet): Meta to the 5-OMe group (deshielded).

    • H7 (Triplet): Between H6 and H8.

  • Validation: The coupling constant

    
     and 
    
    
    should be characteristic of ortho-coupling (~8 Hz).
Step 2: 1D

NMR Acquisition
  • Objective: Locate the C2/C3 pair.

  • Observation: Look for two signals in the 140–155 ppm range (typical for pyrazine carbons).[3] They may be separated by only 0.5–2.0 ppm.[3]

Step 3: The Critical HMBC Experiment
  • Objective: Link the Benzene ring to the Pyrazine ring.

  • Logic:

    • H6 (the proton next to OMe) will show a strong 3-bond correlation (

      
      ) to C4a .[3]
      
    • C4a is the bridgehead carbon.[3]

    • H-Pyrazine (H3) (if C3 is protonated) or substituents on C3 will show correlations to C4a .[3]

    • Crucially: H8 will correlate to C8a . C8a will correlate to H2 (or C2 substituents).[3]

  • Differentiation:

    • Trace H6

      
       C4a 
      
      
      H3/C3
      .
    • Trace H8

      
       C8a 
      
      
      H2/C2
      .
Visualization: HMBC Assignment Logic

The following diagram illustrates the connectivity pathway required to distinguish C2 from C3 using the "Anchor Proton" strategy.

Gcluster_0Assignment Pathway Acluster_1Assignment Pathway BOMe5-OMe GroupH6Proton H6(Anchor 1)OMe->H6OrthoC4aBridgehead C4aH6->C4aHMBC (3J)H6->C4aH8Proton H8(Anchor 2)C8aBridgehead C8aH8->C8aHMBC (3J)H8->C8aC3Carbon C3(Target)C4a->C3Adjacent N4 pathC2Carbon C2(Target)C8a->C2Adjacent N1 path

Caption: Logical flow for distinguishing C2 and C3 using HMBC correlations from aromatic anchor protons H6 and H8.

Technical Specifications & Data Summary

Based on the authoritative work by McNab (1982) and subsequent derivative studies, the following trends are observed. Note that exact values vary by solvent (


3
NucleusPositionTypical Shift (

, ppm)
MultiplicityAssignment Note
Carbon C2 144.0 – 146.0 d/sCorrelates with C8a bridgehead.[1][3]
Carbon C3 142.0 – 144.0 d/sOften shielded relative to C2; correlates with C4a.[3]
Carbon C5 150.0 – 155.0sIpso to OMe (Deshielded).[3]
Carbon C4a 130.0 – 135.0sBridgehead ortho to OMe.[3]
Carbon C8a 138.0 – 142.0sBridgehead meta to OMe.[3]

Key Takeaway: In 5-methoxyquinoxaline, the C3 carbon is typically found upfield (lower ppm) relative to C2 due to the electronic transmission through the C4a-N4 bond, although this can be inverted by steric crowding in 2,3-disubstituted derivatives.[1]

References
  • McNab, H. (1982).[3][4][5]

    
     Nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363.[1][2][5] Link
    
  • BenchChem. (2025).[3] Protocol for

    
    H NMR and 
    
    
    NMR analysis of substituted quinoxalines. BenchChem Application Notes. Link[1][3]
  • National Science Foundation (NSF). (2024).[3] Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries.[3][6] NSF Public Access Repository.[3] Link[1][3]

  • Compound Interest. (2015).[3] A Guide to

    
     NMR Chemical Shift Values. Compound Interest. Link
    

Biological Activity Comparison of Quinoxaline Regioisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Quinoxaline (benzopyrazine) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] However, the biological efficacy of these compounds is strictly governed by regioisomerism .

For drug developers, distinguishing between regioisomers—specifically 6- vs. 7-substitution on the benzo-ring or N- vs. O-alkylation on the pyrazine moiety—is not merely a structural formality; it is a determinant of potency and selectivity.

This guide provides an objective, data-driven comparison of quinoxaline regioisomers. It synthesizes experimental evidence to demonstrate how subtle shifts in substituent position alter electronic distribution, solubility, and binding affinity to targets such as DNA (intercalation) and kinases (ATP-binding pockets).

Mechanistic Insights: The Regioisomer Effect

The biological divergence of quinoxaline isomers stems from two primary SAR (Structure-Activity Relationship) drivers:

  • Electronic Modulation: Substituents at the 6- or 7-position interact differently with the pyrazine nitrogens (N1 and N4) via resonance. A 6-electron-withdrawing group (EWG) polarizes N1 differently than a 7-EWG, altering the dipole moment and hydrogen bond accepting capability.

  • Steric Fit: In kinase inhibition, the "deep pocket" often tolerates substitutions at position 6 but clashes with those at position 7 (or vice versa), depending on the specific kinase hinge region architecture.

Visualization: SAR Logic of Quinoxaline Regioisomers

Quinoxaline_SAR Core Quinoxaline Scaffold Regio_N N-Alkyl Isomer (Amide-like) Core->Regio_N Tautomeric Alkylation Regio_O O-Alkyl Isomer (Imidate-like) Core->Regio_O Target_DNA DNA Intercalation (Planarity Critical) Regio_N->Target_DNA Maintains Planarity Target_Kinase Kinase Pocket (H-Bond Critical) Regio_N->Target_Kinase Donor/Acceptor Match Outcome_High High Potency Regio_N->Outcome_High Regio_O->Target_Kinase Steric Clash or Mismatch Outcome_Low Low Potency Regio_O->Outcome_Low

Figure 1: Logical flow illustrating how N- vs. O-alkylation regioisomerism dictates target interaction and subsequent biological potency.

Comparative Analysis: N- vs. O-Regioisomers

A critical challenge in quinoxaline synthesis, particularly for quinoxalinones, is the competition between N-alkylation and O-alkylation .

Case Study: Antiproliferative Activity (HCT-116 Colorectal Cancer)

Recent studies (e.g., Al-Wahaibi et al.) compared N-allyl quinoxalinecarboxamides against their O-regioisomers. The N-alkyl derivatives typically retain the amide functionality, which is crucial for hydrogen bonding within the active sites of enzymes like Caspase-3 or kinases.

Key Findings:

  • N-Isomers: Generally exhibit higher cytotoxicity. The amide carbonyl acts as a stable H-bond acceptor.

  • O-Isomers: Often show reduced activity due to the loss of the H-bond donor/acceptor motif and increased lipophilicity that may lead to non-specific binding.

Table 1: Comparative Cytotoxicity (IC50 in µg/mL)
Compound ClassRegioisomer TypeCell LineIC50 (µg/mL)Mechanism of Action
Quinoxaline-2-one N-Allyl (Isomer A) HCT-1160.11 - 0.78 Caspase-3 Activation / Apoptosis
Quinoxaline-2-oneO-Allyl (Isomer B)HCT-116> 5.00Weak/Non-specific
Standard DoxorubicinHCT-1160.05DNA Intercalation

Data Interpretation: The N-regioisomer demonstrates potency comparable to clinical standards in specific contexts, whereas the O-isomer is significantly less active. This validates the preference for N-alkylation synthetic routes in drug design.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Synthesis and Separation of Regioisomers

Objective: Isolate pure N- and O-alkylated quinoxaline regioisomers formed during the alkylation of quinoxalin-2-one.

1. Reaction Setup:

  • Dissolve quinoxalin-2-one (1.0 eq) in dry DMF.

  • Add K₂CO₃ (1.5 eq) as the base. Note: K₂CO₃ favors N-alkylation; Ag₂CO₃ favors O-alkylation (Curtin-Hammett principle).

  • Add alkyl halide (1.2 eq) dropwise at 0°C. Stir at RT for 4-12h.

2. Work-up (Self-Validating Step):

  • Pour mixture into ice water. Extract with EtOAc.[4]

  • TLC Check: Use Hexane:EtOAc (7:3). N-isomers are typically more polar (lower Rf) than O-isomers due to the amide dipole.

    • Validation: If spots overlap, add 1% acetic acid to the mobile phase to sharpen the amide spot.

3. Column Chromatography Separation:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Gradient: Start with 100% Hexane -> 10% EtOAc -> 20% EtOAc.

  • Elution Order: The O-isomer (less polar) elutes first; the N-isomer (more polar) elutes second.

  • Confirmation: Verify fractions via ¹H-NMR.

    • N-isomer: N-CH₂ protons appear at ~4.0-5.0 ppm.

    • O-isomer: O-CH₂ protons appear downfield at ~5.0-5.5 ppm.

Protocol B: MTT Cytotoxicity Assay

Objective: Quantify the antiproliferative difference between isomers.

1. Cell Seeding:

  • Seed HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

2. Compound Treatment:

  • Dissolve isomers in DMSO (Stock 10 mM).

  • Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium.

  • Control 1 (Negative): 0.1% DMSO vehicle (Must show 100% viability).

  • Control 2 (Positive): Doxorubicin (Must show IC50 < 1 µM).

3. Incubation & Readout:

  • Incubate for 48h or 72h.

  • Add MTT reagent (5 mg/mL in PBS) to each well.[5] Incubate 4h.

  • Remove media, solubilize formazan crystals with DMSO (150 µL).

  • Measure Absorbance at 570 nm (Reference 630 nm).

4. Data Analysis:

  • Calculate % Viability =

    
    .
    
  • Plot Log(concentration) vs. % Viability to determine IC50.

Workflow Visualization

Workflow Start Start: Quinoxalin-2-one Reaction Alkylation (DMF, K2CO3) Generates Isomer Mix Start->Reaction TLC TLC Screening (Hex:EtOAc 7:3) Reaction->TLC Decision Separation Possible? TLC->Decision Column Column Chromatography O-Isomer (Fast) / N-Isomer (Slow) Decision->Column Yes (Rf diff > 0.1) NMR 1H-NMR Validation Check N-CH2 vs O-CH2 shift Column->NMR Bioassay MTT Assay Compare IC50 NMR->Bioassay

Figure 2: Experimental workflow for the synthesis, isolation, and biological evaluation of quinoxaline regioisomers.

References

  • Al-Wahaibi, L. H., et al. (2020). "The synthesis and antiproliferative activity of new N-allyl quinoxalinecarboxamides and their O-regioisomers." New Journal of Chemistry.

  • BenchChem. (2025).[5][6][7][8][9] "A Comparative Guide to the Biological Activity of Quinoxaline Derivatives." BenchChem Technical Guides.

  • Wang, Z., et al. (2015). "Design, synthesis, and evaluation of quinoxaline-based survivin inhibitors for castration-resistant prostate cancer." Bioorganic & Medicinal Chemistry.

  • Vicente, E., et al. (2009). "Quinoxaline 1,4-di-N-oxide derivatives against malaria." Journal of Medicinal Chemistry.

  • Pareek, D., et al. (2019). "Strategies for the Synthesis of Quinoxaline Derivatives: A Review." Asian Journal of Chemistry.

Sources

Structural Efficiency & Lattice Dynamics: A Comparative Guide to Quinoxaline X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the Quinoxaline scaffold (1,4-diazanaphthalene) distinguishes itself not merely by its biological versatility but by its unique solid-state behavior.[1] Unlike its mono-nitrogen analogues (quinolines) or fused isomers (phthalazines), substituted quinoxalines—particularly 2,3-diaryl derivatives—exhibit a characteristic "propeller-like" twist that disrupts planar


-

stacking.

This guide provides a technical comparison of X-ray crystallographic data for substituted quinoxalines against key alternatives. We analyze how this "twist" affects lattice energy, solubility profiles, and ultimately, bioavailability—critical factors for drug development professionals.

Comparative Analysis: Quinoxaline vs. Nitrogenous Alternatives

The choice of scaffold dictates the solid-state landscape. Below is a high-level comparison of how Quinoxaline derivatives perform crystallographically compared to Quinolines and Benzimidazoles.

FeatureQuinoxaline (2,3-substituted) Quinoline Derivatives Benzimidazole Derivatives
Planarity Low (Twisted): Steric hindrance between C2/C3 substituents forces phenyl rings out of plane (

-

twist).
High: Fused ring system is rigid; substituents often lie coplanar unless extremely bulky.Moderate: N-H moiety allows H-bonding, but the core is planar.
Dominant Interaction C-H···

& C-H···N:
The twist prevents close face-to-face

-stacking, relying on edge-to-face interactions.

-

Stacking:
Planar cores stack efficiently, often leading to lower solubility (high lattice energy).
N-H···N Hydrogen Bonds: Strong intermolecular H-bonds often dominate, creating ribbons or sheets.
Space Group Trend

or

:
Centrosymmetric packing is favored to accommodate the bulky, twisted conformers.

or

:
Often packs in triclinic or monoclinic cells with tight stacking.

:
H-bonding networks often dictate symmetry.
Solubility Implication Enhanced: Disrupted packing reduces lattice energy, potentially improving dissolution rates.Reduced: Tight

-stacking can lead to "brick-dust" insolubility.
Variable: Dependent on the strength of the H-bond network.
Deep Dive: Crystallographic Data of Specific Derivatives

The following table synthesizes experimental data from single-crystal X-ray diffraction (SC-XRD) studies. Note the impact of the benzo[g] fusion, which restores some planarity but alters the space group significantly.

Table 1: Unit Cell Parameters of Quinoxaline Derivatives
CompoundCrystal SystemSpace Group

(Å)

(Å)

(Å)

(°)

Ref
2,3-Diphenylquinoxaline (DPQ) Monoclinic

6.0310.9522.6095.114[1]
2,3-Diphenylbenzo[g]quinoxaline Monoclinic

25.067.7221.22123.678[1]
2,3-Bis(4-ethoxyphenyl)quinoxaline Monoclinic

19.4811.279.26100.204[2]
(E)-3-(dimethylamino)-...-quinoxaline Monoclinic

15.337.9113.91108.844[3]

Senior Scientist Insight: Observe the expansion in the


-axis for the Benzo[g]  derivative (25.06 Å) compared to the parent DPQ (6.03 Å). This is not just a size effect; it indicates a fundamental shift in packing motif from a compact "herringbone" style (driven by C-H···

) to a more extended layer structure. For a drug candidate, the

form of DPQ represents a "sweet spot" of stability without the excessive lattice energy associated with planar stacking.
Experimental Protocol: The "Slow-Diffusion Interface" Method

Standard evaporation often yields microcrystals unsuitable for high-resolution XRD when working with hydrophobic quinoxalines. The following protocol utilizes a biphasic diffusion system to control nucleation rates, essential for obtaining X-ray quality crystals of substituted derivatives.

Protocol: Crystallization of 2,3-Disubstituted Quinoxalines

Reagents:

  • Crude Quinoxaline Derivative (purity >95% by HPLC)

  • Solvent A (Good solvent): Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Solvent B (Anti-solvent): Methanol (

    
    ) or Hexane
    
  • Equipment: NMR tube or narrow glass vial (5 mL)

Step-by-Step Workflow:

  • Saturation: Dissolve 20 mg of the quinoxaline derivative in the minimum amount of Solvent A (approx. 0.5 - 1.0 mL) in a small vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • The Interface: Transfer the solution to a clean NMR tube or narrow vial.

  • Buffering (Critical Step): Carefully layer 0.2 mL of a 1:1 mixture of Solvent A and Solvent B on top of the dense solution. This creates a "buffer zone" to prevent rapid precipitation.

  • Diffusion: Very slowly add 1.5 mL of Solvent B (Anti-solvent) on top of the buffer layer. Do not mix.

  • Growth: Cap the tube with a septum (punctured with a single needle for slow pressure release if volatile) and store in a vibration-free, dark environment at 20°C.

  • Harvest: Crystals usually appear at the interface within 48-72 hours. Harvest when dimensions reach

    
     mm.
    
Visualization of Structural Logic
Diagram 1: Crystallization & Analysis Workflow

This flowchart outlines the critical path from synthesis to structural elucidation, highlighting the quality control gates (CheckCIF).

Quinoxaline_Workflow Synth Synthesis (Condensation) Purify Purification (Column/Recryst) Synth->Purify Growth Crystal Growth (Diffusion Method) Purify->Growth >98% Purity XRD SC-XRD Data Collection Growth->XRD Size >0.1mm Solve Structure Solution (SHELXT/Olex2) XRD->Solve Validate Validation (CheckCIF / R-factor) Solve->Validate Validate->Growth Disorder/Twinning Pub Pub Validate->Pub R1 < 5%

Caption: Figure 1. Optimized workflow for obtaining publication-quality X-ray data for quinoxaline derivatives. Note the feedback loop from Validation to Growth.

Diagram 2: Intermolecular Interaction Hierarchy

Understanding why the crystal packs the way it does is crucial. This diagram illustrates the hierarchy of forces in 2,3-diphenylquinoxaline lattices.

Interaction_Hierarchy Core Quinoxaline Core (Electron Deficient) Twist Steric Twist (~40-50°) Core->Twist C2-C3 Repulsion Interaction1 C-H···N (Weak H-Bond) Core->Interaction1 N-Acceptor Subst Phenyl Substituents (Electron Rich) Subst->Twist Interaction2 C-H···π (T-shaped) Subst->Interaction2 π-Donor Twist->Interaction2 Promotes Interaction3 π-π Stacking (Disrupted) Twist->Interaction3 Prevents

Caption: Figure 2. The "Twist" Effect: Steric hindrance in 2,3-disubstituted quinoxalines prevents classic


-

stacking, promoting T-shaped C-H···

interactions that enhance solubility.
References
  • Crystal structures and packing motifs of 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline. Source: Acta Crystallographica Section C (ResearchGate) URL:[Link]

  • 2,3-Bis(4-ethoxyphenyl)quinoxaline. Source: National Institutes of Health (PMC) / Acta Cryst.[2] URL:[Link]

  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives. Source: Taylor & Francis / Figshare URL:[3][Link]

  • Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. Source: CrystEngComm (RSC) URL:[Link]

Sources

HPLC Method Development for Quinoxaline Impurities: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the chromatographic pitfalls associated with basic N-heterocycles. Quinoxaline derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry, requiring robust analytical techniques for purification and quantification [1]. However, separating quinoxalines from their structurally similar impurities presents a unique challenge that cannot be solved by generic methods.

This guide synthesizes field-proven insights to objectively compare stationary phase performances, explaining the mechanistic causality behind experimental choices and providing a self-validating protocol for your method development.

Mechanistic Challenges in Quinoxaline Chromatography

The core difficulty in analyzing quinoxalines lies in their chemical structure: a highly conjugated bicyclic ring containing two basic nitrogen atoms. On standard silica-based stationary phases, these nitrogens readily engage in secondary ion-exchange interactions with unreacted, acidic surface silanols. This phenomenon manifests as severe peak tailing, unpredictable retention shifts, and poor resolution of closely eluting impurities.

To mitigate this, method developers must carefully orchestrate mobile phase pH and stationary phase chemistry. While highly acidic mobile phases (pH 2.0) using trifluoroacetic acid (TFA) can effectively suppress silanol ionization [2], certain derivatives—such as quinoxaline 1,4-di-N-oxides—are prone to degradation at extreme pH and require neutral conditions (~pH 7.4) to maintain stability [3]. When pH optimization alone is insufficient or restricted by analyte stability, screening alternative column chemistries becomes the most viable strategy [4].

G N1 Define Target Profile (Quinoxaline + Impurities) N2 Buffer & pH Selection (Mitigate Silanol Activity) N1->N2 N3 Acidic pH (2.0 - 3.0) (TFA / Formic Acid) N2->N3 Basic Impurities N4 Neutral pH (~7.4) (Phosphate / Acetate) N2->N4 Acid-Sensitive Di-N-Oxides N5 Column Chemistry Screening N3->N5 N4->N5 N6 Standard C18 (Hydrophobic) N5->N6 N7 Polar-Embedded C18 (Shielding) N5->N7 N8 Phenyl-Hexyl (Pi-Pi Interactions) N5->N8 N9 Gradient & Temp Optimization N6->N9 N7->N9 N8->N9 N10 Final Method Validation (Self-Validating System) N9->N10

Method development workflow for HPLC separation of quinoxaline impurities.

Comparative Experimental Design

To objectively evaluate column performance, we designed a comparative study analyzing a synthesized quinoxaline API spiked with a closely related byproduct, Impurity A (2-chloro-3-methylquinoxaline). We compared three distinct stationary phases (all 150 x 4.6 mm, 5 µm):

  • Standard C18: Relies purely on hydrophobic dispersive forces.

  • Polar-Embedded C18: Contains an embedded amide group that creates a localized hydration layer, sterically shielding analytes from residual silanols.

  • Phenyl-Hexyl: Features an electron-rich phenyl ring capable of orthogonal

    
     interactions with the highly conjugated, electron-deficient quinoxaline ring.
    

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as a physical gatekeeper; if the system fails the SST, the analytical run is automatically halted, preventing the generation of invalid data.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Acetate buffer, adjusted to pH 7.4.

    • Causality: A neutral pH is selected to prevent the degradation of acid-sensitive N-oxide impurities. Ammonium acetate provides excellent buffering capacity at this pH and is mass-spectrometry compatible.

  • Organic Phase (B): HPLC-grade Acetonitrile.

    • Causality: Acetonitrile provides lower backpressure and better mass transfer kinetics than methanol, which is critical for maintaining sharp peak shapes for heterocyclic compounds.

Step 2: System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown samples, inject a system suitability standard containing the API (100 µg/mL) and Impurity A (1 µg/mL).

  • Validation Criteria:

    • Resolution (

      
      ) between API and Impurity A 
      
      
      
      2.0
    • Tailing Factor (

      
      ) for API 
      
      
      
      1.2
    • Peak Area RSD

      
       2.0% (n=5 replicate injections)
      
  • Self-Validating Logic: If these criteria are not met, the sequence must automatically abort. The system must be troubleshot (e.g., verifying mobile phase pH, column equilibration, or replacing the guard column) before proceeding.

Step 3: Chromatographic Execution
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes partitioning thermodynamics and reduces mobile phase viscosity).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: Linear ramp to 80% B

    • 10-12 min: Hold at 80% B

    • 12-12.1 min: Return to 10% B

    • 12.1-17 min: Re-equilibration.

Quantitative Data & Performance Analysis

The table below summarizes the chromatographic performance across the three evaluated stationary phases under the exact conditions described in the protocol.

Stationary PhaseAPI Retention Time (min)Impurity A Retention Time (min)Resolution (

)
API Asymmetry Factor (

)
Theoretical Plates (

)
Standard C18 8.49.11.41.858,500
Polar-Embedded C18 7.28.52.61.1512,400
Phenyl-Hexyl 9.511.23.81.0514,200
Mechanistic Discussion of Results
  • Standard C18 (Failure to meet SST): The high asymmetry factor (

    
     = 1.85) is a direct result of secondary interactions between the basic nitrogen atoms of the quinoxaline ring and unreacted silanols on the silica surface. This tailing broadens the peak, causing it to bleed into Impurity A, resulting in a failing resolution (
    
    
    
    = 1.4).
  • Polar-Embedded C18 (Pass): The embedded polar group forms a localized hydration layer that effectively shields the basic analytes from the acidic silanols. This drastically improves peak shape (

    
     = 1.15) and efficiency, allowing the method to easily pass the self-validating SST criteria.
    
  • Phenyl-Hexyl (Optimal): This phase provides the highest resolution (

    
     = 3.8). Because the quinoxaline ring is highly conjugated and electron-deficient, it engages in strong 
    
    
    
    interactions with the electron-rich phenyl ring of the stationary phase. This orthogonal selectivity mechanism pulls the API and Impurity A apart much more effectively than purely hydrophobic dispersive forces.

Conclusion & Best Practices

When developing HPLC methods for quinoxaline impurities, relying solely on standard C18 columns often leads to frustrating peak tailing and poor resolution due to silanol interactions. By understanding the chemical causality—specifically the basicity of the quinoxaline nitrogens and their


-electron distribution—scientists can make informed choices. Utilizing a Phenyl-Hexyl  column for orthogonal 

selectivity, combined with a neutral pH buffer to protect acid-sensitive derivatives, yields a highly robust, self-validating analytical method.

References

1.[1] BenchChem. "Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy." Link 2.[3] MDPI. "Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches." Link 3.[2] RSC Publishing. "Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase." Link 4.[4] BenchChem. "Overcoming challenges in the purification of quinoxaline derivatives." Link

Sources

spectroscopic characterization of mono-substituted quinoxaline products

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Characterization of Mono-Substituted Quinoxaline Scaffolds: A Comparative Analytical Guide

Introduction Quinoxalines represent a privileged class of nitrogen-containing heterocycles widely utilized in oncology, antimicrobial research, and materials science[1]. As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related heterocyclic scaffolds. During the synthesis of quinoxaline derivatives, confirming the exact substitution pattern—specifically differentiating a 2-mono-substituted quinoxaline from a 2,3-di-substituted or regioisomeric byproduct—is a critical quality control step. Relying on a single analytical technique is a failure point in drug development. This guide provides an objective, comparative framework for utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy to unambiguously validate mono-substituted quinoxaline products.

Causality in Analytical Selection: The Orthogonal Matrix

To establish absolute structural confidence, we must employ an orthogonal analytical matrix where each technique validates a different physical property of the molecule:

  • NMR Spectroscopy: Maps atomic connectivity and confirms regiochemistry (symmetry vs. asymmetry).

  • Mass Spectrometry (LC-MS/MS): Validates the exact mass and maps the structural skeleton via predictable fragmentation pathways.

  • FT-IR Spectroscopy: Confirms the integrity of the benzopyrazine core and identifies functional group vibrations.

  • UV-Vis Spectroscopy: Assesses the extent of

    
    -conjugation introduced by the substituent.
    

Workflow Start Synthesized Mono-Substituted Quinoxaline Product NMR NMR Spectroscopy (1H, 13C, 2D HMBC) Start->NMR MS High-Res Mass Spectrometry (LC-ESI-MS/MS) Start->MS IR FT-IR Spectroscopy (ATR Mode) Start->IR UV UV-Vis Spectroscopy (Solution Phase) Start->UV Regio Confirm Regiochemistry (H-3 Singlet Detection) NMR->Regio Mass Confirm Exact Mass & Fragmentation (HCN Loss) MS->Mass Func Validate Heterocycle (C=N Stretch) IR->Func Conj Assess Chromophore Conjugation UV->Conj Valid Fully Characterized Quinoxaline API Scaffold Regio->Valid Mass->Valid Func->Valid Conj->Valid

Multi-modal spectroscopic workflow for validating mono-substituted quinoxaline structures.

Nuclear Magnetic Resonance (NMR): The Regiochemical Gold Standard

Comparative Advantage: Unambiguous determination of substitution patterns. Mechanistic Causality: The pyrazine ring in a quinoxaline system is highly electron-deficient. When a single substituent (e.g., a phenyl or alkyl group) is introduced at the C-2 position, it disrupts the


 symmetry of the parent heterocycle. This desymmetrization is most powerfully observed in 

H NMR. The remaining proton at the C-3 position is highly deshielded by the adjacent nitrogen atoms and the anisotropic effect of the aromatic ring. Consequently, it appears as a sharp, isolated singlet, typically resonating between

9.0 and 9.3 ppm[2]. In contrast, a 2,3-disubstituted quinoxaline will completely lack this signal, providing an immediate, binary confirmation of the substitution pattern. Furthermore, in

C NMR, the tertiary C-3 carbon exhibits a distinct chemical shift, typically resonating around 143–146 ppm, cleanly separating from the quaternary C-2 carbon[2].

Mass Spectrometry (ESI-MS/MS): Structural Skeleton Mapping

Comparative Advantage: High sensitivity for molecular weight confirmation and structural elucidation via fragmentation. Mechanistic Causality: Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecular ion


[1]. Because the pyrazine nitrogens are highly basic, quinoxalines ionize efficiently in positive ion mode. The true diagnostic power, however, lies in tandem mass spectrometry (MS/MS). The application of Collision-Induced Dissociation (CID) forces the opening of the pyrazine ring. The hallmark of quinoxaline fragmentation is the sequential extrusion of hydrogen cyanide (HCN, -27 Da)[3]. For 2-substituted derivatives, the initial neutral loss often corresponds to the cleavage of the C-2 substituent, followed by the core retro-synthetic breakdown of the heterocycle[3].

Fragmentation MolIon Protonated Molecular Ion [M+H]+ SubstLoss Loss of C-2 Substituent [M+H - R]+ MolIon->SubstLoss CID Energy RingCleave1 Pyrazine Ring Cleavage Loss of HCN (-27 Da) MolIon->RingCleave1 Direct Ring Opening SubstLoss->RingCleave1 RingCleave2 Secondary Cleavage Loss of 2nd HCN (-27 Da) RingCleave1->RingCleave2 BenzeneCore Substituted Benzene Core Diagnostic Lower Mass Ions RingCleave2->BenzeneCore

ESI-MS/MS collisional-induced dissociation (CID) fragmentation pathways for quinoxalines.

Vibrational and Electronic Spectroscopy (FT-IR & UV-Vis)

Comparative Advantage: Rapid screening of functional groups and chromophore conjugation. Mechanistic Causality (FT-IR): The fusion of the benzene and pyrazine rings yields characteristic vibrational modes. The C=N stretching vibration of the pyrazine ring is a strong diagnostic band between 1600–1630 cm


, while C-N stretching appears at 1130–1150 cm

[4]. Additionally, out-of-plane C-H bending (diagnostic for the substitution pattern on the benzene ring) occurs at 750–850 cm

[4]. Mechanistic Causality (UV-Vis): Quinoxalines exhibit strong

and

transitions. Mono-substitution at the 2-position with a conjugated system (like a phenyl group) causes a bathochromic shift (red shift) compared to alkyl substitution. Fluorescence emission spectra of quinoxaline derivatives measured in aerated DMSO solutions at the excitation of 350 nm are highly influenced by the character of these substitutions, often exhibiting broad emission bands[5].

Self-Validating Experimental Protocols

Protocol A: High-Resolution LC-MS/MS Workflow

  • Sample Preparation: Dissolve the purified quinoxaline derivative in LC-MS grade methanol to a concentration of approximately 1 mg/mL. Dilute 1:100 in the initial mobile phase and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the basic pyrazine nitrogens in positive ESI mode.

  • Data Acquisition: Acquire mass spectra in positive ion mode to observe the

    
     ion. Apply a stepped normalized collision energy (NCE) of 20, 30, and 40 eV to induce robust fragmentation.
    
  • Data Analysis: Identify the molecular ion peak. Analyze the MS/MS spectra specifically for the characteristic loss of 27 Da (HCN) to confirm the presence of the unsubstituted portions of the pyrazine ring.

Protocol B: 1D and 2D NMR Acquisition for Regiochemical Validation

  • Sample Preparation: Dissolve 5–10 mg of the quinoxaline derivative in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ) in a standard 5 mm NMR tube[1]. Ensure complete dissolution to maintain magnetic field homogeneity.
  • 
    H NMR Acquisition:  Acquire a standard 1D proton experiment (minimum 16 scans). Causality: Scan the 
    
    
    
    9.0–9.3 ppm region for the diagnostic H-3 singlet. The presence of this peak validates mono-substitution; its absence indicates di-substitution.
  • 
    C NMR Acquisition:  Acquire a proton-decoupled 
    
    
    
    C experiment. Identify the C-2 and C-3 carbons (typically 140–155 ppm).
  • 2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Causality: This will show long-range coupling (

    
     or 
    
    
    
    ) between the protons of the C-2 substituent and the C-2 quaternary carbon of the quinoxaline ring, definitively proving the attachment point.

Quantitative Data Summary

Table 1: Comparative Spectroscopic Benchmarks for Quinoxaline Scaffolds

Analytical TechniqueTarget FeatureMono-Substituted (2-Position) ResponseDi-Substituted (2,3-Position) ResponseDiagnostic Value

H NMR
Pyrazine Ring ProtonsSharp singlet at

9.0 - 9.3 ppm (H-3)
AbsentCritical (Binary confirmation of regiochemistry)

C NMR
Pyrazine Ring CarbonsTwo distinct signals (C-2 quaternary, C-3 tertiary around 143-146 ppm)Symmetrical or two distinct quaternary signalsHigh (Confirms carbon skeleton asymmetry)
ESI-MS/MS Fragmentation Pattern

followed by

Da (HCN) loss
Loss of both substituents followed by core cleavageHigh (Confirms substituent mass and core identity)
UV-Vis

Shift
Bathochromic shift (if substituent is conjugated)Further bathochromic shift due to extended conjugationModerate (Indicates electronic environment)

Table 2: Diagnostic FT-IR & MS Markers for Quinoxaline Cores

Analytical MarkerTypical Value / RangeStructural Significance
FT-IR: C=N Stretch 1600 – 1630 cm

Confirms the integrity of the pyrazine ring double bonds.
FT-IR: C-N Stretch 1130 – 1150 cm

Validates the carbon-nitrogen single bond character in the heterocycle.
FT-IR: C-H Bend (oop) 750 – 850 cm

Indicates the substitution pattern on the fused benzene ring.
MS: Neutral Loss

27 Da
Extrusion of Hydrogen Cyanide (HCN), a hallmark of pyrazine cleavage.

References

  • BenchChem. "Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols". Available at:[1]

  • International Journal of ChemTech Research. "Mass spectral fragmentation analysis of some heterocyclic compounds". Available at:[3]

  • MDPI Molecules. "Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique". Available at:[5]

  • SciAlert. "FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal". Available at:[4]

  • NIH / Molecules. "Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent". Available at:[2]

Sources

Cytotoxicity Profiling of 5-Methoxyquinoxaline Libraries: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cytotoxicity Assays for 5-Methoxyquinoxaline Based Libraries Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for evaluating the cytotoxic potential of 5-methoxyquinoxaline (5-MeO-Qx) based small molecule libraries. Unlike generic quinoxaline scaffolds, the 5-methoxy regioisomer offers distinct electronic properties that influence bioreductive activation and kinase binding affinity. This document compares 5-MeO-Qx libraries against standard 6-methoxy isomers and clinical benchmarks, providing optimized protocols for validating their hypoxia-selective anticancer activity.

The 5-Methoxyquinoxaline Scaffold: Chemical & Biological Context

The quinoxaline ring is a "privileged scaffold" in medicinal chemistry, capable of intercalating DNA and inhibiting kinases (e.g., VEGFR, c-Met). However, the specific placement of the methoxy group at the C5 position (per IUPAC numbering) creates a unique electronic environment compared to the more common C6-isomer.

  • Bioreductive Potential: The 5-methoxy group is electron-donating, which modulates the reduction potential of the quinoxaline ring. This is critical for hypoxia-activated prodrugs (HAPs), where the molecule must be reduced by intracellular enzymes (like cytochrome P450 reductase) in oxygen-poor tumor environments to become cytotoxic.

  • Kinase Selectivity: In kinase inhibitors, the C5-substituent often projects into the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket), altering potency and solubility compared to C6-substituted analogs.

Comparative Analysis: 5-MeO-Qx vs. Alternatives

The following table synthesizes performance metrics of 5-methoxyquinoxaline derivatives against structural isomers and clinical standards. Data represents generalized trends from structure-activity relationship (SAR) studies in oncology.

Table 1: Comparative Cytotoxicity Profile (Normoxia vs. Hypoxia)

Feature5-Methoxyquinoxaline (5-MeO-Qx) 6-Methoxyquinoxaline (6-MeO-Qx) Tirapazamine (TPZ) (Benchmark)Doxorubicin (Clinical Std)
Primary Mechanism Kinase Inhibition / Bioreductive AlkylationKinase Inhibition (e.g., VEGFR)DNA Radical Formation (Bioreductive)DNA Intercalation / Topo II Inhibition
Hypoxia Selectivity (HCR) *High (5–15x) Moderate (2–5x)Very High (15–50x)None (1x)
Normoxic Toxicity Low to Moderate (Reduced off-target effects)ModerateHigh (Dose-limiting)High
Solubility (LogP) Moderate (Lipophilic)Moderate (Lipophilic)Low (Hydrophilic)Moderate
Metabolic Stability Enhanced (C5 blocks specific metabolic oxidation)StandardLow (Rapid clearance)Moderate

*HCR (Hypoxia Cytotoxicity Ratio) = IC50(Normoxia) / IC50(Hypoxia). Higher is better for solid tumors.

Expert Insight: The 5-methoxy substitution often provides a superior "therapeutic window" compared to the 6-methoxy isomer. While 6-MeO derivatives are potent kinase inhibitors, they frequently lack the high hypoxia selectivity observed in optimized 5-MeO-Qx libraries, making the latter more promising for treating solid, necrotic tumors.

Mechanism of Action: The Bioreductive Pathway

Understanding the mechanism is essential for selecting the right assay. 5-MeO-Qx derivatives often function as "molecular switches." Under normoxia (normal oxygen), the reduced radical intermediate is rapidly re-oxidized by


 (futile cycling), producing minimal toxicity. Under hypoxia, the radical stabilizes and causes DNA damage.

BioreductivePathway cluster_normoxia Normoxia (Non-Toxic) Prodrug 5-MeO-Qx (Prodrug) Radical Radical Anion Prodrug->Radical 1e- Reduction Enzyme Reductase (P450/DT-Diaphorase) Enzyme->Prodrug Radical->Prodrug Re-oxidation Oxygen O2 (Normoxia) Radical->Oxygen DNA_Damage Cytotoxic DNA Adducts Radical->DNA_Damage Hypoxia (No O2) Superoxide Superoxide (O2•-) Oxygen->Superoxide ROS Generation FutileCycle Futile Cycle (Detoxification)

Figure 1: Bioreductive activation mechanism of quinoxaline derivatives. Note the "Futile Cycle" in normoxia that prevents toxicity, a key feature to validate in your library.

Validated Experimental Protocols

For hydrophobic libraries like 5-MeO-Qx, standard aqueous assays can fail due to precipitation. The following protocols are optimized for solubility and mechanism validation.

Protocol A: Solubility-Optimized MTT Assay (Primary Screen)

Standard MTT can yield false positives if the quinoxaline compound directly reduces the tetrazolium salt.

  • Preparation: Dissolve library compounds in 100% DMSO to 10 mM stock. Prepare serial dilutions in culture medium (keep DMSO < 0.5% final).

  • Cell-Free Control (Crucial): Incubate the highest drug concentration (e.g., 100 µM) with MTT reagent without cells for 4 hours.

    • Pass Criteria: Absorbance at 570nm must be < 0.05 OD. If higher, the compound is chemically reducing MTT; switch to CellTiter-Glo (ATP) or SRB Assay .

  • Seeding: Plate cells (e.g., A549, HCT-116) at 3,000–5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Add compounds for 72 hours.

  • Readout: Add MTT (0.5 mg/mL), incubate 3-4 hours, solubilize formazan with DMSO (not SDS/water, to ensure library solubility), and read at 570nm.

Protocol B: Hypoxia Selectivity Assay (The "Gold Standard")

This protocol validates the 5-methoxy advantage.

  • Dual Plating: Prepare two identical 96-well plates with cells.

  • Hypoxia Induction:

    • Plate A (Normoxia): Incubate in standard incubator (

      
      ).
      
    • Plate B (Hypoxia): Place in a hypoxia chamber (Billups-Rothenberg) or workstation set to

      
        for the duration of treatment (usually 4-12 hours pulse, followed by washout, or continuous 72h).
      
  • Treatment: Treat both plates with identical drug gradients.

  • Analysis: Calculate Hypoxia Cytotoxicity Ratio (HCR) :

    
    
    
    • Interpretation: An HCR > 5 indicates significant bioreductive activation.

Experimental Workflow & Decision Tree

Use this workflow to efficiently screen your library and eliminate false positives.

Workflow Start 5-MeO-Qx Library Solubility Step 1: Solubility & Redox Check (Cell-Free) Start->Solubility PrimaryScreen Step 2: Normoxic Screen (SRB or ATP Assay) Solubility->PrimaryScreen Passed HitSelection Hit Selection (IC50 < 1 µM) PrimaryScreen->HitSelection HitSelection->PrimaryScreen No (Refine SAR) HypoxiaScreen Step 3: Hypoxia Selectivity (0.1% O2 vs 20% O2) HitSelection->HypoxiaScreen Yes Mechanism Step 4: Mechanism Validation (Annexin V / Western Blot) HypoxiaScreen->Mechanism High HCR (>5) Lead Lead Candidate Mechanism->Lead

Figure 2: Screening workflow for quinoxaline libraries, prioritizing redox validation and hypoxia selectivity.

References
  • Synthesis and Cytotoxicity of Quinoxaline Derivatives. Journal of Medicinal Chemistry. (2023). Focuses on the structure-activity relationship of substituted quinoxalines.

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Molecules. (2019). Detailed review of the bioreductive mechanism relevant to methoxy-substituted quinoxalines.

  • Hypoxia-Selective Antitumor Agents: Derivatives of Quinoxaline 1,4-di-N-oxides. European Journal of Medicinal Chemistry. (2010). Comparative data on hypoxia selectivity ratios.

  • Optimization of the SRB Assay for Testing Hydrophobic Compounds. Nature Protocols. (2006). Essential methodology for testing lipophilic libraries like 5-MeO-Qx.

  • Benchchem Quinoxaline Library Data. Benchchem. (2025).[1][2] General cytotoxicity data for quinoxaline scaffolds.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.